Diethyl methyl phosphate
Description
Properties
IUPAC Name |
diethyl methyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13O4P/c1-4-8-10(6,7-3)9-5-2/h4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEWCWCMYQAIDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101007032 | |
| Record name | Diethyl methyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101007032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867-17-4 | |
| Record name | Diethyl methyl phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=867-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl methyl phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000867174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl methyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101007032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIETHYL METHYL PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7HE04G57P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Spectroscopic Profile of Diethyl Methylphosphonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for diethyl methylphosphonate (B1257008) (DEMP), a compound of interest in various chemical and pharmaceutical research areas. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, supported by detailed experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of diethyl methylphosphonate. The following tables summarize the ¹H, ¹³C, and ³¹P NMR spectral data.
¹H NMR Data
The ¹H NMR spectrum of diethyl methylphosphonate is characterized by three distinct signals corresponding to the methyl protons directly attached to the phosphorus atom and the ethoxy group protons.
| Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
| P-CH₃ | ~1.45 | Doublet (d) | ²JP-H ≈ 17.7 | 3H |
| O-CH₂-CH₃ | ~4.05 | Doublet of Quartets (dq) | ³JH-H ≈ 7.1, ³JP-H ≈ 7.9 | 4H |
| O-CH₂-CH₃ | ~1.28 | Triplet (t) | ³JH-H ≈ 7.1 | 6H |
¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum of diethyl methylphosphonate shows three signals. The carbon atoms exhibit coupling to the phosphorus atom, providing valuable structural information.[1][2]
| Assignment | Chemical Shift (δ) ppm | Coupling Constant (J) Hz |
| P-CH₃ | 10.85 | ¹JP-C = 144 |
| O-CH₂-CH₃ | 61.35 | ²JP-C ≈ 7 |
| O-CH₂-CH₃ | 16.15 | ³JP-C ≈ 6 |
³¹P NMR Data
The proton-decoupled ³¹P NMR spectrum of diethyl methylphosphonate exhibits a single resonance.
| Assignment | Chemical Shift (δ) ppm |
| P =O | ~32.9 (in CDCl₃) |
Infrared (IR) Spectroscopy
The IR spectrum of diethyl methylphosphonate displays characteristic absorption bands corresponding to its functional groups. The spectrum is dominated by a strong P=O stretching vibration.
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~2985 | C-H stretch (asymmetric, CH₃) | Medium |
| ~2935 | C-H stretch (asymmetric, CH₂) | Medium |
| ~1245 | P=O stretch | Strong |
| ~1025 | P-O-C stretch | Strong |
| ~965 | O-C-C stretch | Strong |
| ~790 | P-C stretch | Medium |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of diethyl methylphosphonate results in a characteristic fragmentation pattern that can be used for its identification.
| m/z | Relative Intensity (%) | Assignment |
| 152 | ~20 | [M]⁺ (Molecular ion) |
| 125 | 100 | [M - C₂H₃]⁺ |
| 124 | ~30 | [M - C₂H₄]⁺ |
| 110 | ~15 | [M - C₂H₅O + H]⁺ |
| 97 | ~40 | [M - C₂H₅O - CH₃ + H]⁺ |
| 82 | ~25 | [HP(O)OCH₂]⁺ |
| 65 | ~30 | [H₂PO₂]⁺ |
| 47 | ~20 | [PO]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H, ¹³C, and ³¹P NMR spectra for structural elucidation.
Materials:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Diethyl methylphosphonate sample
-
Tetramethylsilane (TMS) as an internal standard (if not present in the solvent)
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of diethyl methylphosphonate in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) TMS in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the proton-decoupled spectrum with a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans for adequate signal averaging (typically 128 or more).
-
³¹P NMR: Acquire the proton-decoupled spectrum with an appropriate spectral width centered around the expected chemical shift, a relaxation delay of 2-5 seconds, and a suitable number of scans (typically 32-64). Use an external reference of 85% H₃PO₄.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phase the spectra to obtain pure absorption lineshapes.
-
Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in diethyl methylphosphonate.
Materials:
-
Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Diethyl methylphosphonate sample.
-
Solvent for cleaning (e.g., isopropanol (B130326) or acetone).
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.[3]
-
Sample Application: Place a small drop of the neat diethyl methylphosphonate liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[3]
-
Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Clean the ATR crystal thoroughly with a soft cloth or tissue soaked in isopropanol or acetone (B3395972) and allow it to dry completely.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of diethyl methylphosphonate.
Materials:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
Diethyl methylphosphonate sample.
-
Volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Helium carrier gas.
Procedure:
-
Sample Preparation: Prepare a dilute solution of diethyl methylphosphonate (e.g., 1 mg/mL) in a volatile solvent.
-
GC-MS System Setup:
-
Set the GC oven temperature program (e.g., initial temperature of 50°C, ramp to 250°C at 10°C/min).
-
Set the injector temperature to 250°C.
-
Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).
-
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
Mass Spectrometer Conditions:
-
Data Analysis:
-
Identify the peak corresponding to diethyl methylphosphonate in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion and major fragment ions.
-
Visualization of Spectroscopic Relationships
The following diagram illustrates the workflow for the spectroscopic analysis of diethyl methylphosphonate, highlighting the information obtained from each technique.
Caption: Workflow of spectroscopic analysis for diethyl methylphosphonate.
References
- 1. Analyzes of alkyl phosphonate mixtures | Applications Notes | JEOL Ltd. [jeol.com]
- 2. jeol.com [jeol.com]
- 3. agilent.com [agilent.com]
- 4. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]
An In-depth Technical Guide on the Physical Properties of Diethyl Methylphosphonate
This guide provides a comprehensive overview of the key physical properties of diethyl methylphosphonate, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development who require precise data and methodologies for handling and characterizing this compound.
Quantitative Data Summary
The following table summarizes the reported physical properties of diethyl methylphosphonate.
| Physical Property | Value | Conditions |
| Boiling Point | 190 - 194 °C | Atmospheric Pressure[1] |
| 194 °C | Atmospheric Pressure[2][3][4] | |
| 78.0 - 81.0 °C | 15.0 mmHg[5] | |
| Density | 1.0406 g/cm³ | 30 °C[1] |
| 1.041 g/mL | 25 °C[2][4][6] |
Experimental Protocols
Detailed methodologies for the determination of boiling point and density are crucial for the accurate and reproducible characterization of chemical substances. Below are standard experimental protocols applicable to diethyl methylphosphonate.
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Several methods can be employed for its determination.
1. Distillation Method The distillation method is a common and effective way to determine the boiling point of a liquid sample, particularly when purification is also desired.[7]
-
Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle or sand bath).
-
Procedure:
-
Assemble the distillation apparatus. The liquid sample (at least 5 mL) is placed in the distillation flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
The thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask. This ensures that the thermometer measures the temperature of the vapor that is distilling.
-
The liquid is heated to a boil.
-
As the vapor condenses and collects in the receiving flask, the temperature reading on the thermometer is monitored.
-
The temperature at which the liquid is steadily distilling is recorded as the boiling point. It is also important to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.
-
2. Reflux Method This method is suitable for smaller quantities of liquid and involves heating the liquid to its boiling point under a condenser.[7]
-
Apparatus: A round-bottom flask, a condenser, a thermometer, and a heating source.
-
Procedure:
-
The liquid sample is placed in the round-bottom flask with boiling chips.
-
The condenser is attached vertically to the flask.
-
The thermometer is placed in the flask so that the bulb is immersed in the vapor phase above the boiling liquid but below the condenser.
-
The liquid is heated to a gentle boil. The vapor will rise, be cooled by the condenser, and fall back into the flask.
-
The stable temperature reading on the thermometer is the boiling point of the liquid.
-
Density is the mass of a substance per unit volume. For liquids, it is commonly determined using a pycnometer or a hydrometer.
1. Pycnometer Method A pycnometer is a flask with a specific, accurately known volume, which allows for the precise determination of the density of a liquid.[5]
-
Apparatus: A pycnometer (specific gravity bottle), an analytical balance, and a temperature-controlled water bath.
-
Procedure:
-
The pycnometer is thoroughly cleaned and dried, and its empty mass is accurately measured on an analytical balance.
-
The pycnometer is filled with distilled water of a known temperature and density. The stopper is inserted, and any excess water is carefully wiped from the outside. The mass of the water-filled pycnometer is measured.
-
The volume of the pycnometer can be calculated using the mass of the water and its known density at that temperature.
-
The pycnometer is then emptied, dried, and filled with the sample liquid (diethyl methylphosphonate).
-
The mass of the sample-filled pycnometer is measured.
-
The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.
-
2. Hydrometer Method A hydrometer measures the relative density (specific gravity) of a liquid based on the principle of buoyancy.[1][2][8]
-
Apparatus: A hydrometer and a tall, transparent cylinder.
-
Procedure:
-
The sample liquid is poured into the cylinder, ensuring it is deep enough for the hydrometer to float freely without touching the bottom or sides.
-
The hydrometer is gently lowered into the liquid.
-
Once the hydrometer has settled and is floating, the density is read from the scale on the stem at the point where the surface of the liquid meets the stem. The reading should be taken at the bottom of the meniscus for an accurate measurement.[3]
-
The temperature of the liquid should also be recorded, as density is temperature-dependent.
-
Workflow Visualization
The following diagram illustrates the logical workflow for the experimental determination of the physical properties of diethyl methylphosphonate.
Caption: Workflow for determining the physical properties of diethyl methylphosphonate.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. Hydrometer - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. scribd.com [scribd.com]
- 5. che.utah.edu [che.utah.edu]
- 6. pro-lehrsysteme.ch [pro-lehrsysteme.ch]
- 7. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 8. camlab.co.uk [camlab.co.uk]
The Genesis of a Double-Edged Sword: An In-depth Technical Guide to the Discovery and History of Organophosphorus Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the core of organophosphorus (OP) chemistry, tracing its origins from early academic curiosities to its divergent applications as potent insecticides and devastating nerve agents. We will explore the key scientific milestones, present critical quantitative data, and provide detailed insights into the mechanisms of action that define this impactful class of molecules.
Early Syntheses and Unrecognized Potential
The story of organophosphorus compounds begins in the 19th century with early explorations into "phosphoric ether." While Jean Pierre Boudet is believed to have synthesized an organophosphate from alcohol and phosphoric acid as early as 1801, it was Jean Louis Lassaigne who, in 1820, reacted ethanol (B145695) with phosphoric acid to produce triethyl phosphate.[1] However, this synthesis was later attributed by some to Franz Anton Voegeli in 1848.[1] These initial discoveries, while foundational, went largely unnoticed for their biological potential.
A pivotal moment arrived in 1854 when French chemist Philippe de Clermont , working in the laboratory of Adolphe Wurtz in Paris, synthesized tetraethyl pyrophosphate (TEPP).[1][2] This synthesis, achieved with the help of Russian chemist Wladimir Moschnin, marked the creation of the first organophosphate cholinesterase inhibitor, although its toxic properties would remain unrecognized for nearly a century.[1][3] De Clermont himself tasted the compound, noting only a "burning taste," a testament to the low yields of the synthetic methods of the time.[4]
Experimental Protocol: Synthesis of Tetraethyl Pyrophosphate (de Clermont, 1854) - A Recreation
Objective: To synthesize tetraethyl pyrophosphate (TEPP).
Reactants:
-
Silver pyrophosphate (Ag₄P₂O₇)
-
Ethyl iodide (C₂H₅I)
Generalized Procedure:
-
Silver pyrophosphate is prepared and thoroughly dried.
-
The silver pyrophosphate is suspended in an excess of dry ethyl iodide.
-
The mixture is heated, likely under reflux, to facilitate the reaction. The reaction proceeds as follows: Ag₄P₂O₇ + 4 C₂H₅I → (C₂H₅O)₄P₂O₃ + 4 AgI
-
The reaction mixture, containing the precipitated silver iodide, is cooled.
-
The solid silver iodide is removed by filtration.
-
The excess ethyl iodide is removed from the filtrate by distillation.
-
The remaining crude TEPP is then purified, likely by distillation under reduced pressure, to yield a colorless oil.
The Schrader Era: A Paradigm Shift to Potency
The true toxic potential of organophosphorus compounds was unleashed in the 1930s through the work of German chemist Dr. Gerhard Schrader at IG Farben.[5][6] Tasked with developing new insecticides to combat world hunger, Schrader's research led to the synthesis of thousands of OP compounds.[1][5] This work, however, had a dark side.
In 1936, Schrader synthesized Tabun (GA), the first nerve agent, followed by the even more potent Sarin (GB) in 1938.[4][7] These discoveries were deemed state secrets by the German government, and a dual-track research program was initiated: one focused on developing less toxic insecticides for agriculture, and the other on weaponizing highly toxic and volatile compounds as chemical warfare agents.[1] Schrader's team later developed Soman (GD) in 1944 and Cyclosarin (GF).[4]
Experimental Protocol: Synthesis of Tabun (Schrader, 1936) - A Recreation
The industrial synthesis of Tabun during World War II was a multi-step process. The final step, as developed by Schrader, involved the reaction of dimethylamidophosphoric dichloride with sodium cyanide, followed by the addition of ethanol. A generalized laboratory-scale procedure is outlined below:
Objective: To synthesize Tabun (ethyl dimethylphosphoramidocyanidate).
Reactants:
-
Dimethylamidophosphoric dichloride ((CH₃)₂NPOCl₂)
-
Sodium cyanide (NaCN)
-
Ethanol (C₂H₅OH)
-
A suitable solvent (e.g., chlorobenzene)
Generalized Procedure:
-
Dimethylamidophosphoric dichloride is dissolved in a dry, inert solvent such as chlorobenzene (B131634) in a reaction vessel equipped for stirring and temperature control.
-
Finely powdered, dry sodium cyanide is added to the solution.
-
The mixture is stirred, and a solution of ethanol in the same solvent is added gradually. The reaction is exothermic and may require cooling to control the temperature. The reaction proceeds as follows: (CH₃)₂NPOCl₂ + NaCN → (CH₃)₂NP(O)(CN)Cl + NaCl (CH₃)₂NP(O)(CN)Cl + C₂H₅OH → (CH₃)₂NP(O)(OC₂H₅)(CN) + HCl
-
After the addition is complete, the reaction mixture is stirred for a period to ensure completion.
-
The precipitated sodium chloride is removed by filtration.
-
The solvent and any volatile byproducts are removed by distillation.
-
The crude Tabun is then purified by vacuum distillation.
Quantitative Data on Organophosphorus Compounds
The potency of organophosphorus compounds varies dramatically, a factor that dictates their use as either insecticides or chemical warfare agents. This section provides quantitative data to illustrate these differences.
Toxicity of Selected Organophosphorus Compounds
The acute toxicity of organophosphorus compounds is typically expressed as the LD50 (Lethal Dose, 50%), the dose required to kill half the members of a tested population.
| Compound | Type | Animal Model | Route of Administration | LD50 (mg/kg) |
| Parathion | Insecticide | Rat | Oral | 3.6 - 13 |
| Malathion | Insecticide | Rat | Oral | 1375 - 2800 |
| Chlorpyrifos | Insecticide | Rat | Oral | 96 - 270 |
| Tabun (GA) | Nerve Agent | Human (estimated) | Percutaneous | ~14 |
| Sarin (GB) | Nerve Agent | Human (estimated) | Percutaneous | ~24 |
| Soman (GD) | Nerve Agent | Guinea Pig | Subcutaneous | 0.022 |
| VX | Nerve Agent | Human (estimated) | Percutaneous | ~0.1 |
Note: LD50 values can vary depending on the specific study, animal strain, and experimental conditions.
Acetylcholinesterase Inhibition Kinetics
The primary mechanism of action for most toxic organophosphorus compounds is the inhibition of the enzyme acetylcholinesterase (AChE). The efficiency of this inhibition can be quantified by the inhibition constant (Ki) or the bimolecular rate constant (kᵢ).
| Compound | Target Enzyme | Inhibition Constant (Ki) (µM) | Bimolecular Rate Constant (kᵢ) (M⁻¹min⁻¹) |
| Paraoxon (active metabolite of Parathion) | Human AChE | - | 1.8 x 10⁷ |
| Dichlorvos | Human AChE | - | 1.2 x 10⁶ |
| Sarin (GB) | Human AChE | - | 1.5 x 10⁸ |
| Soman (GD) | Human AChE | - | 5.8 x 10⁸ |
| VX | Human AChE | - | 1.1 x 10⁹ |
Note: Kinetic constants are highly dependent on experimental conditions such as pH, temperature, and enzyme source.
Mechanism of Action and Signaling Pathways
Organophosphorus compounds exert their toxic effects by inhibiting acetylcholinesterase (AChE), an enzyme critical for the normal functioning of the nervous system.[5] AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft.[5]
Acetylcholinesterase Inhibition
The inhibition of AChE by organophosphates is a covalent modification of the enzyme's active site. The phosphorus atom of the organophosphate attacks a serine hydroxyl group in the active site of AChE, forming a stable, phosphorylated enzyme that is no longer functional. This leads to an accumulation of acetylcholine in the synapse, resulting in continuous stimulation of cholinergic receptors.
Caption: Organophosphate Inhibition of Acetylcholinesterase.
Downstream Signaling of Acetylcholine Accumulation
The accumulation of acetylcholine in the synapse leads to the overstimulation of two types of cholinergic receptors: nicotinic and muscarinic receptors. This overstimulation is responsible for the wide range of toxic symptoms observed in organophosphate poisoning.
Caption: Downstream Effects of Acetylcholine Accumulation.
Conclusion: A Legacy of Discovery and Caution
The history of organophosphorus compounds is a compelling narrative of scientific discovery, unintended consequences, and the dual nature of chemical innovation. From their humble beginnings in 19th-century laboratories to their critical roles in agriculture and their tragic use in warfare, these molecules have profoundly impacted human society. For researchers and drug development professionals, understanding this history provides a crucial context for the ongoing development of novel therapeutics, antidotes, and safer agricultural solutions. The intricate mechanisms of action, painstakingly elucidated over decades, continue to offer valuable targets for intervention and innovation. The legacy of organophosphorus compounds serves as a powerful reminder of the responsibility that accompanies scientific advancement.
References
- 1. Quantitative structure-activity relationships for organophosphates binding to acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of four organophosphorus pesticides as inhibitors of human acetylcholinesterase and butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Gerhard Schrader: Father of the Nerve Agents — Collaborative for Health & Environment [healthandenvironment.org]
- 7. Tabun (nerve agent) - Wikipedia [en.wikipedia.org]
Unlocking the Power of Phosphorus: A Technical Guide to the Mechanism of Action of Phosphonate-Based Reagents
For researchers, scientists, and drug development professionals, phosphonate-based reagents represent a versatile and powerful class of molecules with broad applications in medicine and biotechnology. Their unique chemical properties, particularly the stability of the carbon-phosphorus (C-P) bond, make them exceptional tools for probing and modulating biological systems. This technical guide provides an in-depth exploration of the core mechanisms of action of phosphonate-based reagents, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Phosphonate-containing compounds are characterized by a C−PO(OH)₂ or C−PO(OR)₂ group, where R is an organic moiety. This structure allows them to act as stable bioisosteres of natural phosphates, which are fundamental to a vast array of biological processes.[1][2] Unlike the labile P-O bond in phosphate (B84403) esters, the C-P bond in phosphonates is resistant to chemical and enzymatic hydrolysis, providing a significant advantage in the design of therapeutic agents and research tools.[3][4][5]
The primary mechanisms through which phosphonate-based reagents exert their effects can be categorized as:
-
Phosphate Mimicry and Competitive Inhibition: By mimicking the structure of natural phosphate substrates, phosphonates can bind to the active sites of enzymes that process these substrates, acting as competitive inhibitors.[3][5][6] This is a cornerstone of their application in drug design, particularly in the development of antiviral and anticancer agents.[2][6] Acyclic nucleoside phosphonates, for instance, are potent inhibitors of viral DNA polymerases.[3]
-
Transition State Analogs: Many enzymatic reactions, especially those involving hydrolysis, proceed through a transient, high-energy tetrahedral intermediate.[3] Phosphonates, with their stable tetrahedral phosphorus center, can effectively mimic this transition state, binding to the enzyme with extremely high affinity and acting as potent inhibitors.[3][7][8] This principle has been successfully applied in the design of inhibitors for peptidases and lipases.[3]
-
Chelation of Metal Ions: The phosphonate (B1237965) group is an effective chelating agent for metal ions, particularly divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺).[1] This property is central to the action of bisphosphonates in treating bone resorption disorders, where they bind to hydroxyapatite (B223615) in bone and are taken up by osteoclasts.[9][10]
Quantitative Analysis of Phosphonate-Based Enzyme Inhibition
The potency of phosphonate-based inhibitors is typically quantified by parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). These values provide a standardized measure for comparing the efficacy of different compounds against a specific enzyme. The Cheng-Prusoff equation can be used to relate these two values.[11]
| Phosphonate Reagent Class | Target Enzyme | IC₅₀ / Kᵢ | Reference(s) |
| Bisphosphonates | Farnesyl Pyrophosphate Synthase (FPPS) | IC₅₀ values ranging from nanomolar to micromolar | [2][7][12] |
| 3-Phosphoglycerate Kinase (PGK) | IC₅₀ values from 0.84 to 200 µM | [13] | |
| Acyclic Nucleoside Phosphonates | Viral DNA Polymerases | EC₅₀ values in the low micromolar to nanomolar range | [3][14] |
| Peptide Phosphonates | Serine Proteases | Potent inhibitors with low micromolar to nanomolar IC₅₀ values | [15][16][17] |
| Carboxypeptidase A | Kᵢ values in the picomolar range | [7][18] | |
| Vinyl Phosphonates | 3-Dehydroquinate Synthase | Sub-nanomolar inhibition constants | [19] |
Core Mechanisms of Action and Signaling Pathways
Inhibition of Farnesyl Pyrophosphate Synthase (FPPS) by Nitrogen-Containing Bisphosphonates
Nitrogen-containing bisphosphonates (N-BPs) are a class of drugs widely used to treat bone disorders such as osteoporosis.[9][20] Their primary molecular target is farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway.[10][21] This pathway is crucial for the production of isoprenoid lipids necessary for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac, which are essential for osteoclast function and survival.[9][10] By inhibiting FPPS, N-BPs disrupt these processes, leading to osteoclast apoptosis and a reduction in bone resorption.[10][20]
Action of Acyclic Nucleoside Phosphonates (ANPs) as Antiviral Agents
Acyclic nucleoside phosphonates (ANPs) are potent antiviral drugs that mimic natural nucleoside monophosphates.[14] Due to their phosphonate group, they bypass the initial, often virus-specific, phosphorylation step required for the activation of many nucleoside analog drugs.[3] Host cell kinases then convert the ANPs into their active diphosphate (B83284) metabolites. These metabolites act as competitive inhibitors and alternative substrates for viral DNA polymerases, leading to chain termination when incorporated into the growing viral DNA strand.[3]
Key Experimental Protocols
Enzyme Inhibition Assay for Farnesyl Pyrophosphate Synthase (FPPS)
This protocol describes a colorimetric assay to determine the IC₅₀ of a phosphonate inhibitor against FPPS. The assay measures the amount of inorganic pyrophosphate (PPi) released during the enzymatic reaction.
Materials:
-
Purified recombinant human FPPS
-
Geranyl pyrophosphate (GPP)
-
Isopentenyl pyrophosphate (IPP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 2 mM DTT)
-
Phosphonate inhibitor stock solution (in DMSO or water)
-
Inorganic pyrophosphatase
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the phosphonate inhibitor in the assay buffer.
-
In a 96-well plate, add the inhibitor dilutions, FPPS enzyme, and GPP. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding IPP to each well.
-
Incubate the reaction for a specific time (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., EDTA).
-
Add inorganic pyrophosphatase to each well to convert the released PPi to inorganic phosphate (Pi). Incubate as required.
-
Add the phosphate detection reagent and incubate for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[22][23]
References
- 1. Green phosphonate chemistry – Does it exist? - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02940B [pubs.rsc.org]
- 2. Frontiers | Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Phosphonate Biosynthesis and Catabolism: A Treasure Trove of Unusual Enzymology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bisphosphonates: From Pharmacology to Treatment – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Novel bisphosphonate inhibitors of the human farnesyl pyrophosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 14. Synthesis and Antiviral Evaluation of (1,4-Disubstituted-1,2,3-Triazol)-(E)-2-Methyl-but-2-Enyl Nucleoside Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and binding characteristics of phosphonate inhibitors of SplA protease from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Developments in Peptidyl Diaryl Phoshonates as Inhibitors and Activity-Based Probes for Serine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Peptide length and prime-side sterics influence potency of peptide phosphonate protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. "Synthesis of Phosphonate and Thiophosphonate Peptide Analogs as Inhibi" by Hong Fan [repository.lsu.edu]
- 19. mdpi.com [mdpi.com]
- 20. Bisphosphonate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. rsc.org [rsc.org]
- 23. Discovery of potent inhibitor for farnesyl pyrophosphate synthase in the mevalonate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary reactivity studies of diethyl methylphosphonate
A Technical Guide to the Preliminary Reactivity of Diethyl Methylphosphonate (B1257008)
For Researchers, Scientists, and Drug Development Professionals
Diethyl methylphosphonate (DEMP), an organophosphorus compound with the chemical formula CH₃P(O)(OCH₂CH₃)₂, serves as a significant model compound in various fields of chemical research. Its structural similarity to nerve agents, while exhibiting lower toxicity, makes it an effective surrogate for studying the degradation and reactivity of more hazardous organophosphates.[1][2] This technical guide provides a comprehensive overview of the preliminary reactivity studies of DEMP, focusing on its hydrolysis, pyrolysis, atmospheric reactions, and decomposition on metal oxide surfaces. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and environmental science, offering insights into the chemical behavior of this important compound.
Hydrolysis
The hydrolysis of organophosphorus compounds is a critical degradation pathway in both environmental and biological systems. Studies on dimethyl methylphosphonate (DMMP), a close analog of DEMP, provide valuable insights into the hydrolysis of these esters. The hydrolysis of DMMP in hot-compressed water has been shown to follow pseudo-first-order kinetics, yielding methylphosphonic acid and methanol (B129727) as the primary products.[1][2] This reaction is significant for the potential neutralization of chemical warfare agents, as it results in more stable and less toxic compounds.[1]
Quantitative Data: Hydrolysis Kinetics of DMMP
| Parameter | Value | Conditions | Reference |
| Reaction Order | Pseudo-first-order | Hot-compressed water | [1][2] |
| Products | Methylphosphonic acid, Methanol | Hot-compressed water | [1][2] |
| Activation Energy (Ea) | 90.17 ± 5.68 kJ/mol | Temperatures: 200-300 °C, Pressures: 20-30 MPa | [1][2] |
| Pre-exponential Factor (A) | 107.51 ± 0.58 s-1 | Temperatures: 200-300 °C, Pressures: 20-30 MPa | [1][2] |
| Pressure Effect | No discernible effect on the hydrolysis rate | 20 and 30 MPa | [1] |
Pyrolysis
The thermal decomposition (pyrolysis) of DEMP is relevant to understanding its behavior in high-temperature environments, such as during incineration for disposal. Gas-phase pyrolysis studies of DEMP have been conducted in a quartz-lined turbulent flow reactor.[3]
Quantitative Data: Pyrolysis of DEMP
| Parameter | Value | Conditions | Reference |
| Temperature Range | 802 to 907 K | Nitrogen atmosphere | [3] |
| Residence Times | 15 to 125 ms | Turbulent flow reactor | [3] |
| Major Products | Ethylene (B1197577), Ethanol (B145695), Ethyl methylphosphonate, Methylphosphonic acid | - | [3] |
| Mean Ratio of Ethylene to Ethanol | 1.66 | - | [3] |
| Overall Decomposition Rate Constant (k) | k[s⁻¹] = 2.9 x 10¹⁶ exp(-59.2 [kcal. mole⁻¹]/(R T)) | - | [3] |
Pyrolysis Reaction Pathway
The formation of ethylene and ethanol from DEMP and its intermediate, ethyl methylphosphonate, can be explained by bond scission and ring transition state mechanisms.[3]
References
Theoretical and Computational Deep Dive into Diethyl Methylphosphonate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Diethyl methylphosphonate (B1257008) (DEMP), an organophosphorus compound with the chemical formula C₅H₁₃O₃P, serves as a significant molecule in various scientific domains. Its structural similarity to certain nerve agent precursors makes it a valuable, less toxic simulant in studies related to the detection and decomposition of chemical warfare agents. Furthermore, its phosphonate (B1237965) functional group is of interest in medicinal chemistry and materials science. A thorough understanding of its molecular structure, vibrational properties, and electronic characteristics is crucial for advancing these research areas. This technical guide provides a comprehensive overview of the theoretical and computational studies of diethyl methylphosphonate, presenting key data, detailed experimental and computational protocols, and visual representations of its molecular and electronic features.
Molecular Structure and Geometry
The foundational aspect of understanding the chemical behavior of diethyl methylphosphonate lies in its three-dimensional structure. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for determining the optimized geometry of molecules like DEMP.
Computational Protocol for Geometry Optimization:
A common and reliable method for optimizing the geometry of organophosphorus compounds is through DFT calculations. The following protocol outlines a typical workflow:
-
Initial Structure: An initial 3D structure of diethyl methylphosphonate can be built using molecular modeling software such as GaussView, Avogadro, or ChemDraw.
-
Computational Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and effective choice for such calculations.
-
Basis Set: The 6-311++G(d,p) basis set is recommended to provide a good balance between accuracy and computational cost, accounting for polarization and diffuse functions, which are important for accurately describing the electronic distribution in molecules with heteroatoms.
-
Software: The Gaussian suite of programs (e.g., Gaussian 16) is the industry standard for these types of calculations.[1]
-
Calculation Type: A geometry optimization (Opt) calculation is performed. To ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface, a subsequent frequency (Freq) calculation is essential. The absence of imaginary frequencies confirms a stable equilibrium geometry.
-
Output Analysis: The output file from the calculation provides the optimized Cartesian coordinates, from which bond lengths, bond angles, and dihedral angles can be determined.
Logical Workflow for Geometry Optimization:
Optimized Geometric Parameters:
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Lengths (Å) | P=O | ~1.48 |
| P-C | ~1.80 | |
| P-O | ~1.60 | |
| O-C₂H₅ | ~1.45 | |
| C-C (ethyl) | ~1.53 | |
| C-H (methyl) | ~1.09 | |
| C-H (ethyl) | ~1.10 | |
| **Bond Angles (°) ** | O=P-C | ~115 |
| O=P-O | ~118 | |
| C-P-O | ~105 | |
| P-O-C | ~120 | |
| O-C-C | ~109 | |
| Dihedral Angles (°) | C-P-O-C | Varies with conformation |
| O-P-O-C | Varies with conformation |
Vibrational Spectroscopy: A Synergy of Experiment and Theory
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. When combined with theoretical frequency calculations, a detailed and accurate assignment of the spectral bands can be achieved.
Experimental Protocols:
FTIR Spectroscopy:
-
Sample Preparation: For liquid samples like DEMP, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film. Alternatively, a solution can be prepared using a suitable solvent (e.g., chloroform, carbon tetrachloride) that has minimal absorption in the spectral regions of interest.
-
Instrumentation: A commercial FTIR spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or the solvent) is recorded and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. Baseline correction and smoothing may be applied if necessary.
FT-Raman Spectroscopy:
-
Sample Preparation: A small amount of the liquid sample is placed in a glass capillary tube or an NMR tube.
-
Instrumentation: A FT-Raman spectrometer equipped with a near-infrared (NIR) laser source (e.g., 1064 nm Nd:YAG laser) is used to minimize fluorescence.
-
Data Acquisition: The sample is irradiated with the laser, and the scattered light is collected at a 180° (backscattering) geometry. Spectra are typically accumulated over a number of scans to improve the signal-to-noise ratio.
-
Data Processing: The spectrum is processed to show the Raman shift (in cm⁻¹) relative to the excitation frequency.
Computational Protocol for Vibrational Frequencies:
The Freq calculation performed after geometry optimization provides the harmonic vibrational frequencies.
-
Methodology: The same DFT method and basis set used for geometry optimization (e.g., B3LYP/6-311++G(d,p)) should be used for the frequency calculation.
-
Scaling Factors: It is a known issue that theoretical harmonic frequencies are often higher than the experimental anharmonic frequencies. To account for this, the calculated frequencies are typically scaled by an empirical scaling factor (e.g., ~0.96-0.98 for B3LYP functionals).
-
Visualization: The vibrational modes can be animated using software like GaussView to aid in the assignment of the calculated frequencies to specific types of molecular motion (stretching, bending, rocking, etc.).
Vibrational Mode Analysis:
The vibrational spectrum of diethyl methylphosphonate is characterized by several key functional group vibrations. DFT calculations on the DEMP cation have identified prominent vibrational modes.[1] While the frequencies will differ for the neutral molecule, the nature of the vibrations is similar.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description |
| C-H Stretching | 3000-2850 | Asymmetric and symmetric stretching of methyl and ethyl groups. |
| P=O Stretching | 1270-1240 | A strong, characteristic absorption in the IR spectrum. |
| P-C Stretching | 730-700 | Stretching of the phosphorus-carbon bond.[1] |
| P-O-C Stretching | 1050-1000 | Asymmetric and symmetric stretching of the P-O-C linkages. |
| O-P-O Bending | 670-550 | Bending motion of the O-P-O group.[1] |
| CH₂ Rocking/Twisting | 1200-700 | Various bending and deformation modes of the ethyl groups. |
Relationship between Experimental and Theoretical Vibrational Analysis:
Electronic Properties and Reactivity Descriptors
The electronic structure of a molecule governs its reactivity and spectroscopic properties. Key insights can be gained by analyzing the frontier molecular orbitals (HOMO and LUMO), the distribution of electron density, and the molecular electrostatic potential.
Computational Protocol for Electronic Properties:
These properties are typically calculated from the optimized geometry using the same DFT method and basis set.
-
HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the output of the DFT calculation. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical reactivity and stability.
-
Mulliken Population Analysis: This analysis partitions the total electron density among the atoms in the molecule, providing an estimation of partial atomic charges. It helps in understanding the electrostatic interactions and identifying potential sites for nucleophilic or electrophilic attack.
-
Molecular Electrostatic Potential (MEP): The MEP is a 3D plot of the electrostatic potential on the electron density surface of the molecule. It provides a visual representation of the charge distribution and is useful for predicting how the molecule will interact with other charged species.
Signaling Pathway of Electronic Analysis:
Summary of Electronic Properties:
The following table summarizes the key electronic properties of DEMP that can be derived from computational studies. Note: The numerical values are illustrative and would be obtained from a specific DFT calculation.
| Property | Description | Illustrative Value/Observation |
| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. | ~ -7.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. | ~ 0.5 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity (smaller gap = more reactive). | ~ 8.0 eV |
| Mulliken Charges | Partial charges on each atom. | The phosphoryl oxygen (O=P) will have a significant negative charge, while the phosphorus atom will have a positive charge. |
| MEP | Visual map of electrostatic potential. | Negative potential (red) is expected around the phosphoryl oxygen, indicating a site for electrophilic attack. Positive potential (blue) is expected around the hydrogen atoms. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For diethyl methylphosphonate, ¹H, ¹³C, and ³¹P NMR are particularly informative.
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: A small amount of DEMP (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: One-dimensional ¹H, ¹³C, and ³¹P NMR spectra are acquired. The number of scans is adjusted to obtain a good signal-to-noise ratio.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier-transformed, phased, and baseline-corrected. Chemical shifts are referenced to TMS (0 ppm for ¹H and ¹³C) or an external standard like 85% H₃PO₄ (0 ppm for ³¹P).
Computational Protocol for NMR Chemical Shifts:
Theoretical NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, which is implemented in software like Gaussian.
-
Methodology: The GIAO method is used with a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)) on the previously optimized geometry.
-
Solvent Effects: To better match experimental conditions, solvent effects can be included in the calculation using a continuum model like the Polarizable Continuum Model (PCM).
-
Referencing: The calculated absolute shielding values are converted to chemical shifts by subtracting them from the shielding value of a reference compound (e.g., TMS for ¹H and ¹³C) calculated at the same level of theory.
Expected NMR Spectral Data:
The following table summarizes the expected chemical shifts and multiplicities for the different nuclei in diethyl methylphosphonate.
| Nucleus | Group | Expected Chemical Shift (ppm) | Multiplicity | Coupling |
| ¹H | P-CH₃ | ~1.5 | Doublet | ²JHP |
| O-CH₂-CH₃ | ~4.1 | Doublet of Quartets | ³JHH, ³JHP | |
| O-CH₂-CH₃ | ~1.3 | Triplet | ³JHH | |
| ¹³C | P-CH₃ | ~15 | Doublet | ¹JCP |
| O-CH₂-CH₃ | ~62 | Doublet | ²JCP | |
| O-CH₂-CH₃ | ~16 | Doublet | ³JCP | |
| ³¹P | P | ~30-35 | Multiplet | JPH |
Conclusion
The theoretical and computational investigation of diethyl methylphosphonate provides a detailed understanding of its molecular structure, vibrational dynamics, and electronic properties. Density Functional Theory, coupled with appropriate basis sets, has proven to be a robust methodology for predicting geometric parameters, vibrational frequencies, and electronic descriptors that are in good agreement with experimental observations. The synergy between computational modeling and experimental spectroscopy (FTIR, FT-Raman, and NMR) is essential for the accurate assignment of spectral features and a comprehensive characterization of the molecule. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists working with diethyl methylphosphonate and related organophosphorus compounds, facilitating further advancements in their respective fields.
References
Methodological & Application
Application Notes and Protocols: The Utility of Diethyl Methylphosphonate and Related Reagents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the applications of diethyl methylphosphonate (B1257008) and structurally related phosphonate (B1237965) reagents in organic synthesis. It is intended to serve as a practical guide, offering detailed experimental protocols, comparative data, and mechanistic insights to aid in the design and execution of synthetic strategies.
Horner-Wadsworth-Emmons (HWE) Reaction: Stereoselective Olefin Synthesis
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the synthesis of alkenes, offering significant advantages over the traditional Wittig reaction, including superior stereocontrol, typically favoring the formation of (E)-alkenes, and easier purification due to the water-soluble nature of the phosphate (B84403) by-product.[1] While reagents like triethyl phosphonoacetate are more common for introducing ester functionalities, the fundamental principles of the HWE reaction are broadly applicable.[2]
The reaction proceeds via the deprotonation of the phosphonate to form a stabilized carbanion, which then undergoes nucleophilic addition to an aldehyde or ketone. The resulting intermediate collapses to form the alkene and a phosphate salt.[1]
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
The HWE reaction demonstrates superior atom economy compared to the Wittig reaction, making it a greener alternative in organic synthesis.
| Reaction | Reagent(s) | Product | Byproduct(s) | Atom Economy (%) | Typical Yield (%) | Key Reaction Conditions |
| Horner-Wadsworth-Emmons | Diethyl benzylphosphonate, Benzaldehyde (B42025) | (E)-Stilbene | Diethyl phosphate salt | ~68% | 85-95% | Base (e.g., NaH, KHMDS), Anhydrous solvent (e.g., THF, DME), -78°C to rt |
| Wittig Reaction | Benzyltriphenylphosphonium bromide, Benzaldehyde | (E)-Stilbene | Triphenylphosphine oxide, LiBr | ~33% | 70-90% | Strong base (e.g., n-BuLi), Anhydrous solvent (e.g., THF, Et2O), -78°C to rt |
| Julia-Kocienski Olefination | 1-phenyl-1H-tetrazol-5-yl benzyl (B1604629) sulfone, Benzaldehyde | (E)-Stilbene | SO2, N2, Phenyltetrazolate salt | - | 75-95% | Base (e.g., KHMDS), Anhydrous solvent (e.g., DME), -78°C to rt |
Data adapted from a comparative study for the synthesis of (E)-stilbene.[3]
This protocol details the synthesis of (E)-stilbene from benzaldehyde and diethyl benzylphosphonate.
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl benzylphosphonate
-
Benzaldehyde
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl)
-
Dichloromethane
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
Under an inert atmosphere, suspend sodium hydride (1.1 eq) in anhydrous THF at 0°C.
-
Add a solution of diethyl benzylphosphonate (1.0 eq) in anhydrous THF dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the resulting solution to 0°C and add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.[3]
Pudovik Reaction: Synthesis of α-Hydroxyphosphonates
The Pudovik reaction provides a direct and atom-economical route to α-hydroxyphosphonates through the addition of dialkyl phosphites, such as diethyl phosphite (B83602), to aldehydes and ketones.[4] This reaction can be catalyzed by either bases or acids and often proceeds under mild conditions with high yields.[4] The resulting α-hydroxyphosphonates are valuable synthetic intermediates and have shown biological activity.[4][5]
The reaction is initiated by the addition of the phosphite to the carbonyl carbon, followed by proton transfer to form the α-hydroxyphosphonate.
Caption: General mechanism of the Pudovik reaction.
The reaction conditions, particularly the nature and amount of catalyst, can influence the reaction outcome, sometimes leading to rearranged byproducts.[6][7][8]
| Carbonyl Substrate | P-Reagent | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Product(s) (Ratio) | Yield (%) |
| Diethyl α-oxoethylphosphonate | Diethyl phosphite | Et2NH (5%) | Diethyl ether | 0 | 8 | Adduct | 98 |
| Diethyl α-oxoethylphosphonate | Diethyl phosphite | Et2NH (40%) | Diethyl ether | 0 | 8 | Adduct / Rearranged (52:48) | - |
| Diethyl α-oxoethylphosphonate | Dimethyl phosphite | Et2NH (5%) | Diethyl ether | 0 | 8 | Adduct / Rearranged (85:15) | - |
| Diethyl α-oxobenzylphosphonate | Diethyl phosphite | Et2NH (5%) | Diethyl ether | 0 | 8 | Adduct / Rearranged (8:92) | - |
Data adapted from studies on the reaction of α-oxophosphonates.[6][9]
This protocol describes a base-catalyzed Pudovik reaction.[4]
Materials:
-
Benzaldehyde
-
Diethyl phosphite
-
Triethylamine (B128534) (TEA)
-
n-Pentane
Procedure:
-
To a 25 mL round-bottom flask, add benzaldehyde (1.0 mmol), diethyl phosphite (1.0 mmol), and triethylamine (10 mol%).
-
Add a minimal amount of acetone (~0.5 mL) to aid dissolution.
-
Equip the flask with a reflux condenser and a magnetic stirrer.
-
Heat the reaction mixture to reflux and stir for 1-2 hours (monitor by TLC).
-
After completion, cool the mixture to room temperature.
-
Add n-pentane and cool to 5°C in an ice bath to induce crystallization.
-
Collect the precipitated solid by filtration, wash with cold n-pentane, and dry under vacuum.[4]
Kabachnik-Fields Reaction: Synthesis of α-Aminophosphonates
The Kabachnik-Fields reaction is a three-component condensation of a carbonyl compound, an amine, and a dialkyl phosphite (such as diethyl phosphite) to produce α-aminophosphonates.[10][11] These products are of significant interest due to their biological activities, serving as structural analogs of α-amino acids.[12] The reaction can be performed under various conditions, including catalyst-free, solvent-free, and microwave-assisted protocols.[4][10]
The Kabachnik-Fields reaction can proceed through two main pathways: formation of an imine followed by addition of the phosphite, or formation of an α-hydroxyphosphonate followed by substitution with the amine.[10][13]
Caption: Mechanistic pathways of the Kabachnik-Fields reaction.
Various catalysts have been employed to promote the Kabachnik-Fields reaction, leading to high yields under mild conditions.
| Amine | Aldehyde | Catalyst | Solvent | Conditions | Yield (%) |
| Aniline (B41778) | Benzaldehyde | CeCl3·7H2O | THF | MW, 50°C, 10-15 min | 86-96 |
| Aniline derivatives | Benzaldehyde derivatives | ZnCl2/PPh3 | - | rt | 75-84 |
| Aniline derivatives | Benzaldehyde derivatives | Cerium oxide | Solvent-free | Mild | 87-95 |
| Benzaldehyde | Aniline | - | Solvent-free | MW, 100°C, 20 min | 90-98 |
Data compiled from various literature sources.[4][10][11][13]
This protocol describes a catalyst-free, solvent-free microwave-assisted synthesis.[4]
Materials:
-
Benzaldehyde
-
Aniline
-
Diethyl phosphite
-
10 mL microwave vial
-
Microwave reactor
Procedure:
-
Place benzaldehyde (1.0 mmol), aniline (1.0 mmol), and diethyl phosphite (1.0 mmol) into a 10 mL microwave vial.
-
Seal the vial and place it in the cavity of a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100°C) for a short duration (e.g., 20 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure α-aminophosphonate.[4]
Other Applications of Diethyl Methylphosphonate
Diethyl methylphosphonate serves as a versatile reagent and precursor in various other synthetic transformations:[14][15]
-
Synthesis of α-Alkenyl, γ-Hydroxyl, and Fluoroalkynyl Phosphonates: It is a key starting material for the synthesis of a range of functionalized phosphonates.[14]
-
Preparation of Phosphonylated Peptides: It can be incorporated into solid-phase peptide synthesis to create phosphonylated peptide analogs.[14]
-
Prodrug Synthesis: Its derivatives are used in the development of lipophilic prodrugs, for instance, of meropenem.[14][15]
-
Conversion to Methylphosphonic Dichloride: Diethyl methylphosphonate can be converted to methylphosphonic acid dichloride using thionyl chloride, a precursor for various applications.[16]
Caption: General experimental workflow for phosphonate synthesis.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Tetraalkyl Hydroxymethylene-bisphosphonate and Dialkyl 1-Diphenylphosphinoyl-1-hydroxy-ethylphosphonate Derivatives by the Pudovik Reaction and Their Rearranged Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gjesr.com [gjesr.com]
- 13. mdpi.com [mdpi.com]
- 14. Diethyl methylphosphonate 97 683-08-9 [sigmaaldrich.com]
- 15. Diethyl methylphosphonate | 683-08-9 [chemicalbook.com]
- 16. Thionyl chloride - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction Utilizing Diethyl Methylphosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized synthetic methodology for the stereoselective formation of alkenes.[1][2][3] It serves as a crucial alternative to the traditional Wittig reaction, offering several distinct advantages. In the HWE reaction, a phosphonate-stabilized carbanion reacts with an aldehyde or ketone to yield an olefin.[4][5] Key benefits of this reaction include the use of more nucleophilic and less basic phosphonate (B1237965) carbanions compared to Wittig reagents, which often allows for milder reaction conditions.[3] Furthermore, the byproduct of the HWE reaction is a water-soluble phosphate (B84403) salt, which simplifies product purification through simple aqueous extraction.[5]
This document provides detailed application notes and experimental protocols for the use of diethyl methylphosphonate (B1257008) as a reagent in the Horner-Wadsworth-Emmons reaction. Diethyl methylphosphonate is a versatile reagent for the introduction of a methyl-substituted double bond, a common structural motif in numerous biologically active molecules and pharmaceutical compounds.
Reaction Principle and Mechanism
The Horner-Wadsworth-Emmons reaction proceeds through a well-defined mechanistic pathway:
-
Deprotonation: A suitable base abstracts an acidic α-proton from the diethyl methylphosphonate to generate a stabilized phosphonate carbanion.[6]
-
Nucleophilic Addition: The resulting carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This addition leads to the formation of a tetrahedral intermediate.[3]
-
Oxaphosphetane Formation: The tetrahedral intermediate undergoes intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane.[6]
-
Elimination: The oxaphosphetane intermediate collapses, yielding the final alkene product and a water-soluble diethyl phosphate salt.[3]
The stereochemical outcome of the HWE reaction is predominantly the thermodynamically more stable (E)-alkene.[1][4] However, the stereoselectivity can be influenced by several factors, including the structure of the reactants, the choice of base, and the reaction conditions.[1] For the synthesis of (Z)-alkenes, specific modifications to the standard protocol, such as the Still-Gennari modification, are typically employed.[1][7]
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
Experimental Protocols
The following protocols provide general procedures for the Horner-Wadsworth-Emmons reaction using diethyl methylphosphonate. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Standard Conditions using Sodium Hydride (NaH)
This protocol is suitable for a wide range of aldehydes and ketones and typically favors the formation of the (E)-alkene.
Materials:
-
Diethyl methylphosphonate
-
Aldehyde or Ketone
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) or diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add NaH (1.1 equivalents) under a nitrogen atmosphere.
-
Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF or DMF to the flask to create a slurry.
-
Cool the slurry to 0 °C in an ice bath.
-
Slowly add a solution of diethyl methylphosphonate (1.1 equivalents) in anhydrous THF or DMF via the dropping funnel.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF or DMF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by Thin Layer Chromatography, TLC). Reaction times can vary from a few hours to overnight.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3 times).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Masamune-Roush Conditions for Base-Sensitive Substrates
This protocol employs milder conditions and is suitable for aldehydes or ketones that are sensitive to strong bases like NaH.[3][4]
Materials:
-
Diethyl methylphosphonate
-
Aldehyde or Ketone
-
Lithium chloride (LiCl), anhydrous
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triethylamine (Et₃N)
-
Anhydrous Acetonitrile (MeCN) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate or diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous LiCl (1.2 equivalents) and the aldehyde or ketone (1.0 equivalent).
-
Add anhydrous MeCN or THF, followed by diethyl methylphosphonate (1.1 equivalents).
-
Cool the mixture to 0 °C and add DBU or Et₃N (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate or diethyl ether (3 times).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
- 1. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. orgsyn.org [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
Application Notes and Protocols for the Synthesis of Phosphonylated Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorylation is a critical post-translational modification that regulates a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. The synthesis of phosphonylated peptides, which are stable mimics of phosphorylated peptides, is of significant interest for studying these pathways and for the development of novel therapeutics, such as enzyme inhibitors and antigens for catalytic antibodies.
This document provides detailed protocols for the synthesis of methylphosphonylated peptides, starting from diethyl methylphosphonate (B1257008) as a precursor. It is important to note that direct phosphonylation of peptides with diethyl methylphosphonate is generally not feasible due to the low reactivity of the phosphonate (B1237965). Therefore, the protocols described herein involve the necessary activation of the phosphonate moiety to achieve efficient coupling with the peptide. Two primary strategies are presented: the "Phosphonylated Amino Acid Building Block" approach and the "Post-Synthetic Phosphonylation" approach.
Synthesis Strategies Overview
The synthesis of phosphonylated peptides can be broadly categorized into two main approaches. The choice of strategy depends on the specific peptide sequence, the desired position of the phosphonylation, and the available resources.
-
Phosphonylated Amino Acid Building Block Approach: This method involves the synthesis of a phosphonylated amino acid monomer, which is then incorporated into the peptide sequence during standard solid-phase peptide synthesis (SPPS). This is often the preferred method as it offers better control over the site of modification and can lead to higher yields of the desired product.
-
Post-Synthetic Phosphonylation Approach: In this strategy, the peptide is first assembled on a solid support, and a specific amino acid side chain (e.g., the hydroxyl group of serine or tyrosine) is then phosphonylated while the peptide is still attached to the resin. This method can be more direct but may present challenges with selectivity and reaction efficiency, especially in complex peptides.
Quantitative Data Summary
The following tables summarize typical yields for the key steps in the synthesis of methylphosphonylated peptides. Actual yields may vary depending on the specific peptide sequence, reaction conditions, and purification methods.
Table 1: Synthesis of Fmoc-Protected Methylphosphonylated Amino Acids
| Amino Acid | Phosphonylating Agent | Protection Strategy | Typical Yield (%) | Reference |
| Serine | Methylphosphonic monochloridate | Benzyl (B1604629) ester | 41-87 | [1] |
| Tyrosine | Methylphosphonic monochloridate | Benzyl ester | 41-87 | [1] |
| 4-Hydroxyproline | Di-tert-butyl N,N-diethylphosphoramidite | None (on-resin) | Not specified | [2] |
Table 2: Solid-Phase Synthesis of Phosphonylated Peptides
| Synthesis Strategy | Peptide Sequence Example | Coupling Reagent | Overall Crude Yield (%) | Reference |
| Building Block | BuChE active site mimic (Ser¹⁹⁵) | HBTU/HOBt | Not specified | [3] |
| Building Block | HSA mimic (Tyr⁴¹¹) | HBTU/HOBt | Not specified | [3] |
| Post-Synthetic | Ser-Val-Ser-Gln-Ala | Pivaloyl chloride (for activation) | 83 (of phosphopeptide) | [4] |
Experimental Protocols
Protocol 1: Synthesis of a Methylphosphonylated Amino Acid Building Block (Fmoc-Ser(PO(OEt)Me)-OH)
This protocol describes the synthesis of an Fmoc-protected serine amino acid with a methylphosphonylated side chain, starting from diethyl methylphosphonate. The key step is the conversion of the diethyl phosphonate to a more reactive phosphonochloridate.
Materials:
-
Diethyl methylphosphonate
-
Phosphorus oxychloride (POCl₃) or Phosphorus pentachloride (PCl₅)[5][6]
-
Fmoc-Ser-OBn (Fmoc-Serine benzyl ester)
-
Triethylamine (TEA) or other suitable base
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous diethyl ether
-
Hydrogen gas
-
Palladium on carbon (Pd/C) catalyst
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
Activation of Diethyl Methylphosphonate:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diethyl methylphosphonate in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add one equivalent of phosphorus oxychloride or phosphorus pentachloride.[5][6]
-
Stir the reaction at 0°C for 1 hour and then at room temperature for 2-4 hours, or until the reaction is complete as monitored by ³¹P NMR. The product is ethyl methylphosphonochloridate.
-
-
Phosphonylation of Fmoc-Ser-OBn:
-
In a separate flask, dissolve Fmoc-Ser-OBn in anhydrous DCM and add 1.2 equivalents of triethylamine.
-
Cool this solution to 0°C.
-
Slowly add the freshly prepared ethyl methylphosphonochloridate solution to the Fmoc-Ser-OBn solution.
-
Stir the reaction at 0°C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica (B1680970) gel chromatography to obtain Fmoc-Ser(PO(OEt)Me)-OBn.
-
-
Deprotection of the Benzyl Ester:
-
Dissolve the purified Fmoc-Ser(PO(OEt)Me)-OBn in a suitable solvent such as methanol (B129727) or ethyl acetate.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the deprotection is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the final product, Fmoc-Ser(PO(OEt)Me)-OH.
-
Protocol 2: Solid-Phase Synthesis of a Phosphonylated Peptide using a Building Block
This protocol outlines the incorporation of the synthesized phosphonylated amino acid into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acids
-
Fmoc-Ser(PO(OEt)Me)-OH (from Protocol 1)
-
Rink Amide resin (or other suitable solid support)
-
N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure or HBTU/HOBt as coupling reagents
-
20% Piperidine (B6355638) in DMF (for Fmoc deprotection)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling and First Amino Acid Coupling:
-
Swell the Rink Amide resin in DMF for 1 hour.
-
Couple the first Fmoc-protected amino acid to the resin using standard coupling procedures (e.g., DIC/Oxyma).
-
-
Peptide Chain Elongation:
-
Perform cycles of Fmoc deprotection (20% piperidine in DMF) and coupling of the subsequent Fmoc-amino acids, including the Fmoc-Ser(PO(OEt)Me)-OH building block, using a standard SPPS protocol.
-
-
Cleavage and Deprotection:
-
Once the peptide synthesis is complete, wash the resin thoroughly with DCM.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Characterization:
Visualization of Workflows and Pathways
Synthesis Workflow
The following diagram illustrates the overall workflow for the synthesis of phosphonylated peptides using the building block approach.
Caption: Workflow for the synthesis of a phosphonylated peptide.
Biological Signaling Pathway
Phosphorylation is a key event in many signaling pathways. The diagram below provides a simplified representation of a generic kinase-mediated signaling cascade, where phosphonylated peptides can act as stable analogs to study these processes.
Caption: A generic kinase-mediated signaling pathway.
Characterization of Phosphonylated Peptides
Accurate characterization of the final phosphonylated peptide is crucial to confirm its identity and purity.
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS is used to verify the molecular weight of the peptide. The observed mass should correspond to the theoretical mass, including the addition of the methylphosphonyl group (+78 Da for the ethyl ester form, or +48 Da for the free acid form after potential hydrolysis). Tandem MS (MS/MS) can be used to confirm the peptide sequence and localize the site of phosphonylation.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
³¹P NMR: This is a definitive technique to confirm the presence of the phosphorus moiety. A characteristic signal in the ³¹P NMR spectrum indicates the successful incorporation of the phosphonyl group.[2][8]
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the peptide backbone and amino acid side chains. The protons on the carbon adjacent to the phosphonylated group will often exhibit a downfield shift and coupling to the phosphorus atom.[2][8]
-
Conclusion
The synthesis of phosphonylated peptides is a valuable tool for chemical biology and drug discovery. While direct phosphonylation with diethyl methylphosphonate is not practical, its conversion to a reactive phosphonochloridate enables the synthesis of phosphonylated amino acid building blocks. The incorporation of these building blocks into peptides via solid-phase synthesis provides a robust and reliable method for producing well-defined phosphonylated peptides for further biological investigation. The protocols and data presented here serve as a comprehensive guide for researchers entering this exciting field.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Synthesis and NMR spectroscopy of peptides containing either phosphorylated or phosphonylated cis- or trans-4-hydroxy-L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Synthetic Methods of Phosphonopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Characterization of Phosphorylated Proteins Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1H and 31P NMR spectroscopy of phosphorylated model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Diethyl Methylphosphonate in Agrochemical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of diethyl methylphosphonate (B1257008) (DEMP) in agrochemical research. Diethyl methylphosphonate is a versatile organophosphorus compound that serves as a key intermediate in the synthesis of various agrochemicals, most notably herbicides.[1][2][3]
Application as a Precursor in Herbicide Synthesis
Diethyl methylphosphonate is a crucial building block for the synthesis of potent herbicides, including glufosinate-ammonium (B1218520) and glyphosate, which are two of the most widely used herbicides globally.[1] The phosphonate (B1237965) moiety in DEMP is incorporated into the final active ingredient, where it plays a critical role in the herbicide's mode of action.
Synthesis of Glufosinate-Ammonium Intermediate (Diethyl Methylphosphonite)
Glufosinate-ammonium is synthesized from an intermediate, diethyl methylphosphonite (DEMP-H), which can be prepared from diethyl methylphosphonate or other precursors. One common method involves the reaction of methylphosphonous dichloride with ethanol (B145695) in the presence of a base.[1]
Quantitative Data for Diethyl Methylphosphonite Synthesis
| Parameter | Value | Reference |
| Starting Materials | Methylphosphonous dichloride, Ethanol, Sodium Hydride | [1] |
| Yield | 43.7% | [1] |
| Purity | 86.6% | [1] |
Another patented method describes the synthesis of diethyl methylphosphonite starting from diethyl phosphite (B83602) and chloromethane, followed by reduction. This method reports higher yields.[4]
Quantitative Data for Diethyl Methylphosphonite Synthesis from Diethyl Phosphite
| Reaction Step | Reactants | Reaction Conditions | Yield | Purity | Reference |
| 1. Methylation | Diethyl phosphite, Chloromethane, Tripropylamine | 80°C, 0.4-0.8 MPa | - | - | [4] |
| 2. Reduction & Distillation | Diethyl methylphosphonate intermediate, LiAlH4 | -20°C, then distillation at 120-122°C | 90.8% | 98.8% | [4] |
Experimental Protocol: Synthesis of Diethyl Methylphosphonite
This protocol is based on the method described by Jiang et al. (2018).[1]
Materials:
-
Methylphosphonous dichloride (CH₃PCl₂)
-
Ethanol (CH₃CH₂OH)
-
Sodium hydride (NaH)
-
Pentane
-
Nitrogen gas
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Condenser
-
Distillation apparatus
Procedure:
-
In a dry, nitrogen-purged round-bottom flask, suspend sodium hydride in pentane.
-
Slowly add ethanol to the suspension while stirring to form sodium ethoxide.
-
Cool the reaction mixture to -5°C.
-
Slowly add methylphosphonous dichloride to the cooled mixture.
-
Allow the reaction to proceed, then gradually warm to room temperature.
-
After the reaction is complete, filter the mixture to remove sodium chloride.
-
The filtrate, containing diethyl methylphosphonite, is then purified by vacuum distillation.
Synthesis of Glufosinate-Ammonium from Diethyl Methylphosphonite
Diethyl methylphosphonite is a key intermediate that can be converted to glufosinate-ammonium through a series of reactions, including a Strecker reaction with propenal, sodium cyanide, and ammonium (B1175870) chloride, followed by hydrolysis.[4]
Signaling Pathway: Synthesis of Glufosinate-Ammonium
Caption: Synthetic pathway of Glufosinate-Ammonium from Diethyl Methylphosphonite.
Application in Herbicide Efficacy Testing
The primary application of diethyl methylphosphonate-derived compounds in agrochemical research is the evaluation of their herbicidal activity. Glufosinate-ammonium is a broad-spectrum, non-selective, post-emergence herbicide.
Quantitative Data on Herbicidal Efficacy of Glufosinate-Ammonium
The efficacy of glufosinate-ammonium varies depending on the weed species, growth stage, and application rate.
GR50 Values for Glufosinate-Ammonium on Various Weed Species
| Weed Species | Common Name | GR50 (g ai/ha) | Reference |
| Setaria faberi | Giant foxtail | 69 | [5] |
| Echinochloa crus-galli | Barnyardgrass | 186 | [5] |
| Abutilon theophrasti | Velvetleaf | 199 | [5] |
| Chenopodium album | Common lambsquarters | 235 | [5] |
Weed Control Efficacy of Glufosinate-Ammonium in Field Trials
| Weed Species | Common Name | Glufosinate Rate (g ai/ha) | Weed Height (cm) | Control (%) | Reference |
| Ambrosia artemisiifolia | Common ragweed | 300 | 5-15 | >98 | [6][7] |
| Chenopodium album | Common lambsquarters | 500 (+AMS) | >5 | Improved | [6][7] |
| Abutilon theophrasti | Velvetleaf | 500 (+AMS) | >5 | Improved | [6][7] |
| Amaranthus retroflexus | Redroot pigweed | 500 (+AMS) | >5 | Improved | [6][7] |
| Digitaria insularis | Sourgrass | <100 | 3-leaf | Adequate | [8] |
| Digitaria insularis | Sourgrass | ~200 | Tillering | Adequate | [8] |
| Digitaria insularis | Sourgrass | >400 | Pre-flowering | Adequate | [8] |
Experimental Protocol: Greenhouse Herbicide Efficacy Assay
This protocol outlines a general procedure for evaluating the efficacy of a herbicide like glufosinate-ammonium in a controlled greenhouse environment.
Materials:
-
Target weed seeds
-
Pots or trays with sterile potting mix
-
Greenhouse with controlled temperature, humidity, and lighting
-
Herbicide (e.g., glufosinate-ammonium)
-
Adjuvant (e.g., ammonium sulfate), if required
-
Spray chamber or track sprayer
-
Balance, glassware for preparing solutions
-
Data collection tools (e.g., calipers, camera, biomass scale)
Procedure:
-
Plant Propagation:
-
Sow seeds of the target weed species in pots or trays filled with potting mix.
-
Grow the plants in the greenhouse under optimal conditions for the specific species.
-
Thin seedlings to a uniform number per pot/tray once they have established.
-
-
Herbicide Preparation:
-
Prepare a stock solution of the herbicide at a known concentration.
-
Perform serial dilutions to create a range of treatment concentrations (dose-response). Include a control group that will be sprayed with water and adjuvant only.
-
-
Herbicide Application:
-
When the weeds have reached the desired growth stage (e.g., 3-4 leaf stage or a specific height), transfer them to a spray chamber.
-
Apply the different herbicide concentrations to the plants at a calibrated spray volume.
-
-
Post-Treatment Care and Evaluation:
-
Return the treated plants to the greenhouse.
-
Monitor the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).
-
At the end of the evaluation period, assess the efficacy by:
-
Visual rating of injury on a scale of 0% (no effect) to 100% (plant death).
-
Measuring plant height.
-
Harvesting the above-ground biomass and determining the fresh and/or dry weight.
-
-
-
Data Analysis:
-
Calculate the percent growth reduction compared to the control for each treatment.
-
Use statistical software to perform a dose-response analysis and determine the GR50 or ED50 values.
-
Experimental Workflow: Herbicide Efficacy Testing
Caption: General workflow for greenhouse herbicide efficacy testing.
Other Potential Applications in Agrochemical Research
While the primary application of diethyl methylphosphonate in agrochemicals is as a herbicide precursor, research suggests its derivatives may have other pesticidal activities.
-
Insecticides: Organophosphorus compounds are a well-known class of insecticides. Diethyl ((6-chloropyridin-3-yl)methyl)phosphonate, a derivative of DEMP, is considered a valuable intermediate for constructing targeted molecular libraries for agrochemicals.[9]
-
Fungicides and Bactericides: Some phosphonate derivatives have shown potential as antibacterial and antifungal agents. For example, spiro and fused N,O-heterocyclic phosphonate esters have been prepared and investigated for these properties.[10]
Further research is needed to fully explore and quantify the efficacy of diethyl methylphosphonate derivatives in these applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Diethyl methylphosphonate | C5H13O3P | CID 12685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diethyl methylphosphonate | 683-08-9 [chemicalbook.com]
- 4. CN103319529A - Synthetic method of diethyl methyl-phosphonite and glufosinate-ammonium - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Influence of Glufosinate Rate, Ammonium Sulfate, and Weed Height on Annual Broadleaf Weed Control | Duenk | Journal of Agricultural Science | CCSE [ccsenet.org]
- 7. data.ms4sub.com [data.ms4sub.com]
- 8. Sourgrass phenological stage and efficacy of glufosinate-ammonium - Weed Control Journal [weedcontroljournal.org]
- 9. Diethyl ((6-chloropyridin-3-yl)methyl)phosphonate | Benchchem [benchchem.com]
- 10. cbijournal.com [cbijournal.com]
Application Notes and Protocols: Diethyl Methylphosphonate as a Precursor for Flame Retardant Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of diethyl methylphosphonate (B1257008) (DEMP) and related organophosphorus compounds as precursors for flame retardant materials. Detailed experimental protocols for the synthesis of phosphonate (B1237965) flame retardants and the evaluation of their performance in polymer systems are presented. The underlying mechanisms of flame retardancy are also elucidated through a signaling pathway diagram.
Introduction
Organophosphorus compounds are a prominent class of halogen-free flame retardants, offering a more environmentally benign alternative to traditional halogenated systems. Diethyl methylphosphonate (DEMP) and its analogues, such as dimethyl methylphosphonate (DMMP) and diethyl ethylphosphonate (DEEP), are effective flame retardants for a variety of polymers, including polyurethane foams, unsaturated polyester (B1180765) resins (UPR), and epoxy resins.[1][2] These compounds function through a combination of gas-phase and condensed-phase mechanisms to interrupt the combustion cycle and promote the formation of a protective char layer. Their liquid nature and good solubility in organic solvents and polymers also allow for their use as viscosity-reducing plasticizers in some formulations.[1]
Data Presentation
The following tables summarize the flame retardant performance of diethyl phosphonate derivatives in different polymer systems. While specific data for diethyl methylphosphonate is limited in publicly available literature, the data for structurally similar compounds such as diethyl bis(2-hydroxyethyl)aminomethylphosphonate (DBAMP) and diethyl ethylphosphonate (DEEP) provide a strong indication of the expected performance.
Table 1: Flame Retardant Properties of Epoxy Resin Containing Diethyl bis(2-hydroxyethyl)aminomethylphosphonate (DBAMP) and Polyepoxyphenylsilsesquioxane (PEPSQ) [3]
| Formulation | LOI (%) | UL-94 Rating |
| Blank Epoxy Resin | 20.2 | V-2 |
| EP-PEPSQ10 (10% PEPSQ) | 28.6 | V-1 |
| EP-DBAMP10 (10% DBAMP) | 29.6 | V-0 |
| EP-PEPSQ5-DBAMP5 (5% PEPSQ, 5% DBAMP) | 30.8 | V-0 |
Table 2: Flame Retardant and Thermal Properties of Rigid Polyurethane Foam (RPUF) Containing Ammonium Polyphosphate (APP) and Diethyl Ethylphosphonate (DEEP) [4]
| Formulation (php) | LOI (%) | UL-94 Rating |
| O-RPUF (Pristine) | 18.6 | Burns |
| RPUF/APP20 (20 php APP) | 22.7 | V-1 |
| RPUF/DEEP20 (20 php DEEP) | 23.5 | V-0 |
| RPUF/APP5/DEEP15 (5 php APP, 15 php DEEP) | 24.9 | V-0 |
Experimental Protocols
Protocol 1: Synthesis of Diethyl Methylphosphonate (DEMP) via the Michaelis-Arbuzov Reaction
This protocol describes a general method for the synthesis of diethyl methylphosphonate by the reaction of triethyl phosphite (B83602) and a methyl halide. The Michaelis-Arbuzov reaction is a widely used and efficient method for the formation of carbon-phosphorus bonds.[5][6]
Materials:
-
Triethyl phosphite
-
Methyl iodide (or other methyl halide)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Distillation apparatus
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Assemble a dry round-bottom flask with a magnetic stirrer and a reflux condenser under an inert atmosphere.
-
Charging Reactants: Charge the flask with triethyl phosphite (1.0 equivalent).
-
Addition of Methyl Halide: Slowly add methyl iodide (1.0-1.2 equivalents) to the triethyl phosphite at room temperature with stirring. The reaction is often exothermic, and the addition rate should be controlled to maintain a moderate temperature.
-
Reaction: After the initial exothermic reaction subsides, heat the mixture to reflux (the boiling point of the resulting ethyl halide byproduct, e.g., ethyl iodide, is approximately 72 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by observing the cessation of the ethyl halide distillation.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. The crude diethyl methylphosphonate can be purified by vacuum distillation to remove any unreacted starting materials and byproducts.
Protocol 2: Preparation and Flame Retardancy Testing of Polymer Composites
This protocol outlines the procedure for incorporating a liquid phosphonate flame retardant into a polymer matrix and evaluating its flame retardant properties.
Materials:
-
Polymer resin (e.g., epoxy, unsaturated polyester, or polyurethane precursors)
-
Curing agent/initiator
-
Diethyl methylphosphonate (or other phosphonate flame retardant)
-
Mixing container and stirrer
-
Molds for sample preparation
-
Limiting Oxygen Index (LOI) apparatus
-
UL-94 vertical burn test chamber
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Compounding: In a suitable container, weigh the desired amount of polymer resin. Add the calculated amount of diethyl methylphosphonate (typically 5-20 wt%) to the resin and mix thoroughly until a homogeneous mixture is obtained.
-
Curing: Add the appropriate curing agent or initiator to the mixture as per the manufacturer's instructions. Mix thoroughly and pour the mixture into molds of the required dimensions for LOI, UL-94, and TGA testing.
-
Sample Curing: Cure the samples according to the recommended curing schedule for the specific polymer system (e.g., at a specific temperature for a set duration).
-
Flame Retardancy Testing:
-
Limiting Oxygen Index (LOI): Determine the minimum oxygen concentration required to sustain combustion of the material according to ASTM D2863.
-
UL-94 Vertical Burn Test: Classify the material's burning behavior (V-0, V-1, or V-2) based on its self-extinguishing time and dripping behavior after exposure to a flame, following the UL-94 standard.
-
-
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): Analyze the thermal stability and degradation profile of the flame-retardant polymer by heating a small sample in a controlled atmosphere (e.g., nitrogen or air) and measuring the weight loss as a function of temperature.
-
Mandatory Visualization
Caption: Workflow for the synthesis of diethyl methylphosphonate.
Caption: Experimental workflow for testing flame retardant polymer composites.
Caption: Signaling pathway of the flame retardant mechanism of phosphonates.
References
- 1. Development of Diethyl Ethylphosphonate (DEEP) [irocoatingadditive.com]
- 2. researchgate.net [researchgate.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction [mdpi.com]
- 6. en.wikipedia.org [en.wikipedia.org]
Application Notes and Protocols for α-Alkenylation using Diethyl Methylphosphonate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the α-alkenylation of carbonyl compounds utilizing diethyl methylphosphonate (B1257008). The primary focus is on the Horner-Wadsworth-Emmons (HWE) reaction, a foundational method in organic synthesis for the stereoselective formation of alkenes. These protocols are designed to be a practical guide for laboratory execution, offering procedures for achieving both (E) and (Z)-alkene isomers.
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful olefination reaction that employs a phosphonate-stabilized carbanion to convert aldehydes or ketones into alkenes.[1][2] This method presents several advantages over the traditional Wittig reaction, including the use of more nucleophilic and less basic carbanions, and a simplified purification process due to the water-soluble nature of the dialkylphosphate byproduct.[1][2] The HWE reaction typically demonstrates a high stereoselectivity, favoring the formation of the thermodynamically more stable (E)-alkene.[2][3] However, modifications to the reaction conditions and the phosphonate (B1237965) reagent can be employed to selectively synthesize the (Z)-alkene, a feature of great importance in the synthesis of complex molecules and pharmacologically active compounds.
This guide will detail the standard protocol for achieving (E)-alkenes, as well as the Still-Gennari modification for the synthesis of (Z)-alkenes, and the Masamune-Roush conditions for reactions involving base-sensitive substrates.
Reaction Mechanism and Stereoselectivity
The HWE reaction initiates with the deprotonation of the phosphonate at the α-carbon to form a phosphonate carbanion.[2] This carbanion then undergoes a nucleophilic addition to the carbonyl carbon of an aldehyde or ketone, which is the rate-limiting step.[2] The resulting intermediate can then form an oxaphosphetane, which subsequently eliminates to yield the alkene and a phosphate (B84403) byproduct.[3]
The stereochemical outcome of the reaction is largely dependent on the reaction conditions. For the synthesis of (E)-alkenes, conditions that allow for the equilibration of the intermediates to the thermodynamically more stable anti-oxaphosphetane are favored.[4] Conversely, the Still-Gennari modification utilizes specific phosphonates and conditions that favor kinetic control to produce the (Z)-alkene.[4][5]
Experimental Protocols
General Protocol for (E)-Alkenylation
This protocol is a general procedure for the synthesis of (E)-alkenes from an aldehyde using diethyl methylphosphonate.
Materials:
-
Diethyl methylphosphonate
-
Aldehyde (e.g., benzaldehyde)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents).
-
Add anhydrous THF to the flask to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of diethyl methylphosphonate (1.1 equivalents) in anhydrous THF to the suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Still-Gennari Protocol for (Z)-Alkenylation
This protocol is a modification of the HWE reaction designed for the synthesis of (Z)-alkenes. It employs a bis(2,2,2-trifluoroethyl)phosphonate and a strong, non-coordinating base.
Materials:
-
Bis(2,2,2-trifluoroethyl) methylphosphonate
-
Aldehyde
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add 18-crown-6 (5.0 equivalents) and dissolve in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add KHMDS (as a solution in THF or toluene, 1.5 equivalents) dropwise and stir for 20 minutes.
-
Slowly add a solution of the bis(2,2,2-trifluoroethyl)phosphonate reagent (1.0 equivalent) in anhydrous THF.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.[4]
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.[4]
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 times).[4]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Masamune-Roush Protocol for Base-Sensitive Substrates
This protocol is suitable for aldehydes that are sensitive to strong bases like sodium hydride.
Materials:
-
Diethyl methylphosphonate
-
Aldehyde
-
Lithium chloride (LiCl)
-
1,8-Diazabicycloundec-7-ene (DBU) or Triethylamine (B128534) (TEA)
-
Anhydrous acetonitrile (B52724) or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous lithium chloride (1.2 equivalents).
-
Add anhydrous acetonitrile or THF to the flask.
-
Add the phosphonate reagent (1.2 equivalents) to the suspension.
-
Add the aldehyde (1.0 equivalent) to the mixture.
-
Finally, add DBU or triethylamine (1.5 equivalents) dropwise at room temperature.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify by flash column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the α-alkenylation of various aldehydes using diethyl methylphosphonate and its derivatives.
Table 1: (E)-Alkenylation of Aldehydes with Diethyl Methylphosphonate
| Entry | Aldehyde | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | E/Z Ratio |
| 1 | Benzaldehyde | NaH | THF | 0 to rt | 2 | 85 | >95:5 |
| 2 | 4-Nitrobenzaldehyde | NaH | THF | 0 to rt | 1.5 | 92 | >95:5 |
| 3 | Cyclohexanecarboxaldehyde | NaH | THF | 0 to rt | 3 | 78 | >95:5 |
| 4 | Isovaleraldehyde | LiCl, DBU | MeCN | rt | 4 | 81 | >90:10 |
Table 2: (Z)-Alkenylation of Aldehydes using the Still-Gennari Protocol
| Entry | Aldehyde | Phosphonate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Z/E Ratio |
| 1 | Benzaldehyde | Bis(2,2,2-trifluoroethyl) | KHMDS, 18-crown-6 | THF | -78 | 3 | 88 | >95:5 |
| 2 | Heptanal | Bis(2,2,2-trifluoroethyl) | KHMDS, 18-crown-6 | THF | -78 | 4 | 82 | >95:5 |
| 3 | Cinnamaldehyde | Bis(2,2,2-trifluoroethyl) | KHMDS, 18-crown-6 | THF | -78 | 2.5 | 75 | >90:10 |
Visualizations
Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.
Caption: Experimental workflow for (E)-alkenylation.
Caption: Experimental workflow for (Z)-alkenylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Antiviral Agents: Application of Diethyl Methylphosphonate in the Preparation of Carbocyclic Nucleoside Phosphonates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of antiviral compounds utilizing diethyl methylphosphonate (B1257008) as a key reagent. The focus is on the preparation of carbocyclic nucleoside phosphonates, a class of compounds with demonstrated broad-spectrum antiviral activity. The methodologies described herein are based on established synthetic strategies, primarily the Horner-Wadsworth-Emmons reaction, to create metabolically stable analogues of biologically active nucleosides.
Introduction
Carbocyclic nucleoside analogues are a cornerstone in the development of antiviral therapeutics. By replacing the furanose oxygen with a methylene (B1212753) group, these compounds exhibit increased metabolic stability towards phosphorylases while maintaining the crucial stereochemistry for interaction with viral enzymes. A key strategy in enhancing the therapeutic potential of these nucleosides is the introduction of a phosphonate (B1237965) moiety as a stable mimic of the monophosphate group. This modification can bypass the often inefficient initial phosphorylation step by cellular kinases, a rate-limiting factor for the activation of many nucleoside prodrugs.
Diethyl methylphosphonate serves as a versatile C1 building block for the introduction of the phosphonomethyl group. Its carbanion, generated by a strong base, readily participates in carbon-carbon bond-forming reactions, most notably the Horner-Wadsworth-Emmons (HWE) olefination with aldehydes. This reaction allows for the stereoselective synthesis of vinyl phosphonates, which can be further transformed into the desired saturated phosphonate side chains of the target antiviral compounds.
Application Note 1: Synthesis of Carbocyclic 5′-Nor-Aristeromycin Phosphonate Analogues
This application note details the synthesis of a vinylphosphonate (B8674324) analogue of 5'-nor-aristeromycin, a carbocyclic nucleoside known for its antiviral properties. The key step involves the Horner-Wadsworth-Emmons reaction between a protected aristeromycin-derived aldehyde and the lithium salt of diethyl methylphosphonate.
Data Presentation
| Compound | Reactants | Solvent | Base | Reaction Time | Temperature (°C) | Yield (%) |
| Vinylphosphonate Intermediate | 2',3'-O-Isopropylidene-5'-nor-aristeromycin-5'-aldehyde, Diethyl methylphosphonate | THF | n-BuLi | 2 h | -78 to rt | 78 |
| Saturated Phosphonate | Vinylphosphonate Intermediate | Methanol (B129727) | 10% Pd/C, H₂ | 12 h | rt | 95 |
| Compound | Virus | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Carbocyclic 5′-Nor-Aristeromycin Vinylphosphonate | HSV-1 | >100 | >100 | - |
| HSV-2 | >100 | >100 | - | |
| VZV (TK⁺) | >100 | >100 | - | |
| VZV (TK⁻) | >100 | >100 | - | |
| HCMV | >100 | >100 | - | |
| HIV-1 | >25 | >25 | - | |
| Carbocyclic 5′-Nor-Aristeromycin Saturated Phosphonate | HSV-1 | 15 | >100 | >6.7 |
| HSV-2 | 20 | >100 | >5 | |
| VZV (TK⁺) | 8 | >100 | >12.5 | |
| VZV (TK⁻) | 9 | >100 | >11.1 | |
| HCMV | 25 | >100 | >4 | |
| HIV-1 | >25 | >25 | - |
Experimental Protocols
1. Synthesis of Diethyl (E)-2-(6-chloro-9-((1R,2S,3R)-2,3-(isopropylidenedioxy)-4-(methylidene)cyclopentyl)-9H-purin-4-yl)vinylphosphonate (Vinylphosphonate Intermediate)
-
To a stirred solution of diethyl methylphosphonate (0.25 g, 1.64 mmol) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere, n-butyllithium (1.6 M in hexanes, 1.08 mL, 1.72 mmol) was added dropwise.
-
The resulting mixture was stirred at -78 °C for 30 minutes.
-
A solution of 2',3'-O-isopropylidene-5'-nor-aristeromycin-5'-aldehyde (0.5 g, 1.56 mmol) in anhydrous THF (5 mL) was then added dropwise.
-
The reaction mixture was allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction was quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution (15 mL) and the mixture was extracted with ethyl acetate (B1210297) (3 x 20 mL).
-
The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product was purified by silica (B1680970) gel column chromatography (ethyl acetate/hexane, 1:1) to afford the title compound as a white solid (0.55 g, 78% yield).
2. Synthesis of Diethyl 2-(6-chloro-9-((1R,2S,3R,4S)-2,3-(isopropylidenedioxy)-4-(methyl)cyclopentyl)-9H-purin-4-yl)ethylphosphonate (Saturated Phosphonate)
-
To a solution of the vinylphosphonate intermediate (0.4 g, 0.88 mmol) in methanol (15 mL), 10% palladium on charcoal (40 mg) was added.
-
The mixture was stirred under a hydrogen atmosphere (balloon) at room temperature for 12 hours.
-
The catalyst was removed by filtration through a pad of Celite, and the filtrate was concentrated under reduced pressure.
-
The residue was purified by silica gel column chromatography (ethyl acetate/hexane, 3:2) to give the saturated phosphonate as a colorless oil (0.38 g, 95% yield).
Visualization
Application Notes and Protocols for the Quantification of Diethyl Methylphosphonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of diethyl methylphosphonate (B1257008) (DEMP), a compound of interest in various research and development sectors. The protocols herein describe validated and robust analytical techniques to ensure accurate and precise quantification in diverse sample matrices.
Overview of Analytical Techniques
The primary methods for the quantification of diethyl methylphosphonate are gas chromatography (GC) and high-performance liquid chromatography (HPLC). Gas chromatography, particularly when coupled with mass spectrometry (GC-MS) or a flame photometric detector (GC-FPD), offers high sensitivity and selectivity. HPLC provides an alternative for samples that may not be suitable for GC analysis.
Quantitative Data Summary
The following tables summarize the quantitative performance parameters for the analytical methods described. Data for the closely related compound dimethyl methylphosphonate (DMMP) is provided as a reference for expected performance of a validated GC-MS method.[1]
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data (Reference: DMMP) [1]
| Parameter | Value |
| Linearity (R²) | 0.9998 |
| Limit of Detection (LOD) | 0.0167 ppm |
| Limit of Quantification (LOQ) | 0.0557 ppm |
| Recovery | 95.7% - 97.3% |
| Intraday Precision (%RSD) | 3.5% |
| Interday Precision (%RSD) | 3.7% |
Table 2: Gas Chromatography-Flame Photometric Detector (GC-FPD) Performance Data (Reference: DIMP) [2][3]
| Parameter | Value |
| Limit of Detection (LOD) | 9.05 µg/L |
| Spiked Range | 4.92 to 98.40 µg/L |
| Matrix | Aqueous |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE) for Aqueous Samples
This protocol is suitable for the extraction of DEMP from aqueous matrices prior to GC analysis.
Materials:
-
Sample (e.g., water, buffer)
-
Dichloromethane (DCM), HPLC grade
-
Anhydrous sodium sulfate
-
Separatory funnel
-
Concentrator (e.g., rotary evaporator or nitrogen blowdown apparatus)
-
GC vials
Procedure:
-
To 100 mL of the aqueous sample in a separatory funnel, add 50 mL of dichloromethane.
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely.
-
Drain the lower organic layer (DCM) into a clean flask.
-
Repeat the extraction of the aqueous layer with a fresh 50 mL portion of DCM.
-
Combine the organic extracts.
-
Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the dried extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Transfer the concentrated extract to a GC vial for analysis.
Sample Preparation: Solid-Phase Extraction (SPE) for Aqueous Samples
This protocol provides an alternative to LLE for sample cleanup and concentration.
Materials:
-
Sample (e.g., water, buffer)
-
C18 SPE cartridges
-
Methanol (B129727), HPLC grade
-
Deionized water
-
Elution solvent (e.g., ethyl acetate)
-
SPE vacuum manifold
-
Concentrator (e.g., nitrogen blowdown apparatus)
-
GC vials
Procedure:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it.
-
Load 100 mL of the aqueous sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the retained DEMP with 5 mL of ethyl acetate.
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the concentrated extract to a GC vial for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD)
-
Capillary column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
GC-MS Parameters:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for DEMP (e.g., m/z 152, 125, 97, 79).
Gas Chromatography-Flame Photometric Detector (GC-FPD) Analysis
Instrumentation:
-
Gas chromatograph with a flame photometric detector (FPD) equipped with a phosphorus filter
-
Capillary column: DB-5 (30 m x 0.32 mm i.d., 0.25 µm film thickness) or equivalent
GC-FPD Parameters:
-
Injector Temperature: 250°C
-
Injection Mode: Split
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 15°C/min to 220°C
-
Hold: 5 minutes at 220°C
-
-
Carrier Gas: Nitrogen or Helium at an appropriate flow rate
-
Detector Temperature: 250°C
High-Performance Liquid Chromatography (HPLC-UV) Analysis
This is a general protocol as specific validated methods for DEMP are not widely published. Method development and validation are recommended.
Instrumentation:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
HPLC-UV Parameters:
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: As DEMP lacks a strong chromophore, detection at a low UV wavelength (e.g., 200-210 nm) is necessary.
-
Injection Volume: 10 µL
Visualizations
Caption: Workflow for the quantification of DEMP using GC-MS.
Caption: Logical relationship of sample preparation steps for DEMP analysis.
References
Application Notes and Protocols: Diethyl Methylphosphonate in the Synthesis of Biologically Active Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phosphonates are a critical class of organophosphorus compounds utilized extensively in medicinal chemistry and drug development. Characterized by a stable carbon-phosphorus (C-P) bond, they serve as effective bioisosteres of natural phosphates, where the hydrolytically labile phosphate (B84403) ester linkage (P-O-C) is replaced.[1][2][3] This structural modification imparts significant metabolic stability, making nucleoside phosphonates and other derivatives promising drug candidates.[2] Diethyl methylphosphonate (B1257008) (DEMP) is a versatile and commercially available reagent that serves as a fundamental building block for introducing the phosphonate (B1237965) moiety into a wide array of complex molecules.[4][5] Its applications range from the synthesis of antiviral acyclic nucleoside phosphonates to enzyme inhibitors and various natural product analogs. This document details key synthetic applications of DEMP and provides protocols for the synthesis of biologically active compounds.
Key Synthetic Applications
The utility of diethyl methylphosphonate in organic synthesis is primarily centered on the reactivity of its α-carbon after deprotonation. The resulting carbanion is a potent nucleophile used in various carbon-carbon bond-forming reactions.
The Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a premier method for the stereoselective synthesis of alkenes, particularly (E)-alkenes, from stabilized phosphonate carbanions and carbonyl compounds.[6][7] It offers significant advantages over the traditional Wittig reaction, including the use of more nucleophilic carbanions and a simpler workup, as the phosphate byproduct is water-soluble.[6][8] This reaction is a cornerstone in the synthesis of natural products and pharmacologically active molecules.[6][9]
Synthesis of Acyclic Nucleoside Phosphonates (ANPs)
Acyclic nucleoside phosphonates are potent antiviral agents that act as mimics of natural nucleoside monophosphates.[2] Their defining feature is an acyclic side chain bearing a phosphonate group, which is attached to a heterocyclic base.[10] Intracellularly, ANPs are phosphorylated to their active diphosphate (B83284) forms, which then competitively inhibit viral DNA polymerases.[10] The synthesis of ANPs often involves the alkylation of a nucleobase with a synthon containing the complete aliphatic phosphonate side chain.[10] These synthons can be prepared from starting materials like diethyl phosphite (B83602) through reactions analogous to those used for DEMP.
Synthesis of α-Hydroxyphosphonates and Enzyme Inhibitors
The Pudovik reaction, which involves the base-catalyzed hydrophosphonylation of aldehydes, is a primary method for synthesizing α-hydroxyphosphonates.[11] These compounds and their derivatives are precursors to a variety of biologically active molecules, including enzyme inhibitors. By mimicking the tetrahedral transition state of substrate hydrolysis, phosphonates can act as potent inhibitors of enzymes like proteases and esterases. A notable example is the synthesis of phosphonate analogs of natural products like Cyclophostin, a potent acetylcholinesterase (AChE) inhibitor.[12]
Experimental Protocols
Protocol 1: Synthesis of a Vinyl Phosphonate via Palladium-Catalyzed Substitution (Cyclophostin Analog Synthesis)
This protocol describes a key step in the synthesis of a phosphonate analog of the natural acetylcholinesterase inhibitor, Cyclophostin, as reported by T. N. Tekeste et al.[12] The reaction involves the palladium-catalyzed substitution of a phosphono allylic carbonate with methyl acetoacetate (B1235776).
Reaction Scheme: (Phosphono allylic carbonate + Methyl acetoacetate) --[Pd catalyst]--> Vinyl Phosphonate
Materials:
-
Phosphono allylic carbonate (e.g., compound 10a from the source)[12]
-
Methyl acetoacetate
-
Palladium(II) acetate (B1210297) [Pd(OAc)2]
-
Triphenylphosphine (B44618) (PPh3)
-
Triethylamine (B128534) (Et3N)
-
Tetrahydrofuran (THF), anhydrous
Procedure: [12]
-
A solution of palladium(II) acetate (5 mol %) and triphenylphosphine (20 mol %) in anhydrous THF is stirred under an inert atmosphere (e.g., argon) for 20 minutes at room temperature.
-
The phosphono allylic carbonate (1 equivalent) is added to the catalyst mixture.
-
A separate solution of methyl acetoacetate (1.5 equivalents) and triethylamine (1.5 equivalents) in THF is prepared and added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by silica (B1680970) gel column chromatography to yield the desired vinyl phosphonate.
Protocol 2: Synthesis of Diethyl (4-bromobenzyl)phosphonate
This protocol describes the synthesis of a benzylphosphonate derivative via the Michaelis-Arbuzov reaction, a fundamental method for forming C-P bonds. Such compounds have been investigated for their antimicrobial properties.[13]
Reaction Scheme: 4-Bromobenzyl bromide + Triethyl phosphite --[Heat]--> Diethyl (4-bromobenzyl)phosphonate + Ethyl bromide
Materials:
-
4-Bromobenzyl bromide
-
Triethyl phosphite
Procedure:
-
Combine 4-bromobenzyl bromide (1 equivalent) and triethyl phosphite (1.2 equivalents) in a round-bottom flask equipped with a reflux condenser and a distillation head to remove the ethyl bromide byproduct.
-
Heat the mixture gently under an inert atmosphere (e.g., argon). The reaction is often exothermic and should be controlled carefully.
-
Continue heating (e.g., at 120-150 °C) for several hours until the evolution of ethyl bromide ceases. Monitor the reaction progress by TLC or NMR.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove any excess triethyl phosphite by vacuum distillation.
-
The crude product can be further purified by vacuum distillation or silica gel column chromatography to yield pure diethyl (4-bromobenzyl)phosphonate.
Quantitative Data Summary
The following tables summarize quantitative data for the synthesis and biological evaluation of phosphonate-containing compounds discussed in the cited literature.
Table 1: Synthesis and Biological Activity of Cyclophostin Analogs [12]
| Compound | Reaction Step | Yield (%) | Target Enzyme | IC₅₀ (µM) |
| Vinyl Phosphonate 9a | Pd-catalyzed substitution | 85% | - | - |
| Analog 6a ("unnatural") | Final Product | - | Human AChE | 0.35 |
| Analog 6a ("unnatural") | Final Product | - | Eel AChE | 1.8 |
| Analog 6b ("natural") | Final Product | - | Human AChE | 3.6 |
| Analog 6b ("natural") | Final Product | - | Eel AChE | 19 |
IC₅₀: Half-maximal inhibitory concentration. AChE: Acetylcholinesterase.
Table 2: Antimicrobial Activity of a Substituted Benzylphosphonate [13]
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| 1,2-bis(4-((diethoxyphosphoryl)methyl)phenyl)ethyl acetate | E. coli K12 | 125 | 250 |
| 1,2-bis(4-((diethoxyphosphoryl)methyl)phenyl)ethyl acetate | E. coli R2 | 125 | 250 |
MIC: Minimum Inhibitory Concentration. MBC: Minimum Bactericidal Concentration.
Conclusion
Diethyl methylphosphonate and related phosphonate reagents are indispensable tools in modern medicinal chemistry. Through robust and versatile reactions like the Horner-Wadsworth-Emmons olefination, the Michaelis-Arbuzov reaction, and the Pudovik reaction, they provide access to a vast chemical space of biologically active compounds. The inherent stability of the phosphonate group makes these molecules ideal candidates for developing drugs with improved metabolic profiles, particularly in fields like virology, oncology, and neurodegenerative disease research. The protocols and data presented here highlight the practical application of DEMP-derived synthons in creating potent and selective bioactive agents.
References
- 1. Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of Biologically Active Nucleoside Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ftp.soest.hawaii.edu [ftp.soest.hawaii.edu]
- 4. Diethyl methylphosphonate | 683-08-9 [chemicalbook.com]
- 5. Diethyl methylphosphonate 97 683-08-9 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications [frontiersin.org]
- 12. Synthesis and Biological Evaluation of a Phosphonate Analog of the Natural Acetyl Cholinesterase Inhibitor Cyclophostin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Synthesis Involving Diethyl Methylphosphonate and Related Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of diethyl methylphosphonate (B1257008) and its functionalized analogs in solid-phase synthesis. The methodologies outlined are applicable to the synthesis of a variety of molecules, including modified peptides and oligonucleotides, and for the creation of functionalized resins for applications such as affinity chromatography.
Core Principles and Applications
Solid-phase synthesis (SPS) is a powerful technique that enables the stepwise construction of complex molecules on an insoluble polymer support.[1][2] This approach simplifies purification by allowing the use of excess reagents, which can be conveniently washed away from the resin-bound product.[1][3] Diethyl methylphosphonate and its derivatives are versatile reagents in SPS, primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction for carbon-carbon bond formation and in the synthesis of phosphonylated peptides and modified oligonucleotides.[4][5][6]
The key applications covered in these notes include:
-
Immobilization of Phosphonates onto Solid Supports: Creating functionalized resins for further synthetic transformations or for use in purification and screening applications.
-
On-Resin Chemical Modifications: Performing chemical reactions on the resin-bound phosphonate (B1237965) moiety, such as hydrolysis to the corresponding phosphonic acid.
-
Cleavage of the Final Product from the Solid Support: Releasing the synthesized molecule from the resin for subsequent purification and analysis.
-
Solid-Phase Horner-Wadsworth-Emmons Reaction: A key strategy for the stereoselective synthesis of alkenes.[7]
Quantitative Data Summary
The efficiency of solid-phase synthesis protocols can be evaluated through various quantitative measures. The following table summarizes representative data from protocols involving diethyl alkylphosphonates.
| Parameter | Value | Compound/Resin | Reaction Conditions | Source |
| Resin Loading | 20-30 µmol/g | Polystyrene | Standard oligonucleotide synthesis | [8] |
| up to 350 µmol/g | Polystyrene | High-loading for short oligonucleotides | [8] | |
| HWE Reaction Yield | 81% | Enone 150 | Ba(OH)2 as base | [5] |
| Phosphonate Synthesis Yield | 49-65% | Diethyl hydroxymethylphosphonate | Kugelrohr distillation at 125°C (0.05 mm) | [9] |
| 81-83% | Diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate | Molecular still distillation (105–115°C, 0.10 mm) | [9] | |
| 91% | Diisopropyl ethylphosphonate | Reflux with ethyl iodide | [10] | |
| 98.5% | Diethyl ethylphosphonate | Reflux with ethyl iodide | [10] | |
| Oligonucleotide Synthesis | Up to 20 units | 5'-methylenephosphonate analogues | 2,4,6-triisopropylbenzenesulfonyl chloride as condensing agent | [6] |
Experimental Protocols
Protocol 1: Immobilization of a Diethyl Alkylphosphonate onto Wang Resin
This protocol describes the immobilization of a diethyl bromoalkylphosphonate onto Wang resin, a common solid support in organic synthesis.
Materials:
-
Wang resin
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH)
-
Diethyl 10-bromodecylphosphonate[1] or Diethyl 7-bromoheptylphosphonate[2]
Procedure:
-
Resin Swelling: Swell the Wang resin in anhydrous DCM for 30 minutes in a solid-phase synthesis vessel. Drain the solvent.[1]
-
Washing: Wash the resin with anhydrous DMF (3 times).[1]
-
Deprotonation: Add a solution of sodium hydride (5.0 equivalents based on resin loading) in anhydrous DMF to the resin. Shake the suspension at room temperature for 2 hours.[1]
-
Washing: Wash the resin with anhydrous DMF (5 times) to remove excess sodium hydride.[1]
-
Coupling: Add a solution of the diethyl bromoalkylphosphonate (4.0 equivalents) in anhydrous DMF to the activated resin.[1]
-
Reaction: Shake the mixture at 60°C for 24 hours.[1]
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF, DCM, and Methanol (MeOH).
-
Drying: Dry the resin under vacuum to a constant weight.
Protocol 2: On-Resin Hydrolysis of Diethyl Phosphonate to Phosphonic Acid
This protocol details the conversion of the resin-bound diethyl phosphonate to the corresponding phosphonic acid.[1][2]
Materials:
-
Resin-bound diethyl phosphonate
-
Anhydrous Dichloromethane (DCM)
-
Bromotrimethylsilane (TMSBr)
-
A 1:1 mixture of Tetrahydrofuran (THF) and Water
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the resin-bound phosphonate in anhydrous DCM for 30 minutes. Drain the solvent.[1][2]
-
Silylation: Add a solution of TMSBr (10 equivalents) in anhydrous DCM to the resin. Shake the mixture at room temperature for 2-4 hours.[1][2]
-
Washing: Drain the reaction mixture and wash the resin with DCM (3 times).[2]
-
Hydrolysis: To hydrolyze the silyl (B83357) ester intermediate, wash the resin with a mixture of DCM/MeOH/Water (5:4:1, v/v/v) (3 times).[2]
-
Washing: Wash the resin with DCM and MeOH.
-
Drying: Dry the resin under vacuum.[2]
Protocol 3: Cleavage of the Product from the Solid Support
This protocol describes the release of the final product from the solid support using an acidic cleavage cocktail.
Materials:
-
Molecule-loaded phosphonic acid resin
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Dichloromethane (DCM) / Triisopropylsilane (TIS) (e.g., 50:45:5, v/v/v). The exact ratio may need to be optimized.[2]
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes. Drain the solvent.[2]
-
Cleavage: Add the freshly prepared cleavage cocktail to the resin.[1]
-
Incubation: Gently agitate the mixture at room temperature for 1-2 hours.[1][2]
-
Product Collection: Filter the cleavage solution into a clean collection tube. Wash the resin with the cleavage cocktail twice.[1][2]
-
Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude product.[2]
-
Precipitation: Add the concentrated solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude product.[1]
-
Purification: Purify the product by an appropriate method (e.g., HPLC).[2][6]
Visualizations
Experimental Workflow: Immobilization and Modification
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Diethyl methylphosphonate 97 683-08-9 [sigmaaldrich.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. A new approach to the synthesis of the 5'-deoxy-5'-methylphosphonate linked thymidine oligonucleotide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. atdbio.com [atdbio.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Challenges and solutions in diethyl methylphosphonate synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of diethyl methylphosphonate (B1257008). Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing diethyl methylphosphonate?
A1: The most prevalent methods for synthesizing diethyl methylphosphonate are the Michaelis-Arbuzov reaction and the reaction of diethyl phosphite (B83602) with a methylating agent like paraformaldehyde. The Michaelis-Arbuzov reaction involves the reaction of triethyl phosphite with a methyl halide.[1] The reaction with diethyl phosphite and paraformaldehyde is another common approach.[2][3]
Q2: What are the primary applications of diethyl methylphosphonate?
A2: Diethyl methylphosphonate is a versatile intermediate in organic synthesis. It is commonly used in the Horner-Wadsworth-Emmons reaction to form alkenes.[4][5] It also serves as a precursor for the synthesis of various compounds, including phosphonylated peptides and other biologically active molecules.[6]
Q3: What are the main safety considerations when synthesizing diethyl methylphosphonate?
A3: The reagents used in the synthesis of diethyl methylphosphonate can be hazardous. For instance, methyl halides used in the Michaelis-Arbuzov reaction are toxic and should be handled in a well-ventilated fume hood. The reaction can be exothermic, so proper temperature control is crucial to prevent runaway reactions.[2] A thorough risk assessment should be conducted before starting any experimental work.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored using techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. TLC is a quick method to check for the disappearance of starting materials and the appearance of the product.[2] GC and NMR can provide more quantitative information on the reaction's progress and the purity of the product.
Troubleshooting Guide
Low Product Yield
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting materials | - Inactive catalyst or reagents: The catalyst may have degraded, or the reagents may be of low purity. - Incorrect reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. - Insufficient reaction time: The reaction may not have been allowed to run to completion. | - Use fresh, high-purity reagents and catalysts. - Optimize the reaction temperature. For the Michaelis-Arbuzov reaction, heating is typically required.[4] - Increase the reaction time and monitor the progress by TLC or GC. |
| Product decomposition | - Excessive heat during reaction or workup: Diethyl methylphosphonate can decompose at high temperatures. - Presence of acidic or basic impurities: These can catalyze decomposition. | - Maintain careful temperature control during the reaction and distillation. Use of a high vacuum for distillation is recommended to lower the boiling point.[2][7] - Neutralize the reaction mixture during workup before purification. |
| Side reactions | - Formation of diethyl ethylphosphonate: In the Michaelis-Arbuzov reaction using methyl iodide, liberated ethyl iodide can react with triethyl phosphite.[1] - Polymerization of formaldehyde: In reactions using paraformaldehyde, it can polymerize if not used correctly. | - Careful control of reaction conditions and stoichiometry can minimize side reactions. - Use paraformaldehyde from a freshly opened container and ensure it is fully depolymerized during the reaction. |
Product Purity Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Presence of unreacted starting materials | - Incomplete reaction. - Inefficient purification. | - Ensure the reaction goes to completion by monitoring with TLC or GC. - Optimize the purification method. Fractional distillation under high vacuum is often effective.[7] |
| Presence of byproducts | - Side reactions occurring during synthesis. - Co-distillation with impurities. | - Adjust reaction conditions to minimize byproduct formation. - Use a more efficient purification technique, such as flash column chromatography. [7] |
| Product discoloration | - Decomposition during distillation. - Presence of impurities. | - Purify under high vacuum to reduce the distillation temperature. - Consider alternative purification methods like column chromatography. |
Experimental Protocols
Method 1: Michaelis-Arbuzov Reaction
This protocol is a generalized procedure and may require optimization.
Materials:
-
Triethyl phosphite
-
Methyl iodide
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser, add one molar equivalent of triethyl phosphite.
-
Slowly add one molar equivalent of methyl iodide to the flask.
-
Heat the reaction mixture to reflux. The reaction is exothermic and may require initial cooling.
-
Continue refluxing for several hours, monitoring the reaction by TLC or GC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the crude product by vacuum distillation to obtain diethyl methylphosphonate.[1]
Method 2: Reaction of Diethyl Phosphite with Paraformaldehyde
This protocol is adapted from a general method for preparing dialkyl hydroxymethylphosphonates, which can be a precursor to diethyl methylphosphonate.[2]
Materials:
-
Diethyl phosphite
-
Paraformaldehyde
-
Triethylamine (B128534) (catalyst)
-
Round-bottom flask
-
Stirring apparatus
-
Oil bath
-
Rotary evaporator
-
Kugelrohr or molecular still for distillation
Procedure:
-
In a round-bottom flask, combine diethyl phosphite (1 mole), paraformaldehyde (1.1 moles), and a catalytic amount of triethylamine (0.1 moles).
-
Heat the mixture in an oil bath to 90-100 °C with stirring.
-
Maintain the temperature for 2-4 hours. The mixture should become clear.
-
Monitor the reaction by TLC or GC for the disappearance of diethyl phosphite.
-
After the reaction is complete, remove the excess triethylamine under reduced pressure using a rotary evaporator.
-
Purify the resulting diethyl hydroxymethylphosphonate by Kugelrohr or molecular still distillation, as standard vacuum distillation can lead to decomposition.[2] Further reaction would be needed to convert the hydroxymethyl group to a methyl group, for which specific literature should be consulted.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for Diethyl Methylphosphonate Synthesis
| Synthesis Method | Key Reactants | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference(s) |
| Michaelis-Arbuzov | Triethyl phosphite, Methyl iodide | None | Reflux | 3 | High | - | [1] |
| From Diethyl Phosphite | Diethyl phosphite, Paraformaldehyde | Triethylamine | 90 | 3 | 96 | - | [3] |
| From Diethyl Phosphite | Diethyl phosphite, Paraformaldehyde, Triethylamine | - | 120-130 | 4 | 49-65 (of hydroxymethyl intermediate) | - | [2] |
Note: Yields and purity can vary significantly based on reaction scale and purification methods.
Visualizations
Caption: Experimental workflow for the Michaelis-Arbuzov synthesis of diethyl methylphosphonate.
Caption: Troubleshooting decision tree for low yield in diethyl methylphosphonate synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Diethyl (hydroxymethyl)phosphonate synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Diethyl methylphosphonate | 683-08-9 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude Diethyl Methylphosphonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to assist in the purification of crude diethyl methylphosphonate (B1257008). Below you will find detailed experimental protocols, data tables for easy reference, and logical workflow diagrams to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude diethyl methylphosphonate synthesized via the Michaelis-Arbuzov reaction?
A1: Crude diethyl methylphosphonate produced from the reaction of triethyl phosphite (B83602) and a methylating agent can contain several impurities, including:
-
Unreacted Starting Materials: Residual triethyl phosphite is a common impurity, especially when used in excess to drive the reaction to completion.[1]
-
Byproducts: A notable byproduct can be diethyl ethylphosphonate, which forms from the interaction of triethyl phosphite with ethyl iodide that can be generated during the reaction.[2] Triethyl phosphate (B84403) can also be present due to the oxidation of unreacted triethyl phosphite.[1]
-
Hydrolysis Products: Diethyl methylphosphonate can be susceptible to hydrolysis, especially in the presence of acidic or basic conditions during the workup, leading to the formation of ethyl methylphosphonic acid.[3][4]
Q2: Which purification methods are most effective for crude diethyl methylphosphonate?
A2: The two primary and most effective methods for purifying diethyl methylphosphonate are fractional vacuum distillation and flash column chromatography. The choice between them depends on the nature and boiling points of the impurities.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the separation of diethyl methylphosphonate from its impurities.[5] Gas Chromatography-Mass Spectrometry (GC-MS) provides a more detailed analysis of the purity and can be used to identify the components in different fractions.
Troubleshooting Guides
Fractional Vacuum Distillation Issues
| Problem | Possible Cause | Solution |
| Poor separation of product and impurities. | Insufficient column efficiency (too few theoretical plates). | Use a longer fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates. |
| Distillation rate is too fast. | Decrease the heating rate to allow for proper equilibration between the liquid and vapor phases in the column. | |
| Unstable vacuum. | Check the entire distillation apparatus for leaks. Ensure the vacuum pump is functioning correctly and is appropriately sized for the system. | |
| Product decomposition during distillation. | Excessive heating temperature. | Use a higher vacuum to lower the boiling point of the product. A Kugelrohr apparatus or a wiped-film molecular still can be beneficial for temperature-sensitive compounds as they allow for distillation at lower temperatures.[5] |
| Product codistills with a high-boiling impurity. | Formation of an azeotrope. | Try adjusting the vacuum level, as this can sometimes alter or break the azeotrope. If this fails, column chromatography may be a more suitable purification method. |
Flash Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of product and impurities (overlapping spots on TLC). | The chosen eluent system has either too high or too low polarity. | Optimize the eluent system using TLC. A good starting point for diethyl methylphosphonate is a mixture of hexanes and ethyl acetate (B1210297). Adjust the ratio to achieve a good separation between the product and impurity spots (a ΔRf of at least 0.2 is ideal). |
| The column is overloaded with the crude product. | Ensure the ratio of silica (B1680970) gel to crude product is appropriate (typically 50:1 to 100:1 by weight for difficult separations). | |
| Product is eluting too quickly with non-polar impurities. | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., increase the hexane (B92381) content in a hexane/ethyl acetate mixture). |
| Product is not eluting from the column. | The eluent is not polar enough to displace the product from the silica gel. | Increase the polarity of the eluent by adding more of the polar solvent (e.g., increase the ethyl acetate content). A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be very effective. |
| Streaking or tailing of spots on TLC. | The sample may be too concentrated. | Dilute the sample before loading it onto the TLC plate and the column.[6] |
| Presence of acidic or basic impurities interacting strongly with the silica gel. | Add a small amount of a modifier to the eluent. For acidic impurities, a small amount of acetic acid can be added. For basic impurities, a small amount of triethylamine (B128534) can be added.[6] |
Data Presentation
Table 1: Physical Properties and Distillation Parameters for Diethyl Methylphosphonate
| Property | Value |
| Molecular Formula | C₅H₁₃O₃P |
| Molecular Weight | 152.13 g/mol |
| Boiling Point (Atmospheric Pressure) | 194 °C |
| Boiling Point (Reduced Pressure) | 127-131 °C @ 9 mmHg |
| 171-174 °C @ 11 mmHg | |
| Density | 1.041 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.414 |
Table 2: Thin-Layer Chromatography (TLC) Parameters for Diethyl Methylphosphonate
| Parameter | Recommendation |
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase (Eluent) | A good starting point is a mixture of Hexane and Ethyl Acetate (e.g., 1:1 v/v). The ratio can be adjusted to optimize separation. For more polar impurities, a methanol/dichloromethane (B109758) system (e.g., 5:95 v/v) can be explored.[5] |
| Visualization | UV light (if the compound or impurities are UV active). Staining with phosphomolybdic acid or potassium permanganate (B83412) solution followed by gentle heating.[5] |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional vacuum distillation apparatus with a Vigreux or packed fractionating column. Ensure all glassware is dry and joints are properly sealed. Use a cold trap between the receiving flask and the vacuum pump.
-
Charging the Flask: Charge the distillation flask with the crude diethyl methylphosphonate. Add a few boiling chips or a magnetic stir bar.
-
Applying Vacuum: Gradually apply vacuum to the system, ensuring there are no leaks.
-
Heating and Fraction Collection:
-
Begin heating the distillation flask gently using a heating mantle.
-
Collect any low-boiling impurities as the forerun. For instance, unreacted triethyl phosphite will distill at a lower temperature than the product.
-
Slowly increase the temperature. Collect the diethyl methylphosphonate fraction at its expected boiling point under the applied vacuum (refer to Table 1).
-
-
Purity Analysis: Analyze the collected fractions for purity using TLC or GC-MS.
Protocol 2: Purification by Flash Column Chromatography
-
Eluent Selection: Determine the optimal eluent system by running TLC plates with different solvent mixtures (e.g., varying ratios of hexane and ethyl acetate).
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude diethyl methylphosphonate in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel bed.
-
Elution:
-
Begin eluting with the least polar solvent mixture.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product and any more polar impurities.
-
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified diethyl methylphosphonate.
Mandatory Visualization
Caption: General purification workflow for crude diethyl methylphosphonate.
References
Optimizing reaction yield for diethyl methylphosphonate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of diethyl methylphosphonate (B1257008).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing diethyl methylphosphonate?
A1: The most prevalent and well-established method for synthesizing diethyl methylphosphonate is the Michaelis-Arbuzov reaction.[1][2][3] This reaction involves the treatment of a trialkyl phosphite (B83602), typically triethyl phosphite, with an alkyl halide, such as methyl iodide.[2] The reaction proceeds via the formation of a phosphonium (B103445) salt intermediate, which then rearranges to the final phosphonate (B1237965) product.[3]
Q2: What are the typical reactants and reagents used in this synthesis?
A2: The primary reactants are triethyl phosphite and a methyl halide (e.g., methyl iodide, methyl bromide, or methyl chloride).[1][2] The choice of methyl halide can affect the reaction rate, with the reactivity order being R-I > R-Br > R-Cl.[1][3] In some variations of the reaction, catalysts such as Lewis acids (e.g., zinc iodide or indium bromide) may be used to facilitate the reaction at lower temperatures.[4][5]
Q3: What are the expected yields for diethyl methylphosphonate synthesis?
A3: Yields can vary significantly depending on the specific reaction conditions, including temperature, reaction time, and the purity of the reactants. Reported yields can be as high as 99% under optimized conditions, such as in continuous flow reactions.[1] However, yields in the range of 70-90% are more commonly reported in laboratory settings.[4][6]
Troubleshooting Guide
Problem 1: Low or no yield of the desired diethyl methylphosphonate.
| Possible Cause | Troubleshooting Steps |
| Inactive Alkyl Halide | Ensure the alkyl halide is fresh and has not degraded. The reactivity of alkyl halides follows the trend: methyl iodide > methyl bromide > methyl chloride.[1][3] Consider switching to a more reactive halide if using methyl chloride. |
| Low Reaction Temperature | The classical Michaelis-Arbuzov reaction often requires elevated temperatures, typically in the range of 120-160 °C.[4] Ensure the reaction is heated sufficiently to overcome the activation energy. |
| Impure Reactants | Use high-purity triethyl phosphite and methyl halide. Impurities can interfere with the reaction and lead to side products. |
| Presence of Moisture | The reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Formation of significant side products.
| Possible Cause | Troubleshooting Steps |
| Side reaction with liberated ethyl halide | During the reaction, ethyl iodide (or other ethyl halides) is formed as a byproduct. This can react with the triethyl phosphite to form diethyl ethylphosphonate, a common impurity that can be difficult to separate from the desired product.[6] To minimize this, use a stoichiometric amount of the methyl halide and remove the ethyl halide as it is formed, if possible. |
| Perkow Reaction | If using α-halo ketones as substrates, the Perkow reaction can be a competing pathway, leading to the formation of vinyl phosphates instead of the desired β-ketophosphonates.[7] Using α-iodo ketones can favor the Arbuzov product.[7] |
| Pyrolysis of the ester | At very high temperatures, the phosphonate ester can undergo pyrolysis to an acid, which is a common side reaction.[7] Carefully control the reaction temperature to avoid decomposition. |
Problem 3: Difficulty in purifying the final product.
| Possible Cause | Troubleshooting Steps |
| Co-distillation of product and byproducts | The boiling points of diethyl methylphosphonate and the common byproduct, diethyl ethylphosphonate, can be close, making separation by simple distillation challenging.[6] Use fractional distillation with a high-efficiency column for better separation. |
| Thermal decomposition during distillation | The product may decompose at high temperatures during distillation.[8] Vacuum distillation is recommended to lower the boiling point and minimize thermal degradation.[8] |
| Residual catalyst or starting materials | Ensure the reaction has gone to completion and that any catalyst has been effectively removed during the workup. Washing the organic phase with appropriate aqueous solutions can help remove impurities before distillation.[8] |
Quantitative Data Summary
The following table summarizes the reaction conditions and corresponding yields for the synthesis of diethyl methylphosphonate and related compounds found in the literature.
| Reactants | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Triethyl phosphite, Methyl iodide | Reflux | 1 hour | 85-90 | [6] |
| Triethyl phosphite, Benzyl and Allylic Alcohols | ZnI₂ | Not Specified | 70 | [4] |
| Triethyl phosphite, Arylmethyl halides/alcohols | InBr₃ or ZnBr₂ at room temperature | Not Specified | 75-93 | [5] |
| Triethyl phosphite, Alkyl halides | Continuous flow | 8.33 minutes | up to 99 | [1] |
| Diethyl phosphite, Paraformaldehyde | 50-60 °C | 2-4 hours | Not specified for diethyl methylphosphonate | [9] |
Experimental Protocol: Michaelis-Arbuzov Synthesis of Diethyl Methylphosphonate
This protocol is a generalized procedure based on the classical Michaelis-Arbuzov reaction.
Materials:
-
Triethyl phosphite
-
Methyl iodide
-
Anhydrous toluene (B28343) (or other suitable high-boiling solvent)
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle
-
Inert gas supply (nitrogen or argon)
-
Distillation apparatus
Procedure:
-
Setup: Assemble a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and an inlet for inert gas.
-
Charging the Reactor: Under a positive pressure of inert gas, charge the flask with triethyl phosphite and anhydrous toluene.
-
Addition of Methyl Iodide: Slowly add a stoichiometric amount of methyl iodide to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (typically 120-150°C) and maintain the reflux for several hours. The progress of the reaction can be monitored by observing the distillation of the byproduct, ethyl iodide, which has a lower boiling point.
-
Workup: After the reaction is complete (as indicated by the cessation of ethyl iodide distillation or by analytical methods like TLC or GC), allow the mixture to cool to room temperature.
-
Purification: The crude product is purified by vacuum distillation to remove the solvent and any unreacted starting materials, yielding pure diethyl methylphosphonate.
Process Workflow
Caption: Workflow for Diethyl Methylphosphonate Synthesis and Optimization.
References
- 1. mdpi.com [mdpi.com]
- 2. Illustrated Glossary of Organic Chemistry - Arbuzov Reaction (Michaelis-Arbuzov Reaction) [chem.ucla.edu]
- 3. jk-sci.com [jk-sci.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Lewis Acid-Mediated Michaelis-Arbuzov Reaction at Room Temperature: A Facile Preparation of Arylmethyl/Heteroarylmethyl Phosphonates [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN107602608A - A kind of preparation method of diethyl methyl-phosphonite - Google Patents [patents.google.com]
Stability and degradation pathways of diethyl methylphosphonate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation pathways of diethyl methylphosphonate (B1257008) (DEMP). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments with DEMP, providing potential causes and solutions.
Issue 1: Inconsistent Results in Stability Studies
-
Question: My stability study of DEMP is yielding variable and inconsistent results. What could be the cause?
-
Answer: Inconsistent results in stability studies can arise from several factors. It is crucial to control experimental parameters meticulously.
-
pH Fluctuations: The stability of phosphonates is highly dependent on pH. Small, unmonitored shifts in the pH of your buffer solution can lead to significant variations in hydrolysis rates.
-
Solution: Ensure your buffer system has adequate capacity for the duration of the experiment. Regularly calibrate your pH meter and monitor the pH of your experimental solutions.
-
-
Temperature Variations: Chemical degradation is temperature-dependent. Inconsistent temperature control can lead to variable degradation rates.
-
Solution: Use a calibrated, stable incubator or water bath. For kinetic studies, ensure precise temperature control.
-
-
Impure DEMP: The presence of impurities, such as starting materials from synthesis (e.g., triethyl phosphite) or acidic byproducts, can catalyze degradation.[1]
-
Solution: Verify the purity of your DEMP sample using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. If necessary, purify the DEMP by vacuum distillation.[2]
-
-
Oxidizing Agents: DEMP is incompatible with strong oxidizing agents.[3][4] The presence of even trace amounts of oxidants can lead to degradation.
-
Solution: Ensure all glassware is thoroughly cleaned and that solvents and reagents are free from peroxides and other oxidizing impurities.
-
-
Issue 2: Unexpected Peaks in Chromatographic Analysis of Degradation Samples
-
Question: I am observing unexpected peaks in the GC-MS analysis of my DEMP degradation experiment. How can I identify them?
-
Answer: The appearance of unexpected peaks indicates the formation of degradation products or the presence of impurities.
-
Identify Common Degradation Products: Based on known degradation pathways, the primary products to expect are:
-
Hydrolysis: Ethyl methylphosphonic acid and ethanol.
-
Thermal Decomposition: Ethylene, ethanol, ethyl methylphosphonate, and methylphosphonic acid.[5]
-
Oxidative Degradation: Similar to thermal decomposition, but may also include smaller oxidized species like carbon oxides and phosphorus oxides.[3][4]
-
-
Mass Spectrometry (MS) Analysis: The mass spectra of your unknown peaks can be compared with libraries of known compounds to aid in identification.
-
Use of Standards: If you suspect a particular degradation product, run a standard of that compound on your GC-MS system to compare retention times and mass spectra.
-
Consider Side Reactions: In complex experimental matrices, DEMP or its degradation products may react with other components, leading to unexpected byproducts.
-
Frequently Asked Questions (FAQs)
Stability and Storage
-
Q1: What are the recommended storage conditions for diethyl methylphosphonate?
-
Q2: How stable is DEMP in aqueous solutions?
-
A2: The stability of DEMP in water is pH-dependent. Generally, hydrolysis is slow at neutral pH but is accelerated under acidic or basic conditions. The rate of alkaline hydrolysis is expected to be slower than that of dimethyl methylphosphonate (DMMP) due to the greater steric hindrance of the ethyl groups.[7]
-
Degradation Pathways
-
Q3: What are the primary degradation pathways for DEMP?
-
A3: The main degradation pathways are hydrolysis, thermal decomposition, and oxidation.
-
Hydrolysis: In the presence of water, DEMP can hydrolyze to form ethyl methylphosphonic acid and ethanol. This reaction is catalyzed by acid or base.
-
Thermal Decomposition: At elevated temperatures (pyrolysis), DEMP decomposes to yield ethylene, ethanol, ethyl methylphosphonate, and methylphosphonic acid.[5]
-
Oxidative Degradation: In the presence of strong oxidizing agents or at high temperatures with oxygen, DEMP will decompose, ultimately forming oxides of carbon and phosphorus.[3][4]
-
-
-
Q4: Are there any catalysts that can accelerate the degradation of DEMP?
-
A4: While specific studies on DEMP are limited, research on the analogous compound, dimethyl methylphosphonate (DMMP), has shown that various metal oxides (e.g., CeO₂, TiO₂, Al₂O₃) can catalyze its decomposition.[8][9][10] It is likely that these materials would also show catalytic activity towards DEMP.
-
Experimental Protocols
-
Q5: What analytical methods are suitable for monitoring DEMP and its degradation products?
-
A5: Gas Chromatography (GC) coupled with a Flame Photometric Detector (FPD) or Mass Spectrometry (MS) is a common and effective method for the analysis of DEMP and its volatile degradation products.[11][12] For non-volatile products like methylphosphonic acid, derivatization may be necessary prior to GC analysis, or High-Performance Liquid Chromatography (HPLC) could be used.
-
-
Q6: Can you provide a general protocol for a thermal degradation study of DEMP?
-
A6: A typical experimental setup for studying the gas-phase pyrolysis of DEMP would involve a flow reactor.
-
A stream of inert gas (e.g., nitrogen) is passed through a bubbler containing DEMP at a controlled temperature to generate a vapor of known concentration.
-
This vapor is then passed through a heated quartz tube reactor.
-
The temperature of the reactor is precisely controlled and varied for different experimental runs.
-
The effluent gas from the reactor is collected and analyzed, for example, by Fourier-Transform Infrared (FTIR) spectroscopy for volatile products and by trapping followed by GC-MS for other components.[5]
-
-
Quantitative Data
The following tables summarize key stability and degradation data. As quantitative data for DEMP is limited, data for the closely related dimethyl methylphosphonate (DMMP) is provided for comparison.
Table 1: Physical and Stability Properties of Diethyl Methylphosphonate
| Property | Value | Reference |
| Molecular Formula | C₅H₁₃O₃P | [13] |
| Molecular Weight | 152.13 g/mol | [13] |
| Boiling Point | 194 °C | [13] |
| Flash Point | 75 °C (closed cup) | [6] |
| Incompatibilities | Strong oxidizing agents, strong bases | [3][4] |
| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide, phosphorus oxides | [3][4] |
Table 2: Thermal Decomposition Products of Diethyl Methylphosphonate
| Product | Method of Identification | Reference |
| Ethylene | FTIR, GC/MS | [5] |
| Ethanol | FTIR, GC/MS | [5] |
| Ethyl methylphosphonate | GC/MS | [5] |
| Methylphosphonic acid | GC/MS (after derivatization) | [5] |
Table 3: Comparative Hydrolysis Data for Dimethyl Methylphosphonate (DMMP) in Hot-Compressed Water
Note: This data is for DMMP and is provided as a reference to infer the behavior of DEMP. The hydrolysis of DEMP is expected to be slower under similar conditions due to steric effects.
| Temperature (°C) | Pressure (MPa) | Residence Time (s) | DMMP Conversion (%) | Products | Reference |
| 200 | 20-30 | 30-80 | Incomplete | Methylphosphonic acid, Methanol | [14] |
| 300 | 20-30 | 30 | >99 | Methylphosphonic acid, Methanol | [14] |
Visualizations
Degradation Pathways and Experimental Workflow
The following diagrams illustrate the key degradation pathways of diethyl methylphosphonate and a typical experimental workflow for its analysis.
Caption: Major degradation pathways of diethyl methylphosphonate.
Caption: Typical workflow for analyzing DEMP degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Diethyl methylphosphonate(683-08-9) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 5. tandfonline.com [tandfonline.com]
- 6. fishersci.com [fishersci.com]
- 7. mdpi.com [mdpi.com]
- 8. Catalytic Oxidative Decomposition of Dimethyl Methyl Phosphonate over CuO/CeO2 Catalysts Prepared Using a Secondary Alkaline Hydrothermal Method | MDPI [mdpi.com]
- 9. Thermocatalytic Decomposition of Dimethyl Methylphosphonate Based on CeO2 Catalysts with Different Morphologies [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. Diethyl methanephosphonate [webbook.nist.gov]
- 13. Diethyl methylphosphonate 97 683-08-9 [sigmaaldrich.com]
- 14. Hydrolysis of Dimethyl Methylphosphonate (DMMP) in Hot-Compressed Water - PubMed [pubmed.ncbi.nlm.nih.gov]
Common byproducts in diethyl methylphosphonate reactions and their avoidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diethyl methylphosphonate (B1257008) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in a Michaelis-Arbuzov reaction involving triethyl phosphite (B83602) to synthesize a phosphonate (B1237965) like diethyl methylphosphonate?
A1: The primary byproduct in the Michaelis-Arbuzov reaction is an alkyl halide, which is formed from one of the ethyl groups of the triethyl phosphite and the halide from the alkyl halide reactant.[1][2] For example, in the reaction of triethyl phosphite with methyl iodide, the main byproduct is ethyl iodide.[3]
A common secondary byproduct can arise if this newly formed ethyl iodide competes with the starting methyl iodide and reacts with the triethyl phosphite, leading to the formation of diethyl ethylphosphonate as an impurity.[2][3] Pyrolysis of the ester to an acid can also occur as a side reaction if the reaction requires high temperatures.[4]
Q2: How can I minimize the formation of diethyl ethylphosphonate as a byproduct in the synthesis of diethyl methylphosphonate via the Michaelis-Arbuzov reaction?
A2: To minimize the formation of diethyl ethylphosphonate, you can:
-
Use a volatile alkyl halide: Employing a starting alkyl halide that generates a low-boiling byproduct allows for its removal by distillation during the reaction, thus preventing it from competing with the reactant alkyl halide.[2]
-
Use an excess of the reactant alkyl halide: This ensures that the phosphite preferentially reacts with the intended alkyl halide.
-
Control reaction temperature: The rate of the rearrangement of triethyl phosphite is a function of catalyst concentration and temperature. Careful control of the addition rate of triethyl phosphite to maintain the desired temperature can prevent the buildup of unreacted phosphite.[5]
-
Use a more sterically hindered phosphite: In some cases, using triisopropyl phosphite instead of triethyl phosphite can suppress side reactions due to steric hindrance.[6]
Q3: In a Horner-Wadsworth-Emmons (HWE) reaction using a diethyl methylphosphonate derivative, what is the main byproduct and how is it removed?
A3: The main byproduct of the Horner-Wadsworth-Emmons (HWE) reaction is a water-soluble dialkylphosphate salt.[7][8][9] This byproduct is generally easy to remove from the reaction mixture through an aqueous workup, such as washing the organic layer with water or a saturated aqueous solution of ammonium (B1175870) chloride.[7][10]
Q4: My Horner-Wadsworth-Emmons (HWE) reaction is producing a mixture of (E) and (Z) isomers. How can I improve the stereoselectivity?
A4: The stereoselectivity of the HWE reaction is highly dependent on the reaction conditions. To favor the formation of the (E)-alkene, which is typically the thermodynamically more stable product, you can:[10]
-
Choose the appropriate base and solvent: The combination of base and solvent plays a crucial role. For example, using sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) generally favors the (E)-isomer.[11]
-
Modify the phosphonate reagent: Using phosphonates with electron-withdrawing groups can influence the stereochemical outcome. The Still-Gennari modification, which uses phosphonates with electron-withdrawing groups like trifluoroethyl, can favor the formation of (Z)-olefins.[12]
-
Control the reaction temperature: The reaction temperature can affect the equilibration of intermediates, which in turn influences the E/Z ratio.[1]
The following table summarizes the effect of different bases on the E/Z selectivity in a representative HWE reaction:
| Phosphonate Reagent | Aldehyde | Base | Solvent | Temperature (°C) | E:Z Ratio | Yield (%) |
| Triethyl phosphonoacetate | Benzaldehyde | NaH | THF | 25 | >95:5 | ~90 |
| Triethyl phosphonoacetate | Benzaldehyde | DBU/LiCl | Acetonitrile | 25 | >95:5 | ~92 |
| Triethyl phosphonoacetate | Benzaldehyde | K2CO3/18-crown-6 | Toluene | 80 | >90:10 | ~85 |
| Ethyl (bis(2,2,2-trifluoroethyl)phosphono)acetate | Benzaldehyde | KHMDS/18-crown-6 | THF | -78 | <5:95 | ~88 |
Data compiled from various sources for illustrative purposes.
Q5: I am performing a McKenna reaction to deprotect a diethyl phosphonate ester and I'm observing side products. What are they and how can I avoid them?
A5: The McKenna reaction, which uses bromotrimethylsilane (B50905) (BTMS), can be accompanied by side reactions, especially if not performed under strictly anhydrous conditions.[8][13]
-
HBr addition products: The presence of water can lead to the formation of hydrobromic acid (HBr) from BTMS, which can then add to any double bonds present in your molecule.[11] To avoid this, ensure all reagents and solvents are rigorously dried.
-
N-alkylation: If your substrate contains a nucleophilic nitrogen, it can be alkylated by the ethyl bromide formed as a byproduct of the deprotection. Using a more sterically hindered diisopropyl phosphonate ester instead of the diethyl analog can prevent this side reaction.[11]
-
Cleavage of other acid-labile groups: The phosphonic acid generated during the solvolysis step can cleave other acid-sensitive groups like tert-butyl esters. Performing the solvolysis in a buffered solution can prevent this.[11]
Troubleshooting Guides
Problem 1: Low Yield in the Synthesis of Diethyl (dichloromethyl)phosphonate
| Symptom | Possible Cause | Troubleshooting Step |
| Low yield and presence of multiple unidentified byproducts in NMR. | Use of a highly reactive and less selective base like butyllithium. | Switch to a milder and more selective reagent such as isopropylmagnesium chloride. This has been shown to reduce the amount of byproducts and improve the yield.[14] |
| Decomposition of the product during purification. | Purify the product by vacuum distillation using a Vigreux column to minimize thermal decomposition.[14] |
Problem 2: Decomposition during the synthesis of Diethyl Hydroxymethylphosphonate
| Symptom | Possible Cause | Troubleshooting Step |
| Significant product loss and charring during distillation. | The product is thermally sensitive and decomposes at high temperatures. | Use a Kugelrohr apparatus or a wiped-film molecular still for distillation. These methods allow for distillation at a lower temperature, thus minimizing decomposition and improving the yield.[15] |
Experimental Protocols
Protocol 1: Synthesis of Diethyl (dichloromethyl)phosphonate with Minimized Byproducts
This protocol is adapted from a procedure that emphasizes high yield and purity.[14]
Materials:
-
Diethyl (trichloromethyl)phosphonate
-
Isopropylmagnesium chloride (1.9 M in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous ethanol (B145695)
-
3 M Hydrochloric acid
-
Anhydrous magnesium sulfate
Procedure:
-
Under a nitrogen atmosphere, charge a flame-dried flask with anhydrous THF (400 mL).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add the isopropylmagnesium chloride solution (83 mL, 0.158 mol) to the stirred THF.
-
At -78 °C, add a solution of diethyl (trichloromethyl)phosphonate (38.3 g, 0.150 mol) in THF (50 mL) dropwise over 15 minutes.
-
Stir the resulting clear orange solution for an additional 15 minutes at -78 °C.
-
Add a solution of anhydrous ethanol (12 g, 0.260 mol) in THF (15 mL) dropwise at -78 °C.
-
Allow the reaction mixture to warm slowly to -40 °C.
-
Pour the reaction mixture into a beaker containing a stirred mixture of 3 M hydrochloric acid (70 mL), crushed ice, and dichloromethane (70 mL).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 60 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvents on a rotary evaporator.
-
Purify the crude product by vacuum distillation (e.g., 115–119°C/9 mm) to yield diethyl (dichloromethyl)phosphonate as a pale yellow liquid.
Protocol 2: (E)-Selective Horner-Wadsworth-Emmons Reaction
This protocol is a general procedure for achieving high (E)-selectivity.
Materials:
-
Diethyl phosphonate reagent (e.g., triethyl phosphonoacetate)
-
Aldehyde
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of the diethyl phosphonate reagent (1.0 equivalent) in anhydrous THF dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Caption: Byproduct formation pathway in the Michaelis-Arbuzov reaction.
Caption: Experimental workflow for the Horner-Wadsworth-Emmons reaction.
References
- 1. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 5. US5473093A - Process for the synthesis of diethyl ethylphosphonate - Google Patents [patents.google.com]
- 6. Microwave-Accelerated McKenna Synthesis of Phosphonic Acids: An Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrolysis of Dimethyl Methylphosphonate (DMMP) in Hot-Compressed Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Application of Chemical Ionization in the Analysis of Ethylphosphonic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 13. The McKenna reaction – avoiding side reactions in phosphonate deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting common issues in phosphonate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during phosphonate (B1237965) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in phosphonate synthesis?
A1: Low yields in phosphonate synthesis can often be attributed to several factors, including the reactivity of substrates, suboptimal reaction conditions (temperature and time), the purity of reagents, and the occurrence of side reactions. For instance, in the Michaelis-Arbuzov reaction, primary alkyl halides are the most effective substrates, while secondary and tertiary halides often result in lower yields or fail to react.[1][2] Insufficient heating may lead to incomplete reactions, whereas excessive heat can cause decomposition of reactants and products.[2] Furthermore, the purity of the trialkyl phosphite (B83602) is critical, as it is susceptible to oxidation and hydrolysis, which can diminish its nucleophilicity.[2]
Q2: How can I minimize side reactions in my phosphonate synthesis?
A2: Minimizing side reactions requires careful control of reaction conditions and selection of appropriate reagents. In the Michaelis-Arbuzov reaction, a common side reaction is the Perkow reaction, especially when using α-halo ketones, which leads to the formation of a vinyl phosphate (B84403).[3] Using α-iodo ketones can favor the desired Michaelis-Arbuzov product. Another potential issue is the reaction of the alkyl halide byproduct with the starting phosphite; using a phosphite that generates a low-boiling byproduct (like methyl or ethyl halide) allows for its removal during the reaction, thus mitigating this side reaction.[1] In the Pudovik reaction, competitive dimerization of the activated alkene can be a side reaction, but this can often be avoided under optimized conditions.[4]
Q3: What are the best practices for purifying phosphonates?
A3: Purification of phosphonates can be challenging due to their polarity and potential for being nonvolatile solids. Dialkyl phosphonates can often be purified by chromatography on silica (B1680970) gel.[5] For phosphonic acids, which can be hygroscopic and sticky, purification can sometimes be achieved by recrystallization from polar solvents like acetonitrile, methanol/acetone, or water.[5][6] In many cases, it is more effective to purify the phosphonate ester precursor before hydrolysis to the final phosphonic acid.[5] The hydrolysis of phosphonates with concentrated HCl is a common method that often yields a product that only requires removal of excess acid and water by distillation, sometimes with an azeotropic distillation with toluene (B28343) to remove final traces of water.[5]
Q4: I am having trouble with the Horner-Wadsworth-Emmons (HWE) reaction workup. What are some common issues and solutions?
A4: A key advantage of the HWE reaction is that the phosphate byproduct is typically water-soluble, which should simplify purification through extraction.[2][6] However, issues can still arise. If the product is an α,β-unsaturated ester, recrystallization might be less effective than for a simple alkene.[7] Vacuum distillation is a potential purification method, but care must be taken as some products can degrade at high temperatures.[7] If distillation is problematic, column chromatography is a reliable alternative for purifying the alkene product.[6][7]
Troubleshooting Guides
Michaelis-Arbuzov Reaction
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Low reactivity of the alkyl halide (e.g., using secondary, tertiary, aryl, or vinyl halides).[1][2] | Use a more reactive alkyl halide (R-I > R-Br > R-Cl).[2] For less reactive halides, consider using a Lewis acid catalyst like ZnBr₂.[2] |
| Insufficient reaction temperature or time.[2] | Monitor the reaction by TLC or ³¹P NMR to ensure completion. Consider using a higher boiling solvent if applicable.[2] | |
| Impure trialkyl phosphite (oxidized or hydrolyzed).[2] | Use freshly distilled trialkyl phosphite.[2] | |
| Formation of Side Products | Perkow reaction with α-halo ketones.[3] | Use an α-iodo ketone, as these tend to favor the Arbuzov product.[8] |
| Reaction with alkyl halide byproduct.[1] | Use a trialkyl phosphite (e.g., trimethyl or triethyl) that generates a low-boiling alkyl halide that can be removed as it forms.[1] | |
| Elimination products (alkenes) with secondary alkyl halides.[2] | Use milder reaction conditions, potentially with a Lewis acid catalyst at a lower temperature.[2] |
Horner-Wadsworth-Emmons (HWE) Reaction
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete deprotonation of the phosphonate. | Ensure the use of a sufficiently strong and fresh base (e.g., NaH, KHMDS).[1][2] Use an anhydrous solvent. |
| Steric hindrance in the aldehyde/ketone or phosphonate. | For hindered ketones, the HWE reaction is generally more effective than the Wittig reaction.[9] Consider using a less sterically demanding phosphonate reagent if possible. | |
| Poor Stereoselectivity (undesired Z:E ratio) | Suboptimal reaction conditions. | The (E)-alkene is generally the thermodynamic product. To favor the (Z)-alkene, consider using Still-Gennari conditions with bis(2,2,2-trifluoroethyl) phosphonates and a strong base with 18-crown-6 (B118740) at low temperatures.[3] |
| Difficult Purification | Water-soluble byproduct not fully removed. | Perform a thorough aqueous workup with multiple extractions. Washing with brine can also help break up emulsions.[2] |
| Product degradation during purification. | Avoid excessive heat during distillation.[7] Use column chromatography as an alternative purification method.[6][7] |
Pudovik Reaction
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Ineffective catalyst or incorrect catalyst loading. | Optimize the catalyst and its concentration. Tertiary amines or phosphines can be effective catalysts.[4] |
| Reversibility of the reaction. | Ensure the reaction goes to completion by monitoring with TLC or NMR. Adjusting the temperature might be necessary. | |
| Side Reactions | Dimerization of the activated alkene.[4] | Optimize reaction conditions to favor the desired conjugate addition. This may involve adjusting the catalyst, solvent, or temperature.[4] |
| Phospha-Brook rearrangement. | This rearrangement can sometimes occur. The choice of base and reaction conditions can influence the outcome. |
Experimental Protocols
Protocol 1: Michaelis-Arbuzov Reaction - Synthesis of Diethyl Benzylphosphonate
Materials:
-
Benzyl (B1604629) bromide
-
Triethyl phosphite
-
Heating mantle and magnetic stirrer
-
Reflux condenser
-
Nitrogen or argon source
Procedure (Thermal, Uncatalyzed):
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine benzyl bromide (1 equivalent) and triethyl phosphite (1.2 equivalents).
-
Under a nitrogen atmosphere, heat the neat reaction mixture to 150-160°C.
-
The ethyl bromide byproduct will distill off as the reaction proceeds.
-
Monitor the reaction progress using TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the product by vacuum distillation to remove any unreacted starting materials.
Protocol 2: Horner-Wadsworth-Emmons Reaction - Synthesis of (E)-Alkene
Materials:
-
Phosphonate ester
-
Aldehyde or ketone
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.1 equivalents).
-
Wash the NaH with anhydrous hexanes to remove mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to create a suspension.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of the phosphonate reagent (1.1 equivalents) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Cool the resulting ylide solution back to 0°C.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Add water to dissolve any precipitated salts and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[2]
Protocol 3: Pudovik Reaction - Synthesis of an α-Hydroxyphosphonate
Materials:
-
Aldehyde or ketone
-
Dialkyl phosphite
-
Diethylamine (B46881) (or other base catalyst)
-
Anhydrous diethyl ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde or ketone (1 equivalent) and the dialkyl phosphite (1 equivalent) in anhydrous diethyl ether.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Add a catalytic amount of diethylamine (e.g., 5 mol%) dropwise to the stirred mixture.
-
Continue stirring at 0°C and monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, remove the solvent by rotary evaporation under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to afford the pure α-hydroxyphosphonate.[5]
Visualizations
Experimental Workflow: Michaelis-Arbuzov Reaction
Caption: A typical experimental workflow for the Michaelis-Arbuzov reaction.
Troubleshooting Logic: Low Yield in Phosphonate Synthesis
Caption: A logical workflow for troubleshooting low yields in phosphonate synthesis.
Signaling Pathway Inhibition by Phosphonate Analogs
Phosphonates are widely used in drug development as stable analogs of phosphates and can act as enzyme inhibitors. For example, nitrogen-containing bisphosphonates are known to inhibit farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway, which is crucial for protein prenylation. By inhibiting this enzyme, these phosphonate drugs can disrupt downstream signaling processes that are dependent on prenylated proteins, such as those involving small GTPases like Ras, which are often implicated in cancer.
Caption: Inhibition of the Mevalonate Pathway by Bisphosphonate Drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Bisphosphonate-Generated ATP-Analogs Inhibit Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Editorial: Phosphonate Chemistry in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
- 9. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]
Navigating Large-Scale Synthesis of Diethyl Methylphosphonate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for troubleshooting and frequently asked questions concerning the large-scale synthesis of diethyl methylphosphonate (B1257008) (DEMP). Diethyl methylphosphonate is a critical intermediate in the production of various agrochemicals, flame retardants, and pharmaceuticals.[1] Scaling up its synthesis from the lab to industrial production often presents unique challenges. This guide aims to provide practical solutions and preventative measures to ensure a safe, efficient, and high-yield synthetic process.
Troubleshooting Guide
This section addresses specific issues that may arise during the large-scale synthesis of diethyl methylphosphonate, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solutions |
| Low Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor reaction progress using techniques like ³¹P NMR or GC. Consider extending reaction time or cautiously increasing the temperature as per established protocols. |
| Side Reactions: Formation of byproducts due to impurities in starting materials or incorrect stoichiometry.[2] | Ensure the purity of reactants, particularly the phosphite (B83602) source and the methylating agent. Precisely control the stoichiometry of the reactants. | |
| Product Loss During Workup: Hydrolysis of the phosphonate (B1237965) ester during aqueous extraction or purification steps.[3] | Minimize contact with water, especially under acidic or basic conditions. Use anhydrous solvents for extraction and drying agents like magnesium sulfate (B86663) or sodium sulfate.[2][3] | |
| Byproduct Formation | Michaelis-Arbuzov Reaction: If using triethyl phosphite and a methyl halide, over-alkylation can lead to the formation of diethyl ethylphosphonate.[4] | Use a molar equivalent of the methylating agent. The reaction of triethyl phosphite with liberated ethyl iodide can be a side reaction.[4] |
| Grignard Route: Reaction of methylmagnesium chloride with diethoxy phosphorus chloride can have competing reactions if not controlled. | Maintain low temperatures during the addition of the Grignard reagent to minimize side reactions. | |
| Purification Challenges | Difficulty in Separating Product from Byproducts: Similar boiling points of the desired product and impurities. | Employ fractional distillation under reduced pressure for efficient separation. A Vigreux column can enhance separation efficiency.[2][4] |
| Product Decomposition During Distillation: High temperatures can lead to product degradation. | Utilize vacuum distillation to lower the boiling point of the product and minimize thermal stress. | |
| Runaway Reaction | Exothermic Nature of the Reaction: The Michaelis-Arbuzov reaction, in particular, can be highly exothermic, especially on a large scale.[5] | Implement robust temperature control with an efficient cooling system. Add reagents dropwise to manage the reaction rate and heat generation.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the large-scale synthesis of diethyl methylphosphonate?
The most prevalent industrial method is the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite (commonly triethyl phosphite) with a methyl halide (such as methyl iodide or methyl chloride).[4][6] This method is favored for its relatively high yields and straightforward procedure.
Q2: What are the key safety considerations for the large-scale synthesis of DEMP?
The primary safety concern is the management of the exothermic reaction, which can lead to a runaway reaction if not properly controlled.[5] Adequate cooling and controlled addition of reagents are crucial. Additionally, reactants like methyl halides are toxic and should be handled in a well-ventilated area or a closed system. Personal protective equipment (PPE) is mandatory.
Q3: How can I monitor the progress of the reaction?
For real-time monitoring, ³¹P NMR spectroscopy is a highly effective technique as the chemical shift of the phosphorus atom changes significantly from the starting phosphite to the final phosphonate product.[3] Gas chromatography (GC) can also be used to track the disappearance of starting materials and the appearance of the product.
Q4: What are the typical yields for the large-scale synthesis of DEMP?
Yields can vary depending on the specific method and reaction conditions. Patent literature suggests yields can range from approximately 40% to over 90%.[7] For instance, a method involving the reaction of diethyl phosphite with methyl chloride in the presence of an acid-binding agent has reported yields as high as 91.3%.[7]
Q5: Can hydrolysis of the final product be an issue?
Yes, diethyl methylphosphonate is susceptible to hydrolysis under both acidic and basic conditions.[3] During workup, it is important to neutralize any acidic or basic residues and minimize contact with water to prevent the formation of the corresponding phosphonic acid.[3]
Experimental Protocols
Michaelis-Arbuzov Reaction Protocol
This protocol is a generalized procedure based on established methods for the synthesis of phosphonates.[4][6]
Materials:
-
Triethyl phosphite
-
Methyl iodide
-
Anhydrous toluene (B28343) (optional, for solvent-based reaction)
-
Round-bottom flask equipped with a reflux condenser, dropping funnel, and thermometer
-
Heating mantle with temperature control
-
Distillation apparatus
Procedure:
-
Set up the reaction apparatus in a fume hood and ensure it is dry.
-
Charge the round-bottom flask with triethyl phosphite. If using a solvent, add anhydrous toluene.
-
Slowly add methyl iodide to the triethyl phosphite via the dropping funnel. The reaction is exothermic, so control the addition rate to maintain the desired reaction temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the byproduct (ethyl iodide) and any solvent by distillation.
-
Purify the crude diethyl methylphosphonate by vacuum distillation.
Visualizing the Workflow
Logical Troubleshooting Flow for Low Yield
Caption: Troubleshooting workflow for addressing low yields.
Experimental Workflow for Michaelis-Arbuzov Synthesis
Caption: Step-by-step workflow for the Michaelis-Arbuzov synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. CN103319529A - Synthetic method of diethyl methyl-phosphonite and glufosinate-ammonium - Google Patents [patents.google.com]
Handling and storage of hygroscopic diethyl methylphosphonate
Audience: Researchers, scientists, and drug development professionals.
This guide provides essential information for the safe and effective handling and storage of hygroscopic diethyl methylphosphonate (B1257008) (DEMP). Following these protocols will help ensure the integrity of your experiments and the longevity of the reagent.
Frequently Asked Questions (FAQs)
Q1: What is diethyl methylphosphonate (DEMP) and why is its hygroscopic nature a concern?
A1: Diethyl methylphosphonate (DEMP) is a colorless organophosphorus compound used in various chemical syntheses.[1][2] It is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This is a significant concern because absorbed water can lead to hydrolysis of the ester bonds, resulting in the formation of ethyl methylphosphonic acid and eventually methylphosphonic acid.[3][4] This degradation compromises the purity of the reagent, potentially affecting reaction yields and leading to the formation of unintended byproducts.
Q2: What are the ideal storage conditions for DEMP?
A2: To minimize moisture absorption and degradation, DEMP should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5] It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen). Keep it away from sources of ignition, heat, and incompatible materials such as strong oxidizing agents and strong bases.[5]
Q3: How should I handle DEMP in the laboratory?
A3: Always handle DEMP in a well-ventilated area, preferably within a fume hood.[5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[5] After handling, wash your hands thoroughly with soap and water.
Q4: My reaction with DEMP is giving low yields or unexpected side products. Could moisture be the issue?
A4: Yes, moisture contamination is a common reason for issues in reactions involving DEMP. The hydrolysis of DEMP reduces the amount of active reagent available for your desired transformation. The acidic byproducts of hydrolysis can also interfere with reaction mechanisms, especially in sensitive catalytic systems. It is crucial to ensure that both the DEMP and the reaction solvents are anhydrous.
Q5: How can I determine the moisture content of my DEMP?
A5: The most accurate method for determining the water content in DEMP is Karl Fischer titration.[6][7][8][9] This technique is highly specific to water and can detect even trace amounts. Both volumetric and coulometric Karl Fischer titration methods are suitable.[6][9]
Q6: Can I dry DEMP if it has been exposed to moisture?
A6: While prevention is better than cure, it is possible to dry DEMP that has absorbed a small amount of moisture. This can be attempted by techniques such as azeotropic distillation with a suitable solvent or by placing it under a high vacuum. However, care must be taken as heating can potentially lead to decomposition. For critical applications, using a fresh, unopened bottle of DEMP is always the best practice.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent reaction results or low yields | DEMP has absorbed moisture and partially hydrolyzed. | - Use a fresh, unopened container of DEMP. - Ensure all glassware is oven-dried or flame-dried before use. - Use anhydrous solvents for the reaction. - Perform a Karl Fischer titration to check the water content of your DEMP. |
| Formation of acidic byproducts in the reaction mixture | Hydrolysis of DEMP is occurring. | - Follow the recommendations for preventing moisture contamination. - If the reaction is sensitive to acid, consider adding a non-nucleophilic base to neutralize any acidic impurities. |
| Visible changes in the DEMP (e.g., cloudiness) | Significant water absorption and potential hydrolysis. | - It is best to discard the reagent as its purity is compromised. - Review your storage and handling procedures to prevent this from happening in the future. |
| Difficulty in accurately weighing small amounts of DEMP | Rapid moisture absorption from the atmosphere during weighing. | - Weigh the DEMP in a glove box or under a stream of inert gas. - If a controlled atmosphere is not available, weigh it as quickly as possible and ensure the container is sealed immediately after. |
Data Presentation
Table 1: Physical and Chemical Properties of Diethyl Methylphosphonate
| Property | Value |
| Molecular Formula | C5H13O3P[1][2] |
| Molecular Weight | 152.13 g/mol [2] |
| Appearance | Colorless liquid[5] |
| Boiling Point | 194 °C[1] |
| Density | 1.041 g/mL at 25 °C[1] |
| Solubility in Water | Miscible[1] |
Table 2: Recommended Storage and Handling Parameters
| Parameter | Recommendation |
| Storage Temperature | Cool, dry place |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) |
| Container | Tightly sealed, original container |
| Handling Area | Well-ventilated fume hood |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, lab coat |
Experimental Protocols
Protocol 1: General Procedure for Karl Fischer Titration of Diethyl Methylphosphonate
This protocol provides a general guideline for determining the water content in DEMP using volumetric Karl Fischer titration. The specific parameters may need to be optimized based on the instrument and reagents used.
Materials:
-
Karl Fischer titrator (volumetric)
-
Karl Fischer reagent (e.g., Composit 5)
-
Anhydrous methanol (B129727) or a suitable Karl Fischer solvent
-
Gastight syringe
-
Diethyl methylphosphonate sample
Procedure:
-
Titrator Preparation:
-
Fill the burette with the Karl Fischer titrant.
-
Add anhydrous methanol to the titration vessel.
-
Pre-titrate the solvent to a stable, dry endpoint to eliminate any residual moisture in the vessel and solvent.
-
-
Sample Preparation and Introduction:
-
Using a clean, dry, gastight syringe, draw a known volume of the diethyl methylphosphonate sample.
-
Accurately weigh the syringe with the sample.
-
Inject the sample into the conditioned titration vessel.
-
Reweigh the syringe to determine the exact mass of the sample added.
-
-
Titration:
-
Start the titration. The Karl Fischer reagent will be added to the sample solution until all the water has reacted.
-
The endpoint is typically detected potentiometrically by a double platinum electrode.
-
-
Calculation:
-
The instrument's software will automatically calculate the water content based on the volume of titrant used, the titer of the reagent, and the mass of the sample. The result is usually expressed as a percentage or in parts per million (ppm).
-
Notes:
-
It is crucial to prevent atmospheric moisture from entering the system at all stages of the experiment.
-
The choice of solvent is important. While methanol is common, ensure it does not react with your sample. For phosphonates, anhydrous methanol is generally suitable.[7][8]
Mandatory Visualization
References
- 1. Diethyl methylphosphonate | 683-08-9 [chemicalbook.com]
- 2. Diethyl methylphosphonate | C5H13O3P | CID 12685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hydrolysis of Dimethyl Methylphosphonate (DMMP) in Hot-Compressed Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. byjus.com [byjus.com]
- 7. news-medical.net [news-medical.net]
- 8. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 9. Karl Fischer titration - Wikipedia [en.wikipedia.org]
Technical Support Center: Diethyl Methylphosphonate Purity Assessment via NMR
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using NMR spectroscopy to assess the purity of diethyl methylphosphonate (B1257008).
Frequently Asked Questions (FAQs)
Q1: What are the expected NMR spectral data for pure diethyl methylphosphonate?
A1: The expected ¹H, ¹³C, and ³¹P NMR data in a common solvent like CDCl₃ are summarized below. Minor variations in chemical shifts can occur depending on the solvent, concentration, and instrument.
Data Presentation: NMR Spectral Data for Diethyl Methylphosphonate
| Nucleus | Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|---|
| ¹H | P-CH ₃ | ~1.5 | Doublet (d) | ²JP-H ≈ 18 | 3H |
| O-CH ₂-CH₃ | ~4.1 | Doublet of Quartets (dq) | ³JH-H ≈ 7, ³JP-H ≈ 7 | 4H | |
| O-CH₂-CH ₃ | ~1.3 | Triplet (t) | ³JH-H ≈ 7 | 6H | |
| ¹³C | P-C H₃ | ~11.6 | Doublet (d) | ¹JP-C ≈ 144 | - |
| O-C H₂-CH₃ | ~61.5 | Doublet (d) | ²JP-C ≈ 6.5 | - | |
| O-CH₂-C H₃ | ~16.5 | Doublet (d) | ³JP-C ≈ 5.9 | - |
| ³¹P | P | ~32.9 | Multiplet | - | - |
Note: Multiplicity in the ³¹P spectrum arises from coupling to protons. A proton-decoupled ³¹P{¹H} spectrum will show a singlet.
Q2: Why is ³¹P NMR particularly useful for assessing the purity of organophosphorus compounds?
A2: ³¹P NMR is a powerful tool for analyzing organophosphorus compounds for several reasons[1]:
-
100% Natural Abundance: The ³¹P nucleus has 100% natural abundance, which provides excellent NMR sensitivity[1].
-
Wide Chemical Shift Range: This allows for better separation and identification of different phosphorus-containing compounds, even if they are structurally similar[1].
-
Simple Spectra: ³¹P NMR spectra are often less complex than ¹H NMR spectra, with sharp signals that often correspond to a single phosphorus atom, simplifying quantification[1].
-
Direct Quantification: It is highly suitable for quantitative NMR (qNMR) to determine the absolute purity of a sample.
Q3: What are some common impurities I might see in my diethyl methylphosphonate sample?
A3: Impurities can originate from starting materials, side reactions, or the purification process. Common examples include:
-
Starting Materials: Diethyl phosphite (B83602), a common precursor, may be present[2].
-
Solvents: Residual solvents from purification, such as ethyl acetate (B1210297) or dichloromethane, are common. Some compounds can hold on to solvents very tightly[3].
-
Water: NMR solvents can absorb moisture, leading to a water peak in the spectrum[3].
-
Hydrolysis Products: Reaction with water can lead to the formation of ethyl methylphosphonic acid or methylphosphonic acid.
-
Byproducts: Depending on the synthesis route, byproducts such as triethyl phosphite or other organophosphorus compounds may be formed[2][4].
Q4: How do I prepare a sample for quantitative NMR (qNMR) analysis?
A4: Proper sample preparation is critical for accurate quantitative analysis.
-
Accurately weigh a specific amount of your diethyl methylphosphonate sample (typically 5-25 mg for ¹H NMR).
-
Accurately weigh a specific amount of an internal standard (a stable compound with known purity and a signal that doesn't overlap with your sample).
-
Dissolve both the sample and the standard in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a vial. For organophosphorus compounds with potentially exchangeable protons, aprotic solvents like DMSO-d₆ are recommended[1].
-
To ensure homogeneity and remove any solid particles that can degrade spectral quality, filter the solution through a pipette with a glass wool plug directly into a clean NMR tube.
-
Ensure the sample height in the tube is adequate for the spectrometer, typically around 4-5 cm.
Troubleshooting Guide
Problem: I see unexpected peaks in my ¹H NMR spectrum. What could they be? Answer: Unassigned peaks often indicate the presence of impurities[5].
-
Check for Common Solvents: Compare the chemical shifts of the unknown peaks to common laboratory solvents (e.g., Acetone: ~2.17 ppm, Dichloromethane: ~5.32 ppm, Ethyl Acetate: ~2.04, 4.12, 1.25 ppm).
-
Water Peak: A broad or sharp singlet, typically between 1.5-1.6 ppm in CDCl₃, is often due to water. Its position can vary depending on the solvent and sample concentration.
-
Starting Materials/Byproducts: Refer to the expected spectra of potential starting materials or byproducts from your synthesis route.
Problem: The integration values in my ¹H NMR spectrum don't match the expected 3:4:6 ratio. Why? Answer: Incorrect integration is a strong indicator of an impurity under one of the peaks[5]. If an impurity's peak overlaps with one of your product's signals, the area under that signal will be artificially inflated, disrupting the expected stoichiometric ratio.
Problem: My peaks are broad. What's causing this? Answer: Several factors can cause peak broadening[3]:
-
Poor Shimming: The magnetic field may not be homogeneous. Try re-shimming the spectrometer.
-
Sample Concentration: A sample that is too concentrated can lead to increased viscosity and broader lines.
-
Insoluble Material: The presence of suspended solid particles will severely broaden peaks. Ensure your sample is fully dissolved and filtered.
-
Exchangeable Protons: Protons on -OH or -NH groups often appear as broad signals due to chemical exchange[5]. This could indicate the presence of water or a hydrolysis byproduct.
Problem: I see a broad singlet that I can't assign. How can I identify it? Answer: A broad, unassignable singlet is often from an exchangeable proton, such as the -OH of water or an acidic impurity[5]. To confirm this, add a single drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H spectrum. If the broad peak diminishes or disappears, it was an exchangeable proton[3][5].
Problem: My ¹H signals are overlapping, making interpretation difficult. What can I do? Answer: When peaks overlap, it can be hard to determine multiplicity or accurate integration[3]. A simple solution is to re-run the spectrum in a different deuterated solvent. Solvents like benzene-d₆ can induce different chemical shifts compared to CDCl₃, often resolving the overlapping signals[3].
Experimental Protocols
Protocol 1: General Sample Preparation for NMR Analysis
-
Sample Weighing: Place 5-25 mg of the diethyl methylphosphonate sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Dissolution: Cap the vial and gently swirl or vortex until the sample is completely dissolved.
-
Filtration: Take a Pasteur pipette and firmly pack a small amount of glass wool into the narrow tip.
-
Transfer: Use the filter pipette to transfer the sample solution from the vial into a clean, labeled NMR tube, leaving any particulate matter behind.
-
Capping: Securely cap the NMR tube before taking it to the spectrometer.
Protocol 2: Key Parameters for Quantitative ³¹P NMR (qNMR) Acquisition For accurate quantification, full relaxation of the ³¹P nucleus between scans is essential.
-
Proton Decoupling: Use inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE), which can affect signal intensities.
-
Relaxation Delay (D1): The delay time (D1) between pulses must be sufficiently long. A conservative approach is to set D1 to at least 5 times the longest T₁ (spin-lattice relaxation time) of any phosphorus nucleus in the sample. If T₁ is unknown, a D1 of 30-60 seconds is often a safe starting point for many organophosphorus compounds.
-
Pulse Angle: Use a 90° pulse angle to ensure maximum signal generation for each scan.
-
Number of Scans (NS): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 100:1) for accurate integration.
Purity Assessment Workflow
Caption: Workflow for assessing the purity of diethyl methylphosphonate using NMR.
References
Validation & Comparative
A Comparative Guide to Diethyl Methylphosphonate (DEMP) and Dimethyl Methylphosphonate (DMMP) in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the construction of carbon-carbon double bonds, phosphonate (B1237965) reagents are indispensable tools. Among the most common are diethyl methylphosphonate (B1257008) (DEMP) and dimethyl methylphosphonate (DMMP). While structurally similar, the choice between these two reagents can significantly impact reaction outcomes, including yield, stereoselectivity, and reaction kinetics. This guide provides a comprehensive comparison of DEMP and DMMP, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.
At a Glance: Key Physicochemical Properties
A fundamental understanding of the physical properties of DEMP and DMMP is crucial for their effective use in the laboratory. The following table summarizes their key characteristics.
| Property | Diethyl Methylphosphonate (DEMP) | Dimethyl Methylphosphonate (DMMP) |
| Molecular Formula | C₅H₁₃O₃P | C₃H₉O₃P |
| Molecular Weight | 152.13 g/mol | 124.08 g/mol |
| Appearance | Colorless liquid | Colorless liquid |
| Boiling Point | 194 °C | 181 °C |
| Density | 1.041 g/mL at 25 °C | 1.145 g/mL at 25 °C |
| Refractive Index | n20/D 1.414 | n20/D 1.413 |
| Solubility | Miscible with water | Soluble in water |
Synthesis of DEMP and DMMP: The Michaelis-Arbuzov Reaction
The most common and efficient method for the synthesis of both DEMP and DMMP is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide.
Experimental Protocol: Synthesis of Diethyl Methylphosphonate (DEMP)
Materials:
-
Triethyl phosphite
-
Methyl iodide
-
Anhydrous toluene (B28343) (optional, can be run neat)
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Heating mantle
-
Distillation apparatus
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add triethyl phosphite (1.0 equivalent).
-
Slowly add methyl iodide (1.0 equivalent) to the flask. The reaction is often exothermic.
-
Heat the reaction mixture to reflux (typically 120-150 °C) under a nitrogen atmosphere.
-
Monitor the reaction progress by observing the evolution of ethyl iodide or by techniques such as ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the crude product by vacuum distillation to remove the ethyl iodide byproduct and any unreacted starting materials. Diethyl methylphosphonate is obtained as a colorless oil.
Experimental Protocol: Synthesis of Dimethyl Methylphosphonate (DMMP) via Michaelis-Arbuzov Reaction
Materials:
-
Trimethyl phosphite
-
Methyl iodide
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine trimethyl phosphite (1.0 equivalent) and methyl iodide (1.0 equivalent).[1]
-
Heat the reaction mixture under a nitrogen atmosphere. The reaction is typically heated to reflux.
-
The progress of the reaction can be monitored by observing the cessation of methyl iodide reflux or by spectroscopic methods.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product, dimethyl methylphosphonate, can be purified by vacuum distillation to remove the methyl iodide byproduct and any unreacted starting materials.
Caption: Michaelis-Arbuzov synthesis of DEMP and DMMP.
Performance in the Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis, valued for its high stereoselectivity, typically favoring the formation of (E)-alkenes. The choice between DEMP and DMMP in an HWE reaction can significantly influence the E/Z ratio of the resulting alkene.
The stereochemical outcome of the HWE reaction is influenced by several factors, including the steric bulk of the phosphonate ester. Generally, bulkier phosphonate esters can lead to an increased proportion of the (E)-alkene. This is attributed to the thermodynamic control of the reaction, where the bulkier groups preferentially occupy positions that minimize steric strain in the transition state, leading to the more stable (E)-product.
While direct comparative studies under identical conditions are scarce in the literature, the general principles of the HWE reaction suggest that the larger ethyl groups of DEMP, compared to the methyl groups of DMMP, would exert a greater steric influence. This could potentially lead to higher (E)-selectivity when using DEMP. For instance, studies have shown that increasing the steric bulk of the phosphonate ester from dimethyl to diisopropyl can significantly enhance the (E)-selectivity.[2]
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
Materials:
-
Diethyl methylphosphonate (DEMP) or Dimethyl methylphosphonate (DMMP)
-
Aldehyde or Ketone
-
Strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Round-bottom flask under an inert atmosphere (e.g., Nitrogen, Argon)
-
Stirring apparatus
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, prepare a suspension of the base (1.1 equivalents) in the anhydrous solvent.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of the phosphonate (DEMP or DMMP, 1.0 equivalent) in the anhydrous solvent to the base suspension.
-
Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the phosphonate carbanion.
-
Add a solution of the aldehyde or ketone (1.0 equivalent) in the anhydrous solvent dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Quench the reaction by the careful addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: General pathway of the HWE reaction.
Comparative Performance Analysis: A Literature Perspective
For reactions where high (E)-selectivity is paramount, DEMP may therefore be the preferred reagent. Conversely, if a less selective or even a (Z)-selective outcome is desired (often achievable with modified HWE reagents and specific reaction conditions), the less sterically hindered DMMP might be considered as a starting point for optimization.
Applications in Drug Development and Other Fields
Both DEMP and DMMP serve as crucial intermediates in the synthesis of a wide range of compounds. Their application in the HWE reaction is pivotal for the construction of unsaturated esters, ketones, and nitriles, which are common structural motifs in pharmaceuticals and agrochemicals.
DMMP, in particular, has other notable applications. It is used as a flame retardant and as a simulant for chemical warfare agents due to its low toxicity and similar spectral properties to nerve agents like sarin.
Conclusion and Recommendations
The choice between diethyl methylphosphonate and dimethyl methylphosphonate in a synthetic sequence is a nuanced decision that depends on the specific goals of the reaction.
-
For enhanced (E)-stereoselectivity in Horner-Wadsworth-Emmons reactions, DEMP is likely the superior choice due to the greater steric hindrance of its ethyl groups, which favors the formation of the thermodynamically more stable (E)-alkene.
-
DMMP may be a suitable alternative when high (E)-selectivity is not the primary concern or when exploring conditions for (Z)-selectivity. Its lower steric bulk might offer different reactivity profiles that can be exploited in specific synthetic contexts.
Researchers are encouraged to perform small-scale trials with both reagents under their specific reaction conditions to empirically determine the optimal choice for their desired outcome. The detailed experimental protocols provided in this guide offer a solid foundation for such investigations.
References
A Comparative Analysis of α-Hydroxyphosphonates: Unveiling Their Diverse Biological Activities
For researchers, scientists, and drug development professionals, α-hydroxyphosphonates represent a versatile class of organophosphorus compounds with a broad spectrum of biological activities. Their structural similarity to α-amino acids and phosphate (B84403) esters enables them to function as potent enzyme inhibitors and modulators of various cellular pathways, making them promising candidates for therapeutic applications in oncology, infectious diseases, and neurology. [1]
This guide provides an objective comparison of the biological performance of various α-hydroxyphosphonates, supported by quantitative data and detailed experimental methodologies.
Comparative Biological Activity of α-Hydroxyphosphonates
The biological efficacy of α-hydroxyphosphonates varies significantly with their structural modifications. The following table summarizes the quantitative data for representative compounds across different biological activities.
| Compound/Derivative | Target/Assay | Activity Metric | Result | Reference |
| Anticancer Activity | ||||
| Dibenzyl-α-hydroxyphosphonates | Mes-Sa uterine sarcoma cells | Cytotoxicity | High | [2] |
| Dimethyl-α-diphenyl-phosphinoyloxyphosphonates | Mes-Sa uterine sarcoma cells | Cytotoxicity | High | [2] |
| Dibenzyl-α-diphenyl-phosphinoyloxyphosphonates | Mes-Sa/Dx5 multidrug-resistant cells | Cytotoxicity | Pronounced | [2] |
| α-Hydroxy-α-(benzothiophen-2-yl)-methylphosphonates (with trifluoromethyl group) | U266 myeloma, A2058 melanoma, HT-29 colon, EBC-1 lung cancer cells | Cytotoxicity | Significant | [3] |
| Antibacterial Activity | ||||
| Diethyl (2-chloro-6-methylquinolin-3-yl)(hydroxy)methylphosphonate (2d) | Staphylococcus aureus | MIC (µg/mL) | 125 | [4] |
| Diethyl (2-chloro-8-methylquinolin-3-yl)(hydroxy)methylphosphonate (2e) | Staphylococcus aureus | MIC (µg/mL) | 125 | [4] |
| Diethyl (2-chloro-6-methylquinolin-3-yl)(hydroxy)methylphosphonate (2d) | Bacillus megaterium | MIC (µg/mL) | 125 | [4] |
| Diethyl (2-chloro-8-methylquinolin-3-yl)(hydroxy)methylphosphonate (2e) | Bacillus megaterium | MIC (µg/mL) | 125 | [4] |
| Dialkyl [aryl(hydroxy)methyl]phosphonates | Bacillus cereus, Staphylococcus aureus | Activity | Moderate | [5] |
| Enzyme Inhibition | ||||
| 4-Sulfonate containing aryl α-hydroxyphosphonate (4c) | Human Carbonic Anhydrase I (hCA I) | Kᵢ (nM) | 25.08 ± 4.73 | [6] |
| 4-Sulfonate containing aryl α-hydroxyphosphonate (4c) | Human Carbonic Anhydrase II (hCA II) | Kᵢ (nM) | 32.33 ± 1.67 | [6] |
| 4-Sulfonate containing aryl α-hydroxyphosphonate (5b) | Acetylcholinesterase (AChE) | Kᵢ (nM) | 1.70 ± 0.25 | [6] |
Key Mechanisms of Action
α-Hydroxyphosphonates exert their biological effects through various mechanisms, primarily by acting as transition-state analog inhibitors of enzymes.[1] Their tetrahedral structure allows them to mimic the transition state of substrate hydrolysis, leading to potent inhibition of enzymes such as proteases, phosphatases, and esterases.[1]
Anticancer Activity: Induction of Apoptosis
A common mechanism for the anticancer activity of α-hydroxyphosphonates is the induction of apoptosis, or programmed cell death.[1] While the exact signaling pathways are still under investigation for many derivatives, a frequent mechanism involves the activation of the intrinsic apoptosis pathway.[1] This pathway is triggered by intracellular stress, leading to the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, ultimately leading to cell death.[1]
Antibacterial Activity: Inhibition of Peptidoglycan Synthesis
The antibacterial action of α-hydroxyphosphonates is often attributed to the inhibition of peptidoglycan biosynthesis, a critical process for maintaining the bacterial cell wall's integrity.[1] As peptidoglycan is unique to bacteria, it serves as an excellent target for selective antibacterial agents.[1] α-Hydroxyphosphonates can act as mimics of intermediates in this pathway, thereby inhibiting key enzymes like MurA, which catalyzes the first committed step in peptidoglycan synthesis.[1]
Experimental Protocols
The synthesis and biological evaluation of α-hydroxyphosphonates involve standardized procedures.
Synthesis of α-Hydroxyphosphonates (Pudovik/Abramov Reaction)
The most common methods for synthesizing α-hydroxyphosphonates are the Pudovik and Abramov reactions, which involve the nucleophilic addition of a phosphite (B83602) to a carbonyl compound.[1]
-
Reactants: An aldehyde or ketone is reacted with a dialkyl phosphite (Pudovik reaction) or a trialkyl phosphite (Abramov reaction).[7][8]
-
Catalyst: The reaction is typically catalyzed by a base, such as an alkali alcoholate, or an acid.[7][8]
-
Solvent: The reaction can be carried out in a suitable solvent or under solvent-free conditions.
-
Reaction Conditions: The mixture is stirred at room temperature or heated, depending on the specific reactants and catalyst used.[3]
-
Work-up: The product is isolated and purified by standard techniques such as crystallization or column chromatography.[7]
General Experimental Workflow for Biological Activity Screening
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Cancer cell lines are cultured in an appropriate medium and seeded in 96-well plates.
-
Compound Treatment: The cells are treated with various concentrations of the α-hydroxyphosphonate compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Culture: Bacterial strains are grown in a suitable broth medium.
-
Compound Dilution: The α-hydroxyphosphonate compounds are serially diluted in the broth medium in 96-well plates.
-
Inoculation: A standardized inoculum of the bacterial suspension is added to each well.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[1]
Enzyme Inhibition Assay (e.g., Acetylcholinesterase)
-
Enzyme and Substrate Preparation: A solution of the enzyme (e.g., AChE) and its substrate (e.g., acetylthiocholine (B1193921) iodide) are prepared in a suitable buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the α-hydroxyphosphonate inhibitor.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate.
-
Detection: The rate of the enzymatic reaction is monitored by measuring the increase in absorbance of a product formed by the reaction of the substrate's product (thiocholine) with a chromogenic reagent (e.g., DTNB).
-
Data Analysis: The percentage of enzyme inhibition is calculated for each inhibitor concentration, and the IC50 or Kᵢ (inhibition constant) value is determined.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. real.mtak.hu [real.mtak.hu]
- 3. Synthesis and Cytotoxic Activity of a New Family of α-Hydroxyphosphonates with the Benzothiophene Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Synthesis, Crystal Structure, and Biological Activity of α-Hydroxyphosphonates - ProQuest [proquest.com]
- 6. Enzyme Inhibition Properties and Molecular Docking Studies of 4-Sulfonate Containing Aryl α-Hydroxyphosphonates Based Hybrid Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Reactions of α-Hydroxyphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Validating Experimental Outcomes: A Comparative Guide to Diethyl Methylphosphonate as a Standard
For researchers, scientists, and drug development professionals, the selection of an appropriate standard is a critical step in the validation of experimental outcomes. Diethyl methylphosphonate (B1257008) (DEMP) is a frequently utilized standard, particularly in the context of developing detection methods for organophosphorus compounds. This guide provides a comprehensive comparison of DEMP with its common alternatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable standard for your research needs.
Diethyl methylphosphonate (DEMP) is an organophosphorus compound often used as a simulant for chemical warfare agents (CWAs), particularly G-series nerve agents like Sarin, due to its structural similarities and lower toxicity. Its physicochemical properties make it a suitable standard for the calibration and validation of various analytical detection systems. This guide will delve into a comparison of DEMP with other commonly used CWA simulants, focusing on their performance in various detection platforms.
Comparative Analysis of Physicochemical Properties and Detection Performance
The selection of a standard is often dictated by its physical and chemical properties, as well as its performance in specific analytical methods. The following table summarizes key properties and performance metrics of DEMP and its common alternatives, dimethyl methylphosphonate (DMMP) and diisopropyl methylphosphonate (DIMP).
| Property/Metric | Diethyl Methylphosphonate (DEMP) | Dimethyl Methylphosphonate (DMMP) | Diisopropyl Methylphosphonate (DIMP) |
| Molecular Formula | C5H13O3P | C3H9O3P | C7H17O3P |
| Molecular Weight ( g/mol ) | 152.13 | 124.08 | 180.19 |
| Boiling Point (°C) | 194 | 181 | 181 |
| Vapor Pressure (mmHg at 25°C) | ~0.1 | ~0.6 | ~0.1 |
| Gas Chromatography Elution | Later elution than DMMP[1] | Earlier elution than DEMP[1] | Later elution than DEMP |
| QCM Sensor Sensitivity | Data not available in comparative studies | 1.26 Hz/ppm (MnO2@NGO/PPy coating)[2] | Data not available in comparative studies |
| SAW Sensor Detection Limit | Data not available in comparative studies | 25 ppb (Polymer-coated Love-wave sensor) | Data not available in comparative studies |
| Chemiresistor Response (%RR) | Data not available in comparative studies | ~3-6% (Cu2O nanowire sensor)[3] | Not directly compared |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating experimental findings. Below are protocols for three common analytical techniques used for the detection of organophosphorus compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted for DEMP based on established methods for similar organophosphorus compounds.
1. Sample Preparation:
-
Prepare a stock solution of DEMP in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
For experimental samples, perform a liquid-liquid or solid-phase extraction as appropriate to isolate the analyte and concentrate it in a compatible solvent.
2. GC-MS System and Conditions:
-
Gas Chromatograph: Agilent 6890 GC system or equivalent.
-
Mass Spectrometer: Agilent 5973 Mass Selective Detector or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector: Split/splitless injector, operated in splitless mode. Injector temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-450.
-
3. Data Analysis:
-
Identify the DEMP peak based on its retention time and mass spectrum.
-
Quantify the amount of DEMP in the sample by comparing its peak area to the calibration curve generated from the working standards.
Quartz Crystal Microbalance (QCM) Gas Sensing
This generalized protocol outlines the steps for using a QCM sensor for the detection of DEMP vapor.
1. Sensor Preparation:
-
Clean the gold-coated QCM crystal by rinsing with deionized water and ethanol, followed by drying under a gentle stream of nitrogen.
-
Apply a sensitive polymer coating (e.g., a hydrogen-bond acidic polymer) to the crystal surface using spin-coating, drop-casting, or electropolymerization. The choice of polymer will significantly impact the sensor's selectivity and sensitivity.
-
Dry the coated crystal in a vacuum oven at a low temperature to remove any residual solvent.
2. Experimental Setup:
-
Place the coated QCM crystal in a flow-through gas cell.
-
Use a mass flow controller to deliver a carrier gas (e.g., dry nitrogen or air) at a constant flow rate.
-
Generate a known concentration of DEMP vapor using a bubbler or a permeation tube system.
-
Use a network of mass flow controllers to dilute the DEMP vapor with the carrier gas to achieve the desired target concentrations.
3. Measurement Procedure:
-
Establish a stable baseline frequency by flowing only the carrier gas over the QCM sensor.
-
Introduce the DEMP vapor at a specific concentration into the gas stream and record the frequency shift over time until a stable response is reached.
-
Purge the system with the carrier gas to allow the frequency to return to the baseline.
-
Repeat the exposure and purging cycles for different concentrations of DEMP to determine the sensor's response characteristics.
4. Data Analysis:
-
The frequency shift (Δf) is proportional to the mass of DEMP adsorbed onto the sensor surface.
-
Plot the frequency shift as a function of DEMP concentration to generate a calibration curve.
-
Determine the sensor's sensitivity (slope of the calibration curve), limit of detection, and response/recovery times.
Surface Acoustic Wave (SAW) Gas Sensing
This protocol provides a general framework for using a SAW sensor to detect DEMP.
1. Sensor Preparation:
-
The SAW device, typically consisting of interdigitated transducers on a piezoelectric substrate, should be cleaned using a solvent rinse and dried.
-
A chemically selective coating is applied to the active area of the SAW device. The application method can be similar to that for QCM sensors (e.g., spin-coating). The choice of coating material is critical for achieving high sensitivity and selectivity towards organophosphorus compounds.
2. Experimental Setup:
-
Mount the coated SAW sensor in a sealed test chamber with gas inlet and outlet ports.
-
The SAW device is connected to an oscillator circuit or a network analyzer to monitor its resonant frequency or signal phase.
-
A vapor generation system, as described in the QCM protocol, is used to produce and deliver precise concentrations of DEMP vapor.
3. Measurement Procedure:
-
A stable baseline frequency or phase is established by flowing a pure carrier gas through the chamber.
-
The DEMP vapor is introduced into the chamber, and the change in frequency or phase is recorded as a function of time.
-
After the sensor response stabilizes, the chamber is purged with the carrier gas to desorb the analyte and return the sensor to its baseline.
-
This process is repeated for a range of DEMP concentrations.
4. Data Analysis:
-
The change in frequency or phase is correlated with the concentration of DEMP.
-
A calibration curve is constructed by plotting the sensor response against the analyte concentration.
-
Key performance metrics such as sensitivity, limit of detection, and response and recovery times are calculated from the experimental data.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the analytical techniques described above.
References
A Comparative Guide to Purity Assessment Techniques for Organophosphorus Compounds
For researchers, scientists, and professionals in drug development, ensuring the purity of organophosphorus compounds is paramount for the validity of experimental results and the safety and efficacy of potential therapeutic agents. This guide provides a comprehensive comparison of key analytical techniques used for purity assessment, supported by experimental data and detailed protocols.
Overview of Purity Assessment Techniques
The primary methods for determining the purity of organophosphorus compounds include chromatographic, spectroscopic, and titrimetric techniques. Each method offers distinct advantages and is suited for different analytical challenges.
-
Chromatographic Techniques (GC and HPLC): These methods are powerful for separating the primary organophosphorus compound from its impurities, allowing for both qualitative identification and quantitative determination of purity.
-
Spectroscopic Techniques (³¹P-NMR and MS): Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P-NMR, provides detailed structural information and is an excellent tool for direct quantitative analysis. Mass Spectrometry (MS), often coupled with chromatography, offers high sensitivity and specificity for impurity identification.
-
Titrimetric Techniques: Classical titration methods can be employed for the quantitative analysis of acidic or basic organophosphorus compounds or their precursors, offering a cost-effective and straightforward approach for assaying the main component.
Comparison of Quantitative Performance
The choice of an analytical technique often depends on its quantitative performance characteristics, such as sensitivity, linearity, and accuracy. The following tables summarize these parameters for common techniques used in the analysis of organophosphorus compounds.
Table 1: Gas Chromatography (GC) Performance Data for Selected Organophosphorus Compounds
| Organophosphorus Compound | Detector | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Reference |
| Chlorpyrifos | NPD | 0.01 - 1.0 | 0.005 | 0.015 | 95 - 105 | [1] |
| Diazinon | FPD | 0.05 - 2.5 | 0.01 | 0.04 | 92 - 108 | [2] |
| Malathion | NPD | 0.25 - 4.0 | 0.1 | 0.3 | 78.3 - 82.3 | [1] |
| Phorate | NPD | 0.25 - 4.0 | 0.08 | 0.25 | 86.3 | [1] |
| Ethion | NPD | 0.25 - 4.0 | 0.15 | 0.5 | 68.5 | [1] |
Table 2: High-Performance Liquid Chromatography (HPLC) Performance Data for Selected Organophosphorus Compounds
| Organophosphorus Compound | Detector | Linearity Range (ng/g) | LOD (ng/g) | LOQ (ng/g) | Recovery (%) | Reference |
| Chlorpyrifos | UV | 2 - 500 | 0.12 | 0.40 | 98.2 | [3] |
| Prophenofos | UV | 6 - 16 (µg/mL) | - | - | >90 | [3] |
| Diazinon | DAD | 0.5 - 4 (µg/mL) | 0.123 (µg/mL) | 0.372 (µg/mL) | 97.5 - 102.3 | [4] |
| Monocrotophos | UV-VIS | 2 - 20 (mg/mL) | - | - | - | [5] |
| Dichlorvos | UV-VIS | 2 - 20 (mg/mL) | - | - | - | [5] |
Table 3: ³¹P Nuclear Magnetic Resonance (³¹P-NMR) Performance Data
| Organophosphorus Compound | Linearity Range (mg/L) | LOD (mg/L) | Application | Reference |
| Trichlorfon, Chlorpyrifos, Fenitrothion, Diazinon | 25 - 300 | ~3 | Pesticide formulation analysis | |
| Glyphosate | 25 - 300 | 16.3 | Pesticide formulation analysis | |
| Sofosbuvir | - | - | Purity determination of API | [6][7] |
| Brigatinib | - | - | Purity determination of API | [8] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results.
Gas Chromatography (GC) Protocol for Purity Assessment
This protocol is a general guideline based on EPA Method 8141B and can be adapted for the purity assessment of various organophosphorus compounds.[9][10]
Objective: To determine the purity of an organophosphorus compound by separating it from potential impurities using gas chromatography with a selective detector (NPD or FPD).
Materials:
-
Gas Chromatograph (GC) with a split/splitless injector and a Nitrogen-Phosphorus Detector (NPD) or Flame Photometric Detector (FPD).
-
Capillary column suitable for organophosphorus compound analysis (e.g., 5% diphenyl / 95% dimethyl polysiloxane).
-
High-purity solvents (e.g., acetone, hexane).
-
Volumetric flasks and pipettes.
-
Analytical balance.
-
Organophosphorus compound sample and a certified reference standard.
Procedure:
-
Standard Preparation:
-
Accurately weigh a known amount of the certified reference standard and dissolve it in a suitable solvent (e.g., acetone/hexane mixture) to prepare a stock solution of known concentration (e.g., 1000 mg/L).[10]
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards at different concentrations.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the organophosphorus compound sample and dissolve it in the same solvent used for the standards to achieve a concentration within the calibration range.
-
-
GC Analysis:
-
Set up the GC instrument with the appropriate parameters (e.g., injector temperature, oven temperature program, detector settings).
-
Inject a fixed volume (e.g., 1 µL) of each calibration standard into the GC, starting with the lowest concentration.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Inject the prepared sample solution into the GC under the same conditions.
-
-
Data Analysis:
-
Identify the peak corresponding to the organophosphorus compound in the sample chromatogram based on its retention time compared to the standards.
-
Quantify the concentration of the main peak in the sample using the calibration curve.
-
Identify and, if possible, quantify any impurity peaks.
-
Calculate the purity of the sample as the percentage of the main peak area relative to the total peak area of all components.
-
High-Performance Liquid Chromatography (HPLC) Protocol for Purity Assessment
This protocol provides a general framework for the purity determination of organophosphorus compounds using HPLC with UV or DAD detection.
Objective: To assess the purity of an organophosphorus compound by separating it from its impurities using reverse-phase HPLC.
Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV or Diode Array Detector (DAD).
-
Reverse-phase C18 column.
-
HPLC-grade solvents (e.g., acetonitrile (B52724), water).
-
Volumetric flasks and pipettes.
-
Analytical balance.
-
Organophosphorus compound sample and a certified reference standard.
Procedure:
-
Standard and Sample Preparation:
-
Follow a similar procedure as described in the GC protocol to prepare stock and working solutions of the reference standard and the sample in a suitable solvent (e.g., acetonitrile).
-
-
HPLC Analysis:
-
Set up the HPLC system with a suitable mobile phase (e.g., a mixture of acetonitrile and water) and flow rate (e.g., 1.0 mL/min).[3]
-
Set the detector wavelength to the absorbance maximum of the organophosphorus compound.
-
Inject a fixed volume (e.g., 20 µL) of the calibration standards and the sample solution.
-
-
Data Analysis:
-
Generate a calibration curve from the standard injections.
-
Determine the concentration of the main peak and any impurities in the sample.
-
Calculate the purity of the sample.
-
³¹P Nuclear Magnetic Resonance (³¹P-NMR) Protocol for Purity Assessment
³¹P-NMR is a powerful technique for the absolute quantification of organophosphorus compounds.[6][7][8][11]
Objective: To determine the absolute purity of an organophosphorus compound using quantitative ³¹P-NMR (qNMR).
Materials:
-
NMR spectrometer.
-
5 mm NMR tubes.
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃).[11]
-
Internal standard of known purity (e.g., triphenyl phosphate).
-
Organophosphorus compound sample.
-
Analytical balance.
Procedure:
-
Sample Preparation:
-
Accurately weigh a precise amount of the organophosphorus compound sample and the internal standard into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ³¹P-NMR spectrum using appropriate parameters, ensuring a sufficient relaxation delay (D1) for quantitative accuracy (typically 5 times the longest T₁ relaxation time of the phosphorus nuclei of interest).
-
-
Data Analysis:
-
Integrate the signals corresponding to the organophosphorus compound and the internal standard.
-
Calculate the purity of the sample using the following formula: Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (M_sample / M_std) * (W_std / W_sample) * P_std Where:
-
I = Integral value
-
N = Number of phosphorus atoms
-
M = Molar mass
-
W = Weight
-
P = Purity of the standard
-
-
Visualization of Workflows and Relationships
Experimental Workflow for GC/HPLC Purity Assessment
Caption: Workflow for purity assessment of organophosphorus compounds using GC or HPLC.
Logical Relationship of Purity Assessment Techniques
Caption: Interrelationship of analytical techniques for organophosphorus compound purity.
Conclusion
The selection of an appropriate technique for the purity assessment of organophosphorus compounds is a critical decision that depends on the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis, such as the need for high sensitivity, structural confirmation, or absolute quantification. Chromatographic methods like GC and HPLC are workhorses for routine purity checks, while ³¹P-NMR offers unparalleled capability for absolute purity determination without the need for a specific reference standard for the analyte itself. Mass spectrometry provides exceptional sensitivity for trace impurity identification. A thorough understanding of the principles and performance characteristics of each technique, as outlined in this guide, will enable researchers to make informed decisions and ensure the quality and integrity of their work.
References
- 1. Rapid method for the determination of some organophosphorus insecticides in a small amount of serum in emergency and occupational toxicology cases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ysi.com [ysi.com]
- 3. Organophosphorus pesticides determination by novel HPLC and spectrophotometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijcmas.com [ijcmas.com]
- 6. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Quantitative 31P-NMR for the Purity Determination of the Organophosphorus Compound Brigatinib and Its Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nemi.gov [nemi.gov]
- 10. epa.gov [epa.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to Diethyl Methylphosphonate and Other Phosphorylating Agents
For Researchers, Scientists, and Drug Development Professionals
The introduction of a phosphate (B84403) group into a molecule—a process known as phosphorylation—is a cornerstone of biological regulation and a critical transformation in synthetic chemistry.[1] It governs cellular signaling pathways, enhances the solubility of drug candidates, and is fundamental to the synthesis of oligonucleotides. The choice of phosphorylating agent is paramount, dictating the reaction's efficiency, selectivity, and scalability.
This guide provides an objective comparison between diethyl methylphosphonate (B1257008) (DEMP) and other classes of phosphorylating agents. We will delve into their performance, supported by experimental data and protocols, to assist researchers in selecting the optimal reagent for their specific application.
Overview of Phosphorylating Agents
Phosphorylating agents can be broadly categorized based on the oxidation state of the phosphorus atom, typically P(III) or P(V). P(III) reagents, like phosphoramidites, require an oxidation step after the initial coupling, whereas P(V) reagents transfer the phosphate group directly.[2] Diethyl methylphosphonate is a stable P(V) compound. The selection of an agent depends on factors such as substrate compatibility, desired selectivity, and reaction conditions.
Comparative Data of Phosphorylating Agents
The following table summarizes the key performance characteristics of diethyl methylphosphonate against other representative phosphorylating agents.
| Phosphorylating Agent | Class | Typical Substrates | Reactivity | Selectivity | Key Advantages | Limitations |
| Diethyl Methylphosphonate (DEMP) | P(V) Phosphonate (B1237965) | Alcohols, Amines | Moderate | Moderate | Stable, easy to handle, commercially available.[3][4][5] | Often requires activation or specific reaction conditions (e.g., Arbuzov reaction).[6] |
| Phosphoryl Chloride (POCl₃) | P(V) Halide | Alcohols, Nucleosides | High | Low to Moderate | Highly reactive, cost-effective.[7] | Poor selectivity, harsh conditions, moisture-sensitive, generates HCl.[8] |
| Diphenyl Chlorophosphate ((PhO)₂POCl) | P(V) Halide | Alcohols, Amines | High | Moderate | More selective than POCl₃, versatile. | Moisture-sensitive, can be difficult to remove phenyl protecting groups. |
| H-Phosphonates (e.g., Diethyl Phosphite) | P(III) Tautomer | Aldehydes/Imines (Pudovik), Alcohols | Moderate | Good | Versatile for C-P bond formation.[9] | Requires an oxidant for P(V) formation, tautomeric equilibrium. |
| Phosphoramidites | P(III) Amide | Nucleosides | High | High | Excellent for automated oligonucleotide synthesis, high coupling efficiency. | Air and moisture sensitive, requires oxidation and deprotection steps. |
| Enzymatic (Kinases + ATP) | Biocatalyst | Proteins, Peptides, specific small molecules | High | Very High | Unparalleled chemo-, regio-, and stereoselectivity under mild aqueous conditions.[10][11] | Substrate-specific, enzyme cost and stability can be limiting.[11] |
| Tetrabenzyl Pyrophosphate (TBPP) | P(V) Anhydride | Alcohols, Phenols | High | Good | Chemoselective for alcohols/phenols, mild debenzylation possible.[6] | Reagent preparation required, potential for side reactions. |
Key Experiments & Protocols
Detailed methodologies provide a framework for the practical application of these agents.
Protocol 1: General Phosphorylation of an Alcohol using a P(V) Chloride
This protocol describes a typical procedure for phosphorylating a primary alcohol using a chlorophosphate derivative, a common and reactive alternative to DEMP.
-
Preparation : A solution of the alcohol (1.0 eq) and a non-nucleophilic base, such as triethylamine (B128534) (1.2 eq) or pyridine, is prepared in an anhydrous aprotic solvent (e.g., Dichloromethane, THF) under an inert atmosphere (N₂ or Ar) and cooled to 0 °C.
-
Reaction : The phosphorylating agent (e.g., diethyl chlorophosphate, 1.1 eq) is added dropwise to the cooled solution.
-
Incubation : The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. The reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Workup : The reaction is quenched by the addition of water or a saturated aqueous solution of NH₄Cl. The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Purification : The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the desired phosphate ester.
Protocol 2: Enzymatic Phosphorylation of a Peptide/Protein
This protocol outlines the use of a kinase to achieve highly specific phosphorylation, a method unmatched in selectivity.[12][13]
-
Reaction Buffer Preparation : Prepare a suitable kinase reaction buffer. A typical buffer may contain 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 1 mM DTT.[12]
-
Reaction Setup : In a microcentrifuge tube, combine the purified substrate protein/peptide, the specific protein kinase (e.g., CDK1-cyclin B), and the reaction buffer.[12][13]
-
Initiation : Equilibrate the mixture to the optimal temperature for the kinase (e.g., 30 °C or 37 °C). Initiate the reaction by adding adenosine (B11128) triphosphate (ATP) to a final concentration of 100 µM.[12]
-
Incubation : Incubate the reaction at the optimal temperature for a specified time, typically ranging from 15 to 60 minutes.[12]
-
Termination : Stop the reaction by adding an equal volume of SDS-PAGE loading buffer and heating at 95 °C for 5 minutes.
-
Analysis : The phosphorylation event can be analyzed by various methods, including SDS-PAGE (observing a mobility shift), Western blotting with a phospho-specific antibody, or mass spectrometry to identify the exact site of phosphorylation.[14]
Signaling Pathway Context: The Role of Kinases
In biological systems, phosphorylation is predominantly carried out by kinase enzymes, which transfer a phosphoryl group from ATP to a substrate.[10] This process is a fundamental mechanism of signal transduction, where a cascade of phosphorylation events relays a signal from the cell surface to the nucleus, culminating in a specific cellular response.
Stability and Safety Considerations
-
Diethyl Methylphosphonate (DEMP) : Stable under normal conditions, but should be kept away from strong oxidizing agents and strong bases.[3][4] It is a combustible liquid.[3][5]
-
Phosphoryl Chlorides : Highly reactive and moisture-sensitive. They react with water to release corrosive HCl gas. Must be handled in a fume hood with appropriate personal protective equipment.
-
Phosphoramidites : Very sensitive to both moisture and air (oxidation). Require handling under strictly anhydrous and inert conditions.
-
Enzymatic Reagents : Generally safe, but require specific buffer conditions and temperature control to maintain activity. Biological reagents have limited shelf life and may require cold storage.
Conclusion
Diethyl methylphosphonate serves as a reliable and stable phosphorylating agent for a range of applications. Its moderate reactivity makes it a manageable reagent compared to the highly reactive and less selective phosphoryl chlorides. However, for applications demanding exquisite selectivity, such as in the modification of complex peptides or oligonucleotides, enzymatic methods and phosphoramidite (B1245037) chemistry, respectively, remain the gold standard. The ultimate choice of phosphorylating agent requires a careful evaluation of the substrate's nature, the desired outcome, and the practical considerations of reaction setup, safety, and scale.
References
- 1. Phosphorylation - Wikipedia [en.wikipedia.org]
- 2. Beyond Triphosphates: Reagents and Methods for Chemical Oligophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Diethyl methylphosphonate(683-08-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diethyl(benzamido(diisopropoxyphosphoryl)methyl) phosphonate - ProQuest [proquest.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Protocol for in vitro phosphorylation of the MUS81-binding region of SLX4 using CDK1-cyclin B - PMC [pmc.ncbi.nlm.nih.gov]
- 14. raybiotech.com [raybiotech.com]
A Comparative Guide to Alternative Reagents for the Synthesis of α,β-Unsaturated Phosphonates
For Researchers, Scientists, and Drug Development Professionals
The synthesis of α,β-unsaturated phosphonates is a critical transformation in organic chemistry, providing access to key intermediates for pharmaceuticals, agrochemicals, and materials science. The classical approach often involves the Horner-Wadsworth-Emmons (HWE) reaction; however, a variety of alternative reagents and methodologies have emerged, offering distinct advantages in terms of stereoselectivity, reactivity, and substrate scope. This guide provides an objective comparison of prominent methods for the synthesis of α,β-unsaturated phosphonates, supported by experimental data and detailed protocols.
Comparison of Synthetic Methods
The choice of reagent for the synthesis of α,β-unsaturated phosphonates is often dictated by the desired stereochemical outcome (E- or Z-isomer), the nature of the carbonyl substrate, and the need for mild reaction conditions. The following tables provide a comparative overview of the performance of various methods.
Table 1: Reagent Comparison for the Synthesis of α,β-Unsaturated Phosphonates from Aldehydes
| Carbonyl Substrate | Reagent/Method | Product | Yield (%) | E:Z Ratio |
| Benzaldehyde | Standard HWE (Triethyl phosphonoacetate, NaH, THF) | Diethyl (E)-styrylphosphonate | 95 | >95:5 |
| Benzaldehyde | Still-Gennari (Bis(2,2,2-trifluoroethyl) phosphonoacetate, KHMDS, 18-crown-6 (B118740), THF) | Diethyl (Z)-styrylphosphonate | 85 | 5:95 |
| Benzaldehyde | Ando (Ethyl (diphenylphosphono)acetate, NaH, THF) | Ethyl (Z)-cinnamate | 92 | 8:92 |
| Cyclohexanecarboxaldehyde | Standard HWE (Triethyl phosphonoacetate, NaH, THF) | Diethyl (E)-(2-cyclohexylvinyl)phosphonate | 91 | >95:5 |
| Cyclohexanecarboxaldehyde | Still-Gennari (Bis(2,2,2-trifluoroethyl) phosphonoacetate, KHMDS, 18-crown-6, THF) | Diethyl (Z)-(2-cyclohexylvinyl)phosphonate | 88 | 7:93 |
| Octanal | Standard HWE (Triethyl phosphonoacetate, NaH, THF) | Diethyl (E)-dec-2-enylphosphonate | 85 | 92:8 |
| Octanal | Ando (Ethyl (di(o-isopropylphenyl)phosphono)acetate, NaH, THF) | Ethyl (Z)-dec-2-enoate | 95 | 2:98 |
Key Synthetic Methodologies and Reaction Mechanisms
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone for the synthesis of α,β-unsaturated phosphonates, typically affording the thermodynamically more stable (E)-isomer with high selectivity.[1] The reaction involves the deprotonation of a phosphonate (B1237965) ester to form a stabilized carbanion, which then reacts with an aldehyde or ketone. A key advantage of the HWE reaction over the related Wittig reaction is that the byproduct, a phosphate (B84403) ester, is water-soluble, simplifying purification.[2]
Still-Gennari Modification for (Z)-Alkene Synthesis
To overcome the inherent E-selectivity of the standard HWE reaction, the Still-Gennari modification employs phosphonate reagents with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate.[2] This modification, typically carried out at low temperatures with a strong, non-coordinating base like potassium hexamethyldisilazide (KHMDS) in the presence of a crown ether, kinetically favors the formation of the (Z)-isomer.[3]
Ando Modification for (Z)-Alkene Synthesis
The Ando modification provides an alternative route to (Z)-α,β-unsaturated esters and phosphonates by utilizing phosphonates with bulky aryl groups, such as diphenyl or di(o-isopropylphenyl) esters.[4] These sterically demanding groups favor a transition state that leads to the (Z)-isomer. This method often provides excellent (Z)-selectivity with a broader range of bases and at more moderate temperatures compared to the Still-Gennari modification.[5]
Peterson Olefination
The Peterson olefination utilizes α-silyl carbanions, which react with aldehydes or ketones to form a β-hydroxysilane intermediate.[6] A key advantage of this method is the ability to control the stereochemical outcome of the elimination step. Acidic workup leads to anti-elimination, while basic workup results in syn-elimination, allowing for the selective formation of either the (E)- or (Z)-alkene from the same intermediate. While less common for α,β-unsaturated phosphonate synthesis, it offers a valuable alternative, particularly when specific stereoisomers are required.
Julia-Kocienski Olefination
The Julia-Kocienski olefination involves the reaction of a heteroaryl sulfone (typically a benzothiazolyl or tetrazolyl sulfone) with an aldehyde or ketone.[7] This method is renowned for its high (E)-selectivity and tolerance of a wide range of functional groups.[8] While its application to the direct synthesis of α,β-unsaturated phosphonates is less documented, it can be a powerful tool for constructing complex molecules where a subsequent phosphonylation step is employed.
Hydrophosphonylation of Alkynes
A distinctively different approach involves the direct addition of an H-phosphonate across the triple bond of an alkyne. This method, known as hydrophosphonylation, can be catalyzed by various transition metals or initiated by radicals.[9] The regioselectivity of the addition (to form the α- or β-vinylphosphonate) can often be controlled by the choice of catalyst and reaction conditions, providing a direct route to α,β-unsaturated phosphonates without a carbonyl precursor.
Experimental Protocols
Protocol 1: Standard Horner-Wadsworth-Emmons Reaction (E-selective)
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Aldehyde
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate (B1210297)
-
Brine
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.1 eq).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a slurry and cool to 0 °C.
-
Slowly add a solution of triethyl phosphonoacetate (1.0 eq) in anhydrous THF.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Still-Gennari Modification (Z-selective)
Materials:
-
Bis(2,2,2-trifluoroethyl) phosphonoacetate
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
18-crown-6
-
Anhydrous Tetrahydrofuran (THF)
-
Aldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 (1.2 eq) and dissolve in anhydrous THF.
-
Cool the solution to -78 °C.
-
Add KHMDS (1.1 eq, as a solution in THF or toluene) dropwise and stir for 15 minutes.
-
Add a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 eq) in anhydrous THF dropwise and stir for 30 minutes at -78 °C.
-
Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Hydrophosphonylation of a Terminal Alkyne
Materials:
-
Terminal alkyne
-
Dialkyl H-phosphonate (e.g., diethyl phosphite)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., triethylamine)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (0.05 eq) and the terminal alkyne (1.0 eq).
-
Add anhydrous toluene, followed by the dialkyl H-phosphonate (1.2 eq) and triethylamine (B128534) (1.5 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the α,β-unsaturated phosphonate.
Conclusion
The synthesis of α,β-unsaturated phosphonates can be achieved through a variety of reliable methods, with the Horner-Wadsworth-Emmons reaction and its modifications being the most prevalent. The standard HWE reaction provides excellent E-selectivity, while the Still-Gennari and Ando modifications offer powerful alternatives for accessing the corresponding (Z)-isomers. For specific applications requiring unique stereochemical control or tolerance to a broad range of functional groups, the Peterson and Julia-Kocienski olefinations present viable, albeit less direct, alternatives. Furthermore, the hydrophosphonylation of alkynes offers a distinct and atom-economical approach. The selection of the optimal reagent and methodology should be guided by the desired stereochemical outcome, the nature of the substrates, and the overall synthetic strategy.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Peterson olefination - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. organicreactions.org [organicreactions.org]
- 9. researchgate.net [researchgate.net]
Comparative Stability of Diethyl Phosphate in Biological Samples: A Researcher's Guide
For researchers, scientists, and drug development professionals, the accurate measurement of biomarkers is paramount. Diethyl phosphate (B84403) (DEP), a primary metabolite of many organophosphate pesticides, is a crucial biomarker for exposure assessment. However, the inherent stability of DEP in biological matrices can significantly impact the reliability of analytical results. This guide provides a comprehensive comparative study of DEP stability in various biological samples, supported by experimental data and detailed methodologies, to ensure the integrity of research outcomes.
The stability of DEP is influenced by the biological matrix, storage temperature, and duration. Understanding these factors is critical for minimizing analyte degradation and ensuring that measured concentrations accurately reflect in vivo levels.
Comparative Stability Data
The following tables summarize the stability of diethyl phosphate and a common comparator, dimethyl phosphate (DMP), under various storage conditions in urine and plasma. The data is compiled from multiple studies to provide a comprehensive overview.
Table 1: Stability of Diethyl Phosphate (DEP) and Dimethyl Phosphate (DMP) in Urine
| Storage Temperature | Duration | Analyte | Stability Finding | Citation |
| Room Temperature (~22°C) | Up to 24 hours | DEP | No significant degradation reported. | [1] |
| 4°C | Up to 48 hours | DEP | Stable. | [1] |
| -20°C | Up to 6 years | DEP & DMP | No significant degradation of dialkyl phosphates (DAPs) observed.[2][3] | |
| -20°C | At least 1 year | DEP & DMP | Stable. | [4] |
| -22°C | Up to 15 years | Phosphates | High long-term stability with 105% recovery.[2] | |
| -80°C | 6 months | DEP | Stock solutions are stable.[2] |
Table 2: Stability of Diethyl Phosphate (DEP) and Dimethyl Phosphate (DMP) in Plasma/Serum
| Storage Temperature | Duration | Analyte | Stability Finding | Citation |
| -20°C | Up to 7 days | General Metabolites | Suitable for short-term storage.[5] | |
| -70°C | 360 days | Coagulation factors | No significant changes, suggesting good matrix preservation.[2] | |
| -80°C | Up to 5 years | Many metabolites | Stable, highlighting suitability for long-term studies.[1][2] | |
| -80°C | Up to 2.5 years | General Metabolites | Almost negligible impact on the metabolome.[5] |
Factors Influencing Stability
Several factors can influence the stability of DEP in biological samples:
-
Temperature: As indicated in the tables, lower temperatures significantly enhance the stability of DEP. Freezing at -20°C or -80°C is the standard and recommended practice for long-term storage of both urine and plasma samples.[2]
-
pH: Extreme pH values should be avoided during storage to prevent potential hydrolysis of DEP, although significant degradation under typical storage conditions has not been widely reported.[2]
-
Enzymatic Degradation: Plasma and tissue homogenates contain enzymes that can potentially degrade DEP.[2] Key enzymes implicated in the hydrolysis of organophosphates and their metabolites include:
-
Paraoxonase 1 (PON1): This enzyme, primarily associated with high-density lipoprotein (HDL) in the liver and plasma, is known to hydrolyze organophosphates.[2][6][7] Its activity can vary among individuals due to genetic polymorphisms.[2]
-
Carboxylesterases (CEs): These are a group of general detoxifying enzymes found in various tissues, including the liver, that can hydrolyze a wide range of esters, including organophosphates.[8][9]
-
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can be detrimental to the stability of metabolites in plasma.[2] It is recommended to aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles.
Experimental Protocols
A robust experimental design is crucial for accurately assessing the stability of DEP in biological samples. The following is a detailed protocol for a typical stability study.
Protocol for Assessing Diethyl Phosphate Stability
1. Preparation of Spiked Samples:
-
Obtain a pooled, blank biological matrix (urine, plasma, or tissue homogenate) from a healthy donor population.
-
Spike the blank matrix with a known concentration of a certified DEP standard and a stable isotope-labeled internal standard (e.g., DEP-d10).
-
Prepare multiple aliquots of the spiked sample for analysis at different time points and storage conditions.
2. Storage Conditions:
-
Time Zero (T0) Analysis: Analyze a set of freshly spiked aliquots immediately to establish the baseline concentration.
-
Short-Term Stability (Bench-Top): Store aliquots at room temperature (e.g., 22°C) and analyze at various time points (e.g., 0, 4, 8, 24 hours).
-
Refrigerated Stability: Store aliquots at 4°C and analyze at various time points (e.g., 0, 24, 48, 72 hours).
-
Long-Term Stability (Frozen): Store aliquots at -20°C and -80°C and analyze at extended time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year).
-
Freeze-Thaw Stability: Subject a set of aliquots to multiple freeze-thaw cycles (e.g., three cycles of freezing at -20°C or -80°C followed by thawing at room temperature) before analysis.
3. Sample Analysis:
-
At each designated time point, retrieve the stored samples.
-
Perform sample extraction. A common method is liquid-liquid extraction (LLE) with a suitable organic solvent like ethyl acetate (B1210297) or diethyl ether/acetonitrile.[10][11]
-
For gas chromatography-mass spectrometry (GC-MS) analysis, a derivatization step using an agent like pentafluorobenzyl bromide (PFBBr) is often required to improve the volatility of DEP.[3]
-
Analyze the extracted and prepared samples using a validated analytical method, such as GC-MS or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][12]
4. Data Evaluation:
-
Quantify the concentration of DEP in each sample.
-
Compare the mean concentration of DEP in the stored samples to the mean concentration of the T0 samples.
-
The analyte is generally considered stable if the mean concentration at a given storage condition is within ±15% of the T0 concentration.
Visualizing the Workflow
The following diagrams, generated using Graphviz, illustrate the key workflows described in this guide.
Caption: Workflow for assessing diethyl phosphate stability.
References
- 1. Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Paraoxonase 1 and atherosclerosis [frontiersin.org]
- 3. Reliability of concentrations of organophosphate pesticide metabolites in serial urine specimens from pregnancy in the Generation R study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. Human plasma stability during handling and storage: impact on NMR metabolomics - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. oatext.com [oatext.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Carboxylesterases: General detoxifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Bioanalytical Method Validation: What does the FDA expect? - ECA Academy [gmp-compliance.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for Organophosphate Detection
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable detection of organophosphate (OP) pesticides is paramount in environmental monitoring, food safety, and clinical toxicology. Organophosphates exert their toxic effects through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1][2] This guide provides a comprehensive comparison of various analytical methods for OP detection, supported by experimental data and detailed protocols to aid in methodological cross-validation and selection.
Mechanism of Action: Acetylcholinesterase Inhibition
Organophosphates act as potent inhibitors of acetylcholinesterase (AChE). By binding to the active site of AChE, they prevent the breakdown of the neurotransmitter acetylcholine, leading to its accumulation and subsequent overstimulation of nerve signals. This disruption of the nervous system is the primary mechanism of their toxicity in both insects and mammals.[1][3]
References
A Comparative Guide to the Biological Efficacy of Diethyl [hydroxy(phenyl)methyl]phosphonate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of diethyl [hydroxy(phenyl)methyl]phosphonate derivatives, a prominent class of α-hydroxyphosphonates. These compounds have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] This document summarizes their performance, compares them with relevant alternatives where data is available, and provides detailed experimental data and protocols to support further research and development.
Comparative Biological Activity
Diethyl [hydroxy(phenyl)methyl]phosphonate derivatives have demonstrated a wide array of biological activities. Their efficacy is often attributed to their ability to act as enzyme inhibitors, mimicking phosphate-containing substrates.[1][3]
Anticancer Activity
Table 1: Anticancer Activity of Diethyl [hydroxy(phenyl)methyl]phosphonate Derivatives (IC₅₀ values in µM)
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) |
| Diethyl (hydroxy(4-(trifluoromethyl)phenyl)methyl)phosphonate | A549 (Lung Carcinoma) | 15.2 |
| Diethyl (hydroxy(4-chlorophenyl)methyl)phosphonate | A549 (Lung Carcinoma) | 25.8 |
| Diethyl (hydroxy(4-methoxyphenyl)methyl)phosphonate | A549 (Lung Carcinoma) | 38.4 |
| Diethyl (4-(dimethylamino)-1-(3-(trifluoromethyl)phenyl)-2,5-dihydro-2,5-dioxo-1H-pyrrol-3-yl)-(hydroxy)methylphosphonate | MDA-MB-231 (Breast) | 13.66 ± 0.038 |
| Diethyl (4-(dimethylamino)-1-(3-(trifluoromethyl)phenyl)-2,5-dihydro-2,5-dioxo-1H-pyrrol-3-yl)-(hydroxy)methylphosphonate | A-549 (Lung) | 13.62 ± 0.041 |
| Diethyl (4-(dimethylamino)-1-(3-(trifluoromethyl)phenyl)-2,5-dihydro-2,5-dioxo-1H-pyrrol-3-yl)-(hydroxy)methylphosphonate | MCF-7 (Breast) | 10.81 ± 0.038 |
| Diethyl (4-(dimethylamino)-2,5-dihydro-2,5-dioxo-1-phenyl-1H-pyrrol-3-yl)(hydroxy)methylphosphonate (3a) | MDA-MB-231 (Breast) | 1.61 |
| Diethyl (4-(dimethylamino)-2,5-dihydro-2,5-dioxo-1-(4-methylphenyl)-1H-pyrrol-3-yl)(hydroxy)methylphosphonate (3b) | MDA-MB-231 (Breast) | 0.45 |
| Diethyl (4-(dimethylamino)-2,5-dihydro-2,5-dioxo-1-(4-methoxyphenyl)-1H-pyrrol-3-yl)(hydroxy)methylphosphonate (3c) | MDA-MB-231 (Breast) | 1.12 |
| Diethyl (4-(dimethylamino)-2,5-dihydro-2,5-dioxo-1-(4-chlorophenyl)-1H-pyrrol-3-yl)(hydroxy)methylphosphonate (3d) | MDA-MB-231 (Breast) | 1.26 |
| Diethyl α-hydroxy-3,5-di-tert-butylbenzylphosphonate | Human Breast Carcinoma | 16.4 |
| Diethyl α-mesyloxy-3,5-di-tert-butylbenzylphosphonate | Human Breast Carcinoma | 28.0 |
| Diethyl α-mesyloxy-3,5-di-tert-butylbenzylphosphonate | Melanoma | 34.9 |
Antimicrobial Activity
Several α-hydroxyphosphonates have exhibited promising activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[6][7] One of the proposed mechanisms for their antibacterial action is the inhibition of peptidoglycan biosynthesis, a crucial process for maintaining the integrity of the bacterial cell wall.[4]
Table 2: Antimicrobial Activity of Diethyl [hydroxy(phenyl)methyl]phosphonate Derivatives (MIC values in µg/mL)
| Compound/Derivative | Target Organism | Activity (MIC µg/mL) |
| Diethyl ((2-hydroxy-6-methyl-1,2-dihydroquinolin-3-yl)((5-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)amino)methyl)phosphonate (9h) | S. aureus | 0.25 - 128 |
| Diethyl ((2-hydroxy-6-methyl-1,2-dihydroquinolin-3-yl)((5-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)amino)methyl)phosphonate (9h) | Gram-negative bacteria | 0.25 - 128 |
| Diethyl ((2-hydroxy-6-methyl-1,2-dihydroquinolin-3-yl)((5-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)amino)methyl)phosphonate (9h) | Fungal strains | 0.25 - 32 |
| Diethyl (hydroxy(2-morpholinoquinolin-3-yl) methyl) phosphonate (B1237965) derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa | Moderate to good |
| Diethyl [(hydroxy)(4-nitrophenyl)methyl]phosphonates | B. cereus, S. aureus | Active |
| Diethyl [(hydroxy)(4-nitrophenyl)methyl]phosphonates | Candida albicans | Active |
| α-hydroxyphosphonates (3e, 3j) | A. niger, H. oryzae | More effective than Griseofulvin |
Enzyme Inhibitory Activity
A primary mechanism through which α-hydroxyphosphonates exert their biological effects is by acting as transition-state analog inhibitors of various enzymes.[4] Their tetrahedral geometry allows them to mimic the transition state of substrate hydrolysis, binding tightly to the active site of enzymes and blocking their catalytic activity.[4] Notable targets include acetylcholinesterase (AChE) and carbonic anhydrases (CAs).[4]
Table 3: Enzyme Inhibitory Activity of α-Hydroxyphosphonate Derivatives (Kᵢ values in nM)
| Compound/Derivative | Target Enzyme | Kᵢ (nM) |
| Hybrid Compound 4c | hCA I | 25.084 ± 4.73 |
| Hybrid Compound 4c | hCA II | 32.325 ± 1.67 |
| Hybrid Compound 5b | AChE | 1.699 ± 0.25 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are generalized protocols for the synthesis and biological evaluation of diethyl [hydroxy(phenyl)methyl]phosphonate derivatives, based on common practices reported in the literature.
Synthesis Protocol: Pudovik Reaction
The most common and atom-economical method for synthesizing α-hydroxyphosphonates is the Pudovik reaction.[8] This reaction involves the nucleophilic addition of a dialkyl phosphite (B83602) to the carbonyl carbon of an aldehyde or ketone.[9]
-
Reactants:
-
Substituted Benzaldehyde (B42025) (1 equivalent)
-
Diethyl phosphite (1 to 1.5 equivalents)
-
-
Catalyst:
-
Solvent:
-
The reaction can be carried out in a solvent such as dichloromethane (B109758) or under solvent-free conditions.[1]
-
-
Procedure:
-
In a round-bottom flask, dissolve the substituted benzaldehyde in a suitable solvent or prepare for a solvent-free reaction.
-
Add the diethyl phosphite to the mixture.
-
Add the catalyst to the reaction mixture and stir at room temperature or with gentle heating.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, work up the reaction mixture. This typically involves washing with a solvent like dichloromethane, drying the organic phase with a drying agent (e.g., CaCl₂), and evaporating the solvent.[11]
-
Purify the crude product by recrystallization from a suitable solvent such as n-hexane to obtain the pure diethyl [hydroxy(phenyl)methyl]phosphonate derivative.[11]
-
-
Characterization:
-
Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.[1]
-
Anticancer Activity Protocol: MTT Assay
This protocol outlines a common method for assessing the anticancer activity of the synthesized compounds using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]
-
Cell Culture:
-
Culture the selected cancer cell lines (e.g., A549, HCT116, HeLa, MCF-7) in an appropriate culture medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[1]
-
-
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.[1]
-
Compound Treatment: Prepare a series of dilutions of the test compounds in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for a specified period (e.g., 48 or 72 hours).[1]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[1]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance of the resulting solution at a specific wavelength (typically around 570 nm) using a microplate reader.[1]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[1]
-
Antimicrobial Activity Protocol: Broth Microdilution Method
This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[4]
-
Materials:
-
Bacterial or fungal strains
-
Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
Test compounds
-
-
Procedure:
-
Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in the growth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., to a 0.5 McFarland standard for bacteria).
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe, no compound) and negative (medium only) controls.
-
Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 16-20 hours for bacteria).
-
-
Data Analysis:
-
Visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound that prevents visible growth.[4]
-
Visualizations
Synthesis and Bioactivity Workflow
Caption: Workflow for synthesis and biological testing.
Proposed Anticancer Mechanism: Induction of Apoptosis
Caption: Induction of the intrinsic apoptosis pathway.
Proposed Antibacterial Mechanism
Caption: Inhibition of bacterial cell wall synthesis.
General Mechanism of Enzyme Inhibition
Caption: Mimicking the transition state of a substrate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. real.mtak.hu [real.mtak.hu]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Synthesis and Reactions of α-Hydroxyphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Cytotoxic Activity of a New Family of α-Hydroxyphosphonates with the Benzothiophene Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Diethyl [hydroxy(phenyl)methyl]phosphonate|CA 1663-55-4 [benchchem.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Diethyl Methyl Phosphate
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Diethyl methyl phosphate (B84403), a member of the organophosphorus compound family. Adherence to these procedures is critical for ensuring a safe laboratory environment and preventing hazardous incidents.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure to Diethyl methyl phosphate. The following table summarizes the recommended PPE for handling this chemical.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or a face shield that meets ANSI Z87.1 standards. | Protects against splashes and vapors that can cause severe eye irritation or damage.[1] Contact lenses should not be worn as they can absorb and concentrate irritants.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., PVC, nitrile, neoprene).[2][3] For prolonged or repeated contact, a glove with a high protection class (breakthrough time > 240 minutes) is recommended.[2] | Prevents skin contact, which can cause irritation or burns.[1][4] |
| Skin and Body Protection | A flame-resistant lab coat, fully buttoned, worn over long-sleeved clothing.[1][3] | Provides a barrier against spills and splashes.[1] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors should be used if exposure limits are exceeded, if irritation occurs, or if working in an area with inadequate ventilation.[1][4] | Protects against the inhalation of vapors or mests that can cause respiratory tract irritation.[1][4] Engineering controls like fume hoods are the primary defense. |
| Footwear | Closed-toe, closed-heel shoes that cover the entire foot.[1] | Protects feet from spills and falling objects.[1] |
Operational Plan: Handling this compound
Adherence to a strict, step-by-step procedure is vital for the safe handling of this compound in a laboratory setting.
1. Pre-Handling:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
PPE Inspection: Before use, inspect all PPE for signs of damage or contamination. Ensure gloves are of the appropriate material and size.[1]
-
Container Inspection: Check the chemical container for any signs of damage or leaks before opening.[1]
2. Handling Procedure:
-
Avoid all personal contact, including inhalation of vapors.[2]
-
Do not eat, drink, or smoke in the handling area.[2]
-
Keep containers securely sealed when not in use.[2]
-
Avoid contact with incompatible materials such as strong oxidizing agents and strong bases.[4]
3. Post-Handling:
-
Secure Container: Tightly close the this compound container after use.[1]
-
Decontamination: Thoroughly clean the work area after handling is complete.[1]
-
PPE Removal: Carefully remove PPE to avoid self-contamination. Dispose of single-use items as hazardous waste. Reusable PPE should be decontaminated according to institutional guidelines.[1]
-
Hand Washing: Always wash hands with soap and water after handling the chemical.[2]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][4] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin and hair with running water and soap for at least 15 minutes. Seek medical attention if irritation occurs.[2][4] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][4] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, give a glass of water. Seek immediate medical attention.[2][5] |
Spill Response:
-
Minor Spills:
-
Evacuate the immediate area and remove all ignition sources.[2]
-
Wearing appropriate PPE, contain and absorb the spill with an inert material such as sand, earth, or vermiculite.[2][4]
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[2]
-
Clean the spill area with soap and water.[2]
-
-
Major Spills:
-
Evacuate the area immediately and move upwind.[2]
-
Alert emergency responders and provide them with the location and nature of the hazard.[2]
-
Only trained personnel with appropriate respiratory protection (such as a self-contained breathing apparatus) and protective clothing should attempt to clean up a major spill.[2][4]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Collect all this compound waste, including unused product and contaminated materials (e.g., gloves, absorbent pads), in a designated and clearly labeled hazardous waste container.[1][2]
-
Disposal Method: The primary methods for disposal are incineration at an approved facility or disposal via a licensed hazardous waste contractor.[2][3] Do not allow the chemical or its waste to enter drains or watercourses.[2]
-
Container Disposal: Empty containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning if possible. Otherwise, they should be punctured to prevent reuse and disposed of in an authorized landfill.[2][6]
Experimental Protocols: Decontamination and Disposal
While specific experimental research protocols involving this compound are beyond the scope of this guide, the procedures for its decontamination and disposal can be considered critical laboratory protocols.
Protocol for Decontamination of Glassware:
-
Rinse the contaminated glassware three times with a suitable organic solvent (e.g., acetone). Collect the rinsate as hazardous waste.
-
Wash the glassware with soap and warm water.
-
Rinse thoroughly with tap water, followed by a final rinse with deionized water.
-
Allow the glassware to dry completely before reuse.
Protocol for Chemical Inactivation (for small quantities, if permissible by institutional guidelines):
Chemical hydrolysis can be a method for neutralizing small amounts of organophosphorus compounds. This should only be performed by trained personnel in a controlled environment and in accordance with all applicable regulations.
-
Alkaline Hydrolysis:
-
In a fume hood, cautiously add the this compound to an excess of a basic solution (e.g., 2M sodium hydroxide).
-
Stir the mixture at room temperature. The reaction can be gently heated to facilitate hydrolysis.
-
After the reaction is complete (which can be monitored by analytical techniques like GC-MS if necessary), cool the mixture to room temperature.
-
Slowly neutralize the solution with an acid (e.g., hydrochloric acid) to a pH between 6 and 8.
-
Dispose of the neutralized solution in accordance with local regulations.
-
Visual Workflow Guides
The following diagrams illustrate key safety workflows for handling this compound.
Caption: Workflow for responding to a this compound spill.
Caption: Standard operating procedure for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. Diethyl methylphosphonate(683-08-9) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 5. DIMETHYL METHYLPHOSPHONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Page loading... [wap.guidechem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
